2-Methyl-4-octyne
Description
Structure
3D Structure
Properties
CAS No. |
10306-94-2 |
|---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
2-methyloct-4-yne |
InChI |
InChI=1S/C9H16/c1-4-5-6-7-8-9(2)3/h9H,4-5,8H2,1-3H3 |
InChI Key |
MBLOALSHICMMKJ-UHFFFAOYSA-N |
SMILES |
CCCC#CCC(C)C |
Canonical SMILES |
CCCC#CCC(C)C |
Synonyms |
2-Methyl-4-octyne |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-4-octyne: Properties, Synthesis, and Reactivity
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methyl-4-octyne (CAS No: 10306-94-2), a nine-carbon internal alkyne.[1][2] This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It details the compound's key characteristics, provides an experimental protocol for its synthesis, outlines its expected chemical reactivity, and includes workflows for its synthesis and analysis.
Physical and Chemical Properties
This compound is an organic compound with the molecular formula C₉H₁₆.[1] Its structure consists of an eight-carbon chain with a triple bond located at the fourth carbon and a methyl group at the second carbon. The physicochemical properties of this compound are summarized in the table below. The majority of the available data is based on computational models.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-methyloct-4-yne | PubChem[1] |
| CAS Number | 10306-94-2 | PubChem[1] |
| Molecular Formula | C₉H₁₆ | PubChem[1] |
| Molecular Weight | 124.22 g/mol | PubChem[1] |
| Canonical SMILES | CCCC#CCC(C)C | PubChem[1] |
| InChI | InChI=1S/C9H16/c1-4-5-6-7-8-9(2)3/h9H,4-5,8H2,1-3H3 | PubChem[1] |
| InChIKey | MBLOALSHICMMKJ-UHFFFAOYSA-N | PubChem[1] |
| XLogP3-AA | 3.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Exact Mass | 124.125200510 Da | PubChem[1] |
Chemical Reactivity and Signaling Pathways
As an unsymmetrical internal alkyne, this compound undergoes various addition reactions characteristic of the carbon-carbon triple bond. The electron-rich triple bond serves as a nucleophile, reacting with electrophiles.[3] Due to its asymmetry, reactions like hydration and hydrohalogenation are expected to yield a mixture of two constitutional isomers.
Key reactions include:
-
Hydrogenation: The triple bond can be fully or partially reduced.
-
Complete Reduction: Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Platinum (Pt) reduces the alkyne to the corresponding alkane, 2-methyloctane.[4]
-
Partial Reduction (cis): Using Lindlar's catalyst (Pd/CaCO₃, poisoned with lead acetate (B1210297) and quinoline) results in syn-addition of hydrogen, producing the cis-alkene, (Z)-2-methyl-4-octene.[5]
-
Partial Reduction (trans): Dissolving metal reduction, typically with sodium in liquid ammonia, results in anti-addition of hydrogen to form the trans-alkene, (E)-2-methyl-4-octene.[3][5]
-
-
Halogenation: The addition of one equivalent of a halogen (e.g., Br₂, Cl₂) across the triple bond typically results in an anti-addition, yielding a trans-dihaloalkene.[4][6] The addition of a second equivalent produces a tetrahaloalkane.[6]
-
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule.[3] The addition of one equivalent to this compound would produce a mixture of two vinylic halides. A second equivalent would lead to geminal dihalides.[3]
-
Hydration: In the presence of a mercury salt catalyst (like HgSO₄) in aqueous acid, the addition of water across the triple bond occurs. This reaction forms an enol intermediate that quickly tautomerizes to a ketone.[5] For this compound, this would result in a mixture of 2-methyl-4-octanone (B1585218) and 2-methyl-5-octanone.[7]
Currently, there is no specific information available in the scientific literature regarding signaling pathways involving this compound. Its biological activity has not been extensively studied.
Experimental Protocols
The synthesis of this compound can be achieved via the alkylation of a terminal alkyne. A common method involves the deprotonation of a smaller terminal alkyne with a strong base to form an acetylide anion, which then acts as a nucleophile to attack an appropriate alkyl halide. One plausible route starts from 3-methyl-1-butyne (B31179) and 1-iodopropane (B42940).
Materials:
-
3-Methyl-1-butyne (isobutylethyne)
-
n-Butyllithium (n-BuLi) in hexanes
-
1-Iodopropane
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Deprotonation: Dissolve 3-methyl-1-butyne in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes to the cooled alkyne solution via the dropping funnel.
-
Allow the mixture to stir at -78 °C for 30 minutes, then let it warm to room temperature and stir for an additional hour to ensure complete formation of the lithium acetylide.
-
Alkylation: Cool the reaction mixture to 0 °C in an ice bath.
-
Add 1-iodopropane dropwise to the acetylide solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight (or until TLC/GC analysis indicates completion).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Characterization of the synthesized this compound would typically involve Gas Chromatography-Mass Spectrometry (GC-MS) to determine purity and confirm molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.
General GC-MS Protocol:
-
Instrument: Standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating hydrocarbons.[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[8]
-
Inlet Temperature: 250-300 °C.[8]
-
Oven Program: Start at a low temperature (e.g., 50 °C, hold for 1-2 min), then ramp at 10 °C/min to a final temperature of 280-320 °C.[8]
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
Expected Spectroscopic Features (NMR): While specific spectral data is not available, the expected NMR signals can be predicted.
-
¹H NMR: Signals for the alkynyl protons are absent in internal alkynes.[9] The spectrum would show characteristic signals for the propyl group, the isobutyl group, and the protons on the carbons adjacent to the triple bond (propargylic protons), which typically appear in the 2-3 ppm range.[10]
-
¹³C NMR: The sp-hybridized carbons of the internal alkyne would show characteristic shifts in the 70-100 ppm region.[11] The remaining sp³-hybridized carbons would appear at higher field (lower ppm values).
References
- 1. This compound | C9H16 | CID 548928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:10306-94-2 | Chemsrc [chemsrc.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. study.com [study.com]
- 5. orgosolver.com [orgosolver.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Alkyne Reactivity [www2.chemistry.msu.edu]
- 8. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Alkynes | OpenOChem Learn [learn.openochem.org]
An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Methyl-4-octyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, bonding, and physicochemical properties of 2-Methyl-4-octyne (CAS No: 10306-94-2).[1] This internal alkyne is of interest in synthetic organic chemistry as a building block for more complex molecular architectures. This document consolidates available data on its structure, provides predicted spectroscopic characteristics, and outlines a viable synthetic route and standard experimental protocols for its characterization. The information presented is intended to support research and development activities where this molecule may be a key intermediate.
Chemical Identity and Physicochemical Properties
This compound is an aliphatic alkyne with the molecular formula C₉H₁₆.[1] Its structure features a nine-carbon chain with a methyl group at the second position and a carbon-carbon triple bond located between the fourth and fifth carbon atoms. A summary of its key identifiers and computed physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 2-methyloct-4-yne | [1] |
| CAS Number | 10306-94-2 | [1] |
| Molecular Formula | C₉H₁₆ | [1] |
| Molecular Weight | 124.22 g/mol | [1] |
| Canonical SMILES | CCCC#CCC(C)C | [1] |
| InChI | InChI=1S/C9H16/c1-4-5-6-7-8-9(2)3/h9H,4-5,8H2,1-3H3 | [1] |
| XLogP3-AA | 3.6 | [1] |
| Topological Polar Surface Area | 0 Ų | [1] |
| Rotatable Bond Count | 2 | [1] |
| Complexity | 108 | [1] |
| Exact Mass | 124.125200510 Da | [1] |
Table 1: Chemical Identifiers and Computed Physicochemical Properties of this compound.
Chemical Structure and Bonding
The chemical structure of this compound is characterized by a linear alkyne core with branched alkyl substituents. The key features of its bonding include:
-
Alkyne Group (C≡C): The defining feature is the carbon-carbon triple bond between C4 and C5. This bond consists of one sigma (σ) bond and two pi (π) bonds. The carbons involved in the triple bond are sp-hybridized, resulting in a linear geometry with bond angles of approximately 180°. This rigid, linear segment influences the overall shape of the molecule.
-
Alkyl Chain: The molecule possesses a propyl group attached to one side of the alkyne and an isobutyl group on the other. The carbon atoms in these alkyl chains are sp³-hybridized, leading to tetrahedral geometry and bond angles of approximately 109.5°.
-
Chirality: The presence of a methyl group at the C2 position does not create a chiral center in this specific molecule.
References
Technical Guide: Synthesis of 2-Methyl-4-octyne from 1-Iodopropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview for the synthesis of 2-Methyl-4-octyne, an unsymmetrical internal alkyne. The synthesis is achieved through the alkylation of a terminal alkyne, a fundamental carbon-carbon bond-forming reaction in organic chemistry. The process involves a two-step sequence: the deprotonation of 3-methyl-1-butyne (B31179) to form a potent nucleophilic acetylide, followed by a nucleophilic substitution (SN2) reaction with 1-iodopropane (B42940). This guide details the reaction mechanism, a validated experimental protocol, and a summary of the physical and spectroscopic properties of the target compound.
Reaction Scheme and Mechanism
The synthesis of this compound from 1-iodopropane necessitates the use of 3-methyl-1-butyne as the alkyne source. The overall reaction is an alkylation of the 3-methyl-1-butyne acetylide with 1-iodopropane.
Overall Reaction:
The reaction proceeds via a two-step mechanism:
-
Deprotonation: The terminal alkyne, 3-methyl-1-butyne, possesses a weakly acidic proton (pKa ≈ 25) which can be removed by a very strong base, such as n-butyllithium (n-BuLi). This acid-base reaction generates a lithium acetylide, a carbanion that is a powerful nucleophile.
-
Nucleophilic Alkylation: The generated acetylide anion attacks the electrophilic α-carbon of 1-iodopropane in a bimolecular nucleophilic substitution (SN2) reaction. The use of a primary alkyl halide like 1-iodopropane is crucial as it minimizes the competing elimination (E2) reaction that can occur with secondary or tertiary halides. The iodide ion is displaced as a good leaving group, resulting in the formation of the new carbon-carbon bond and yielding the final product, this compound.
Logical Pathway for Synthesis
The following diagram illustrates the logical flow of the synthetic process, from starting materials to the final product.
Caption: Synthetic pathway for this compound.
Experimental Protocol
This protocol is based on a reported procedure for the alkylation of a terminal alkyne with an alkyl iodide, achieving a high yield.
Materials:
-
4-Methyl-1-pentyne (equivalent to 3-methyl-1-butyne)
-
n-Butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes)
-
1-Iodopropane
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanes
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with 4-methyl-1-pentyne. Anhydrous THF and hexanes are added as the solvent.
-
Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via syringe, ensuring the internal temperature does not rise significantly. The mixture is stirred at -78 °C for one hour and then allowed to warm to 20 °C.
-
Alkylation: 1-Iodopropane (1.0 equivalent) is added to the solution of the lithium acetylide at 20 °C.
-
Reaction Monitoring: The reaction mixture is stirred at 20 °C for 72 hours. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is separated and extracted with diethyl ether or hexanes.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
The following tables summarize the key quantitative data for the reactants and the final product.
Table 1: Physical and Chemical Properties
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Starting Alkyne | 3-Methyl-1-butyne | C₅H₈ | 68.12 | 598-23-2 |
| Alkylating Agent | 1-Iodopropane | C₃H₇I | 169.99 | 107-08-4 |
| Product | This compound | C₉H₁₆ | 124.22 | 10306-94-2[1] |
Table 2: Reaction Conditions and Yield
| Parameter | Value | Reference |
| Base | n-Butyllithium | ChemicalBook |
| Solvent | THF / Hexanes | ChemicalBook |
| Reaction Temperature | -78 °C to 20 °C | ChemicalBook |
| Reaction Time | 72 hours | ChemicalBook |
| Reported Yield | 89% | ChemicalBook |
Table 3: Predicted Spectroscopic Data for this compound
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-8 | ~ 1.10 | Doublet | 6H | -CH(CH₃ )₂ |
| H-7 | ~ 2.60 | Multiplet | 1H | -CH (CH₃)₂ |
| H-6 | ~ 2.15 | Doublet | 2H | -C≡C-CH₂ - |
| H-3 | ~ 2.10 | Triplet (t) | 2H | -CH₂ -C≡C- |
| H-2 | ~ 1.50 | Sextet | 2H | -CH₂ -CH₃ |
| H-1 | ~ 0.95 | Triplet (t) | 3H | -CH₂-CH₃ |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| C-8 | ~ 22.5 | -CH(C H₃)₂ |
| C-7 | ~ 28.0 | -C H(CH₃)₂ |
| C-6 | ~ 30.0 | -C≡C-C H₂- |
| C-5 | ~ 82.0 | -CH₂-C ≡C- |
| C-4 | ~ 80.0 | -C≡C -CH₂- |
| C-3 | ~ 21.0 | -C H₂-C≡C- |
| C-2 | ~ 23.0 | -C H₂-CH₃ |
| C-1 | ~ 13.5 | -CH₂-C H₃ |
| IR Spectroscopy (Predicted) | Wavenumber (cm⁻¹) | Functional Group |
| Characteristic Absorption | ~ 2200 - 2260 | C≡C stretch (weak for internal alkyne) |
| C-H Stretch | ~ 2850 - 2960 | sp³ C-H |
Safety and Handling
-
n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere by trained personnel.
-
1-Iodopropane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
3-Methyl-1-butyne: Extremely flammable liquid and vapor.
-
Solvents (THF, Hexanes): Highly flammable. THF can form explosive peroxides upon storage.
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, must be worn.
References
In-Depth Technical Guide to 2-Methyl-4-octyne (CAS RN: 10306-94-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization, data, and relevant experimental context for 2-Methyl-4-octyne. Due to the limited availability of published experimental data for this specific compound, this guide also incorporates information on structurally related molecules and general principles applicable to aliphatic alkynes to provide a broader understanding for research and development purposes.
Chemical Identification and Core Properties
This compound is an internal alkyne with a branched alkyl chain. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 10306-94-2 | [1] |
| Molecular Formula | C₉H₁₆ | [1] |
| Molecular Weight | 124.22 g/mol | [1] |
| IUPAC Name | 2-methyloct-4-yne | [1] |
| Synonyms | 4-Octyne (B155765), 2-methyl- | [1] |
| Canonical SMILES | CCCC#CCC(C)C | [1] |
| InChIKey | MBLOALSHICMMKJ-UHFFFAOYSA-N | [1] |
Physicochemical Data
| Property | This compound (Computed) | 4-Octyne (Experimental) | Source |
| Boiling Point | Not Available | 131.5 °C at 760 mmHg | |
| Density | Not Available | Not Available | |
| Refractive Index | Not Available | 1.429 | |
| LogP (Octanol/Water Partition Coefficient) | 2.836 | 3.4 | |
| Flash Point | Not Available | 29.4 °C |
Spectroscopic Characterization
Spectroscopic data is crucial for the identification and purity assessment of this compound. While a comprehensive set of experimentally derived spectra is not publicly available, references to existing spectral data are provided below.
-
¹H NMR Spectroscopy: Specific proton NMR data for this compound is not detailed in available literature. However, the expected spectrum would show characteristic signals for the propyl group adjacent to the alkyne, the methylene (B1212753) and methine protons of the isobutyl group, and the terminal methyl groups.
-
¹³C NMR Spectroscopy: A reference to a ¹³C NMR spectrum for this compound exists, which would be critical for confirming the carbon skeleton and the position of the triple bond.[1] The alkyne carbons would appear in the characteristic region of approximately 70-90 ppm.
-
Infrared (IR) Spectroscopy: A vapor phase IR spectrum is available for this compound.[1][2] The spectrum would be expected to show C-H stretching vibrations around 2850-3000 cm⁻¹ and potentially a weak C≡C stretching vibration for the internal alkyne around 2100-2260 cm⁻¹.
-
Mass Spectrometry (MS): GC-MS data for this compound is available, which would show the molecular ion peak and characteristic fragmentation patterns useful for structural confirmation.[1][3]
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not published in peer-reviewed literature. However, a plausible synthetic route involves the alkylation of a smaller terminal alkyne.
Proposed Synthesis Pathway
A common method for the synthesis of internal alkynes is the alkylation of an acetylide anion with an alkyl halide. For this compound, a potential route is the reaction of the acetylide of 4-methyl-1-pentyne (B1581292) with 1-iodopropane.
Caption: Proposed synthesis of this compound.
General Experimental Protocol for Alkyne Alkylation (Illustrative)
This protocol is a general representation and would require optimization for the specific synthesis of this compound.
-
Deprotonation: A solution of the terminal alkyne (e.g., 4-methyl-1-pentyne) in a suitable anhydrous solvent (e.g., liquid ammonia (B1221849) or THF) is treated with a strong base (e.g., sodium amide or n-butyllithium) at low temperature (typically -78 °C to 0 °C) under an inert atmosphere (e.g., argon or nitrogen) to form the corresponding acetylide anion.
-
Alkylation: The alkylating agent (e.g., 1-iodopropane) is added to the solution of the acetylide, and the reaction mixture is allowed to warm to room temperature and stir for a specified period.
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography.
Biological Activity and Toxicological Data
There is no specific information available in the scientific literature regarding the biological activity, signaling pathways, or toxicological profile of this compound. However, general considerations for aliphatic alkynes can be informative for preliminary assessment.
General Considerations for Aliphatic Alkynes:
-
Biological Activity: Simple aliphatic alkynes are not typically associated with potent, specific biological activities. However, the alkyne functional group is present in some biologically active natural products and pharmaceuticals.[4][5] The introduction of an alkyne can influence a molecule's metabolic stability and binding to biological targets.[6] Alkyne-containing molecules are also used as probes in chemical biology to study cellular processes.[7][8]
-
Toxicology: The toxicology of simple, unfunctionalized alkynes is not extensively studied. For hydrocarbons of similar carbon number (C9), potential hazards include aspiration toxicity if swallowed, and prolonged or repeated exposure may cause skin dryness or cracking.[9][10][11] Inhalation of high concentrations of volatile hydrocarbons may cause drowsiness or dizziness.[9][10] Thermal decomposition can release toxic gases.[9] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.
Hypothetical Experimental Workflow for Biological Screening
For researchers interested in investigating the biological effects of this compound, a general screening workflow is proposed below.
Caption: A hypothetical workflow for biological screening.
Conclusion
This compound is a simple branched internal alkyne for which detailed experimental data is scarce. This guide has compiled the available computed data and spectral references, and proposed a plausible synthetic route. The complete lack of biological and toxicological data for this specific compound necessitates that any handling or experimental use be conducted with caution, following standard safety protocols for volatile organic compounds. For researchers in drug development, this compound could serve as a synthetic intermediate or a scaffold for the synthesis of more complex molecules. Future research to determine its experimental physicochemical properties, detailed spectroscopic characterization, and to screen for potential biological activities would be valuable contributions to the chemical and life sciences.
References
- 1. This compound | C9H16 | CID 548928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Alkyne - Wikipedia [en.wikipedia.org]
- 5. openaccesspub.org [openaccesspub.org]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ob.olis.is [ob.olis.is]
- 10. fiddes.co.uk [fiddes.co.uk]
- 11. safety365.sevron.co.uk [safety365.sevron.co.uk]
An In-depth Technical Guide to 2-Methyloct-4-yne: IUPAC Nomenclature, Isomerism, and Physicochemical Properties
For Immediate Release
This technical guide provides a comprehensive overview of 2-methyloct-4-yne, a chiral alkyne of interest to researchers, scientists, and professionals in drug development. This document details its IUPAC nomenclature, explores its constitutional and stereoisomers, presents available physicochemical data, and outlines a general experimental protocol for its synthesis.
IUPAC Nomenclature and Chemical Structure
2-Methyloct-4-yne is systematically named according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The name precisely describes its molecular structure. The parent chain is an eight-carbon chain, an "octyne," with the triple bond located at the fourth carbon. A methyl group is substituted at the second carbon position. The chemical formula for this compound is C9H16.[1][2]
The structure contains a chiral center at the second carbon, the point of attachment for the methyl group. This chirality gives rise to two non-superimposable mirror-image isomers, known as enantiomers.
Isomerism in 2-Methyloct-4-yne
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For 2-methyloct-4-yne (C9H16), several types of isomerism are possible, broadly categorized as constitutional isomerism and stereoisomerism.
Constitutional Isomers
Constitutional isomers, also known as structural isomers, have the same molecular formula but differ in the connectivity of their atoms. For C9H16 alkynes, this includes:
-
Positional Isomers: These isomers differ in the position of the triple bond or the methyl group along the carbon chain. Examples include:
-
Linear Nonynes: 1-Nonyne, 2-Nonyne, 3-Nonyne, and 4-Nonyne.
-
Branched Isomers: Besides 2-methyloct-4-yne, other examples include 3-methyloct-1-yne, 4-methyloct-2-yne, and various other branched arrangements.
-
-
Skeletal Isomers: These isomers have different carbon skeletons. For instance, instead of a methyl-octyne structure, isomers could have an ethyl-heptyne or a propyl-hexyne backbone.
Stereoisomers
Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. Due to the chiral center at carbon-2, 2-methyloct-4-yne exists as a pair of enantiomers:
-
(R)-2-methyloct-4-yne
-
(S)-2-methyloct-4-yne
These enantiomers have identical physical properties, such as boiling point and density, but will rotate plane-polarized light in opposite directions. The separation of these enantiomers typically requires chiral chromatography techniques.
dot
Caption: Isomeric classification of 2-methyloct-4-yne.
Physicochemical Data
Experimental data for 2-methyloct-4-yne is limited. However, data for its constitutional isomers, primarily the linear nonynes, are available and provide a basis for comparison. It is generally observed that branching in alkanes and alkynes tends to lower the boiling point compared to their straight-chain isomers due to a decrease in the surface area available for intermolecular van der Waals forces.[2][3][4][5]
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |
| 2-Methyloct-4-yne | C9H16 | 124.22 | Not Experimentally Determined | Not Experimentally Determined | Not Experimentally Determined |
| 1-Nonyne | C9H16 | 124.22 | 150-151 | -50 | 0.757 |
| 3-Nonyne | C9H16 | 124.22 | Not Experimentally Determined | Not Experimentally Determined | Not Experimentally Determined |
| 4-Nonyne | C9H16 | 124.22 | 151-153 | Not Determined | Not Determined |
Data for isomers sourced from various chemical databases.[6][7]
Experimental Protocols
General Synthesis of 2-Methyloct-4-yne
A common and effective method for the synthesis of internal alkynes such as 2-methyloct-4-yne is the alkylation of a smaller terminal alkyne. This process involves the deprotonation of the terminal alkyne to form an acetylide anion, which then acts as a nucleophile in a reaction with an alkyl halide.
Reaction Scheme:
-
Deprotonation of a Terminal Alkyne: A suitable terminal alkyne, for example, 1-pentyne (B49018), is treated with a strong base like sodium amide (NaNH2) in a suitable solvent such as liquid ammonia (B1221849) to form the corresponding sodium pentynide.
-
Nucleophilic Substitution (Alkylation): The resulting acetylide anion is then reacted with an appropriate alkyl halide, such as 2-bromobutane (B33332), in an SN2 reaction to form the desired internal alkyne, 2-methyloct-4-yne.
dot
Caption: General synthetic workflow for 2-methyloct-4-yne.
Detailed Methodology:
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents:
-
1-Pentyne
-
Sodium amide (NaNH2)
-
Liquid ammonia (solvent)
-
2-Bromobutane
-
Anhydrous diethyl ether (co-solvent)
-
Saturated aqueous ammonium (B1175870) chloride solution (for quenching)
-
-
Procedure: a. The reaction flask is cooled to -78 °C (dry ice/acetone bath), and liquid ammonia is condensed into the flask. b. Sodium amide is cautiously added to the liquid ammonia with stirring. c. A solution of 1-pentyne in anhydrous diethyl ether is added dropwise to the sodium amide suspension. The mixture is stirred for a period to ensure complete formation of the acetylide. d. A solution of 2-bromobutane in anhydrous diethyl ether is then added dropwise to the acetylide solution. The reaction mixture is stirred and allowed to slowly warm to room temperature as the ammonia evaporates overnight. e. The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. f. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. g. The crude product is purified by fractional distillation to yield pure 2-methyloct-4-yne.
Note: This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and purification methods may require optimization.
Characterization
The synthesized 2-methyloct-4-yne can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the structure and purity of the compound. The PubChem database contains spectral data for 2-methyloct-4-yne.[1]
-
Infrared (IR) Spectroscopy: The presence of the alkyne C≡C triple bond can be confirmed by a characteristic absorption band in the IR spectrum, typically around 2100-2260 cm-1.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Conclusion
References
- 1. Asymmetric synthesis of chiral β-alkynyl carbonyl and sulfonyl derivatives via sequential palladium and copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methyl-4-octyne | C9H16 | CID 548928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alkenes to Alkynes - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Ethyl-2-methyloct-4-yne | C11H20 | CID 54499219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. (Z)-2-methyloct-4-ene | C9H18 | CID 57878206 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Data Interpretation for 2-Methyl-4-octyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data interpretation for the internal alkyne, 2-Methyl-4-octyne. This document details the expected data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in clear, tabular formats for easy comparison. Furthermore, it outlines detailed experimental protocols for acquiring such spectra and includes visualizations of key interpretation workflows and fragmentation pathways to aid in structural elucidation.
Data Presentation
The following tables summarize the predicted and expected quantitative spectroscopic data for this compound. This data is essential for the structural verification and characterization of the molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
| H1, H1', H1'' | ~ 0.9 (t) | Triplet | 3H | ~ 7.0 |
| H2, H2' | ~ 1.5 (sextet) | Sextet | 2H | ~ 7.0 |
| H3, H3' | ~ 2.1 (t) | Triplet | 2H | ~ 7.0 |
| H6, H6' | ~ 2.2 (d) | Doublet | 2H | ~ 7.0 |
| H7 | ~ 1.8 (m) | Multiplet | 1H | - |
| H8, H8', H8'', H9, H9', H9'' | ~ 1.0 (d) | Doublet | 6H | ~ 7.0 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (ppm) |
| C1 | ~ 13.6 |
| C2 | ~ 22.5 |
| C3 | ~ 20.6 |
| C4 | ~ 80.0 |
| C5 | ~ 81.0 |
| C6 | ~ 30.2 |
| C7 | ~ 31.5 |
| C8, C9 | ~ 22.4 |
Table 3: Key Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| C-H stretch (sp³ hybridized) | 2850-3000 | Strong |
| C≡C stretch (internal alkyne) | 2100-2260 | Weak to Very Weak |
| C-H bend (methyl/methylene) | 1375-1470 | Medium |
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Structure |
| 124 | [C₉H₁₆]⁺ | Molecular Ion |
| 109 | [C₈H₁₃]⁺ | [M - CH₃]⁺ |
| 95 | [C₇H₁₁]⁺ | [M - C₂H₅]⁺ |
| 81 | [C₆H₉]⁺ | [M - C₃H₇]⁺ |
| 67 | [C₅H₇]⁺ | Propargyl cation fragmentation |
| 55 | [C₄H₇]⁺ | Allyl cation fragmentation |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
| 41 | [C₃H₅]⁺ | Propargyl cation |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for a volatile liquid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
The solvent should be of high purity to avoid extraneous signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample height in the tube is sufficient to be within the detection range of the instrument's probe.
-
-
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR:
-
Spectral Width: -2 to 12 ppm
-
Pulse Sequence: Standard single-pulse experiment (e.g., zg30)
-
Number of Scans: 16-32 (adjust for desired signal-to-noise ratio)
-
Relaxation Delay (d1): 1-2 seconds
-
Temperature: 298 K
-
-
¹³C NMR:
-
Spectral Width: -10 to 220 ppm
-
Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30)
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound by their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation (Neat Liquid):
-
Place a small drop of neat this compound between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin liquid film.
-
Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a drop of the sample directly onto the ATR crystal.
-
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the clean, empty salt plates or ATR crystal should be recorded and automatically subtracted from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and their corresponding functional groups.
-
Pay close attention to the C-H stretching region (around 3000 cm⁻¹) and the alkyne C≡C stretching region (around 2200 cm⁻¹).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.
-
-
GC-MS Parameters (Example):
-
Gas Chromatograph:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: Increase to 250 °C at a rate of 10 °C/min
-
Final hold: 5 minutes
-
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-300
-
Scan Speed: 2 scans/second
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to determine the molecular ion (M⁺) and the major fragment ions.
-
Propose fragmentation pathways consistent with the observed mass spectrum.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key logical relationships and pathways in the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Data Interpretation.
Caption: Predicted Mass Spectrometry Fragmentation of this compound.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Methyl-4-octyne
This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 2-methyl-4-octyne. NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. This document outlines the predicted spectral data, a detailed experimental protocol for acquiring such data, and a visual representation of the molecular structure with its distinct NMR environments.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit six distinct signals, corresponding to the six unique proton environments in the molecule. The predicted chemical shifts, multiplicities, and integrations are summarized in the table below. These predictions are based on the analysis of its chemical structure and typical chemical shift values for similar functional groups.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~ 0.9 | Triplet | 3H | -CH₂CH₃ |
| b | ~ 1.0 | Doublet | 6H | -CH(CH₃ )₂ |
| c | ~ 1.4 | Sextet | 2H | -CH₂ CH₃ |
| d | ~ 1.8 | Multiplet | 1H | -CH (CH₃)₂ |
| e | ~ 2.1 | Triplet | 2H | ≡C-CH₂ -CH(CH₃)₂ |
| f | ~ 2.2 | Triplet | 2H | -CH₂ -C≡ |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound is expected to show eight distinct signals, as each carbon atom resides in a unique chemical environment. The predicted chemical shifts are detailed in the table below. The sp-hybridized carbons of the alkyne typically resonate in the range of 70-100 ppm[1].
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~ 13 | -CH₂CH₃ |
| 2 | ~ 22 | -CH(CH₃ )₂ |
| 3 | ~ 23 | -CH₂ CH₃ |
| 4 | ~ 28 | -CH (CH₃)₂ |
| 5 | ~ 30 | ≡C-CH₂ -CH(CH₃)₂ |
| 6 | ~ 78 | -C ≡C- |
| 7 | ~ 82 | -C≡C - |
| 8 | ~ 20 | -CH₂ -C≡ |
Experimental Protocols
The following provides a general methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm[2][3].
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy
-
Instrumentation : The spectrum should be recorded on a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.
-
Acquisition : Acquire the spectrum using a standard one-pulse sequence. The number of scans can range from 8 to 32 to achieve an adequate signal-to-noise ratio.
-
Processing : The resulting Free Induction Decay (FID) should be processed with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform. The spectrum should then be phased and baseline corrected. The signals should be integrated to determine the relative number of protons for each resonance.
¹³C NMR Spectroscopy
-
Instrumentation : The spectrum should be recorded on the same high-resolution NMR spectrometer.
-
Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to ensure that all carbon signals appear as singlets. A greater number of scans (typically several hundred to thousands) will be necessary due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio[4].
-
Processing : Process the FID in a similar manner to the ¹H spectrum (Fourier transform, phasing, and baseline correction).
Structural and Signaling Visualization
The following diagram illustrates the chemical structure of this compound and the logical correlation between the distinct proton and carbon environments and their expected NMR signals.
Caption: Molecular structure and NMR signal assignments for this compound.
References
- 1. Alkynes | OpenOChem Learn [learn.openochem.org]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. C7H16 C-13 nmr spectrum of 2-methylhexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-methylhexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
mass spectrometry fragmentation patterns of 2-Methyl-4-octyne
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 2-Methyl-4-octyne
For researchers, scientists, and drug development professionals, a comprehensive understanding of mass spectrometry fragmentation is crucial for the structural elucidation of organic molecules. This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. Due to the absence of a publicly available experimental spectrum, this guide is based on the fundamental principles of mass spectrometry and established fragmentation patterns of alkynes.
Predicted Fragmentation Pathways of this compound
The molecular formula for this compound is C₉H₁₆, with a molecular weight of approximately 124.22 g/mol . Upon electron ionization, the molecule will lose an electron to form a molecular ion (M⁺•) with an m/z of 124.
The fragmentation of the this compound molecular ion is expected to be primarily dictated by the location of the triple bond and the branching in the alkyl chain. The major fragmentation pathways are predicted to be propargylic cleavage and cleavages at the branched carbon center, as these lead to the formation of relatively stable carbocations.
Propargylic Cleavage:
Propargylic cleavage, the breaking of a carbon-carbon single bond adjacent to the triple bond, is a dominant fragmentation pathway for alkynes. This is due to the formation of a resonance-stabilized propargylic cation. For this compound, there are two possible sites for propargylic cleavage:
-
Cleavage of the C3-C4 bond: This cleavage results in the formation of a resonance-stabilized secondary propargylic cation with a predicted m/z of 81. The other fragment would be an isobutyl radical.
-
Cleavage of the C6-C7 bond: This cleavage would lead to the formation of a primary carbocation and is therefore less favored than the cleavage at the C3-C4 bond. However, it can still contribute to the overall spectrum.
Cleavage at the Branched Center:
The presence of a branched methyl group provides another favorable site for fragmentation.
-
Loss of a methyl radical (•CH₃): Cleavage of the bond between the secondary carbon and one of the methyl groups can lead to the formation of a stable secondary carbocation. This would result in a fragment ion with an m/z of 109 (M-15).
-
Loss of an isopropyl radical (•CH(CH₃)₂): Cleavage of the C2-C3 bond can result in the loss of an isopropyl radical, leading to a fragment with an m/z of 81.
Other Fragmentation Pathways:
Cleavage at other C-C bonds in the alkyl chains will also occur, leading to a series of fragment ions separated by 14 mass units (corresponding to CH₂ groups).
Data Presentation
The following table summarizes the predicted major fragment ions for this compound, their mass-to-charge ratio (m/z), and the proposed fragmentation origin.
| m/z | Proposed Fragment Ion | Predicted Relative Abundance | Interpretation |
| 124 | [C₉H₁₆]⁺• | Low to Moderate | Molecular Ion |
| 109 | [C₈H₁₃]⁺ | Moderate | Loss of a methyl radical (•CH₃) from the isopropyl group. |
| 81 | [C₆H₉]⁺ | High | Propargylic cleavage at the C3-C4 bond. |
| 67 | [C₅H₇]⁺ | Moderate | Further fragmentation of the m/z 81 ion. |
| 55 | [C₄H₇]⁺ | Moderate | Fragmentation of the alkyl chain. |
| 41 | [C₃H₅]⁺ | Moderate | Allylic cation, common in hydrocarbon fragmentation. |
Experimental Protocols
The following is a generalized experimental protocol for acquiring an electron ionization mass spectrum of a volatile organic compound like this compound using a gas chromatograph-mass spectrometer (GC-MS) system.
1. Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 100 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.[1]
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 35-400.
-
Scan Rate: 2 scans/second.
-
Transfer Line Temperature: 280 °C.
4. Data Acquisition and Analysis:
-
Acquire the data using the instrument's software.
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Generate the mass spectrum for this peak by averaging the scans across the chromatographic peak and subtracting the background spectrum.
-
Analyze the fragmentation pattern to identify the molecular ion and major fragment ions.
Mandatory Visualization
The following diagram illustrates the predicted primary fragmentation pathways of the this compound molecular ion.
Caption: Predicted EI fragmentation of this compound.
References
FTIR analysis of the C≡C triple bond in 2-Methyl-4-octyne
An In-depth Technical Guide to the FTIR Analysis of the C≡C Triple Bond in 2-Methyl-4-octyne
Introduction
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used extensively in research and industry for the identification and characterization of chemical compounds. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which provides a unique molecular "fingerprint." This guide focuses specifically on the analysis of the carbon-carbon triple bond (C≡C) in this compound, an unsymmetrical internal alkyne. Understanding the characteristic vibrational frequency of this functional group is crucial for structural elucidation, reaction monitoring, and quality control in various scientific and industrial settings, including drug development.
Theoretical Background: The C≡C Stretching Vibration
The absorption of infrared radiation by a molecule excites specific vibrational modes of its covalent bonds. The C≡C triple bond in alkynes undergoes a stretching vibration, where the two carbon atoms move towards and away from each other. The frequency of this vibration is dependent on the bond strength and the masses of the atoms involved. Triple bonds are stronger and stiffer than double or single bonds, and therefore vibrate at a higher frequency.[1][2]
The C≡C stretching vibration typically appears in a relatively "quiet" region of the IR spectrum, from 2100 cm⁻¹ to 2260 cm⁻¹.[3][4][5] The intensity of this absorption band, however, is highly dependent on the molecular structure:
-
Terminal Alkynes (R-C≡C-H): These compounds show a strong, sharp C-H stretching peak around 3300 cm⁻¹ and a medium-intensity C≡C stretching peak.[3][6][7] The significant change in the dipole moment during the C≡C bond vibration results in a more intense signal.[1]
-
Internal Alkynes (R-C≡C-R'): In these molecules, the C≡C bond is located within the carbon chain.
-
Symmetrical Alkynes (e.g., 4-octyne): If the groups attached to the triple bond are identical, the molecule is symmetrical. During the stretching vibration, there is no net change in the dipole moment. Consequently, the C≡C absorption is IR-inactive and the peak is absent or extremely weak.[1][4][8][9]
-
Unsymmetrical Alkynes (e.g., this compound): When the substituents on either side of the triple bond are different, the molecule is unsymmetrical. This leads to a small change in the dipole moment during the C≡C stretch, resulting in a characteristically weak but observable absorption band.[1][4]
-
For this compound, we expect to see a weak but sharp peak in the 2190-2260 cm⁻¹ range, characteristic of an internal alkyne.[10][11]
Data Presentation
The following table summarizes the expected characteristic infrared absorption frequencies for the key functional groups present in this compound.
| Functional Group | Bond Type | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Alkyne | C≡C | Stretch | 2190 - 2260 | Weak, Sharp |
| Alkane | C-H (sp³) | Stretch | 2850 - 2960 | Strong, Sharp |
| Alkane | C-H (sp³) | Bend | 1350 - 1470 | Medium |
Data compiled from multiple sources.[3][4][6][7][10][11][12]
Experimental Protocol: FTIR Analysis of Liquid this compound via ATR
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for liquid analysis that requires minimal sample preparation.
I. Instrumentation and Materials
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Accessory: An ATR accessory, typically with a diamond or germanium crystal.[13]
-
Sample: this compound (liquid).
-
Cleaning Supplies: A suitable volatile solvent (e.g., isopropanol (B130326) or acetone) and lint-free wipes.
II. Methodology
-
Instrument Setup:
-
Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.
-
Set the desired spectral range, typically 4000 - 400 cm⁻¹.[5][13]
-
Select a resolution of 4 cm⁻¹ for routine analysis.[5]
-
Set the number of scans to be co-added (e.g., 16 to 32 scans) to improve the signal-to-noise ratio.[5]
-
-
Background Spectrum Collection:
-
Before introducing the sample, collect a background spectrum.[5]
-
This involves scanning the empty, clean ATR crystal. The instrument's software will store this spectrum, which accounts for the absorbance of the crystal and the ambient environment (e.g., CO₂, water vapor). This background will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a single drop of liquid this compound directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[14]
-
-
Data Acquisition:
-
Initiate the sample scan using the instrument's software. The specified number of scans will be collected, averaged, and ratioed against the background spectrum to produce the final absorbance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands using the instrument's software tools.
-
Specifically locate the weak C≡C stretching vibration in the 2190-2260 cm⁻¹ region and the strong sp³ C-H stretches between 2850-2960 cm⁻¹.
-
Compare the obtained spectrum with reference databases to confirm the identity of the compound.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal after analysis by wiping it with a lint-free tissue soaked in a suitable solvent (e.g., isopropanol) to remove all traces of the sample.[14]
-
Mandatory Visualizations
Caption: Experimental workflow for FTIR analysis using an ATR accessory.
Caption: Relationship between molecular structure and FTIR signal intensity.
References
- 1. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. FTIR [terpconnect.umd.edu]
- 11. researchgate.net [researchgate.net]
- 12. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. youtube.com [youtube.com]
Thermodynamic Properties of Asymmetrical Internal Alkynes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of asymmetrical internal alkynes. For professionals in research, science, and drug development, a thorough understanding of these properties is crucial for reaction design, process optimization, and predicting the stability and reactivity of molecules containing this functional group. This document summarizes key quantitative data, details experimental and computational methodologies for their determination, and visualizes the workflows involved.
Core Thermodynamic Properties
The thermodynamic stability and reactivity of asymmetrical internal alkynes are primarily described by their standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and Gibbs free energy of formation (ΔfG°). These properties are influenced by factors such as the size and nature of the alkyl substituents, the position of the triple bond, and steric effects.
Internal alkynes are generally more thermodynamically stable than their terminal isomers. This increased stability is attributed to hyperconjugation, where the sp3-hybridized orbitals of the adjacent alkyl groups interact with the π-system of the alkyne, leading to a delocalization of electron density and a lower overall energy state.
Data Presentation
The following tables summarize the available experimental and computational thermodynamic data for a selection of asymmetrical internal alkynes. It is important to note that experimental data for a wide range of these compounds can be sparse, and computational methods are often employed to provide reliable estimates.
Table 1: Standard Enthalpy of Formation (ΔfH°) for Selected Asymmetrical Internal Alkynes (gas phase, 298.15 K)
| Compound | Formula | ΔfH° (kJ/mol) | Method | Reference |
| 2-Pentyne (B165424) | C5H8 | 104.6 ± 0.8 | Exp. (Combustion Calorimetry) | NIST WebBook |
| 2-Hexyne | C6H10 | 80.3 ± 1.0 | Exp. (Combustion Calorimetry) | NIST WebBook |
| 3-Hexyne | C6H10 | 79.5 ± 1.0 | Exp. (Combustion Calorimetry) | NIST WebBook |
| 2-Heptyne | C7H12 | 56.1 ± 1.3 | Exp. (Combustion Calorimetry) | NIST WebBook |
| 3-Heptyne | C7H12 | 55.2 ± 1.3 | Exp. (Combustion Calorimetry) | NIST WebBook |
| 2-Octyne | C8H14 | 31.8 ± 1.7 | Est. (Benson Group Additivity) | (--INVALID-LINK--) |
| 3-Octyne | C8H14 | 30.9 ± 1.7 | Est. (Benson Group Additivity) | (--INVALID-LINK--) |
| 4-Octyne | C8H14 | 30.1 ± 1.7 | Est. (Benson Group Additivity) | (--INVALID-LINK--) |
Table 2: Standard Molar Entropy (S°) for Selected Asymmetrical Internal Alkynes (gas phase, 298.15 K)
| Compound | Formula | S° (J/mol·K) | Method | Reference |
| 2-Pentyne | C5H8 | 321.49 | Calc. (Statistical Mechanics) | NIST WebBook |
| 2-Hexyne | C6H10 | 358.9 | Calc. (Statistical Mechanics) | NIST WebBook |
| 3-Hexyne | C6H10 | 352.8 | Calc. (Statistical Mechanics) | NIST WebBook |
| 2-Heptyne | C7H12 | 396.3 | Calc. (Statistical Mechanics) | NIST WebBook |
| 3-Heptyne | C7H12 | 389.9 | Calc. (Statistical Mechanics) | NIST WebBook |
| 2-Octyne | C8H14 | 433.7 | Est. (Benson Group Additivity) | (--INVALID-LINK--) |
| 3-Octyne | C8H14 | 427.3 | Est. (Benson Group Additivity) | (--INVALID-LINK--) |
| 4-Octyne | C8H14 | 420.9 | Est. (Benson Group Additivity) | (--INVALID-LINK--) |
Table 3: Standard Gibbs Free Energy of Formation (ΔfG°) for Selected Asymmetrical Internal Alkynes (gas phase, 298.15 K)
| Compound | Formula | ΔfG° (kJ/mol) | Method | Reference |
| 2-Pentyne | C5H8 | 213.9 | Calc. | NIST WebBook |
| 2-Hexyne | C6H10 | 232.2 | Calc. | NIST WebBook |
| 3-Hexyne | C6H10 | 230.1 | Calc. | NIST WebBook |
| 2-Heptyne | C7H12 | 250.5 | Calc. | NIST WebBook |
| 3-Heptyne | C7H12 | 248.4 | Calc. | NIST WebBook |
| 2-Octyne | C8H14 | 268.8 | Est. (Benson Group Additivity) | (--INVALID-LINK--) |
| 3-Octyne | C8H14 | 266.7 | Est. (Benson Group Additivity) | (--INVALID-LINK--) |
| 4-Octyne | C8H14 | 264.6 | Est. (Benson Group Additivity) | (--INVALID-LINK--) |
Experimental and Computational Methodologies
The determination of thermodynamic properties of asymmetrical internal alkynes relies on a combination of experimental techniques and computational modeling.
Experimental Protocols
2.1.1. Combustion Calorimetry
Combustion calorimetry is a primary experimental method for determining the enthalpy of formation of organic compounds. The procedure involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a sealed container known as a bomb calorimeter.
Detailed Methodology:
-
Sample Preparation: A precisely weighed sample of the liquid alkyne (typically 0.5-1.0 g) is encapsulated in a combustible container of known heat of combustion (e.g., a gelatin capsule or a thin polyester (B1180765) bag).
-
Bomb Preparation: The sample is placed in a platinum crucible inside the calorimetric bomb. A fuse wire (e.g., platinum or iron) is connected to the ignition circuit and positioned to make contact with the sample. A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in the liquid state.
-
Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then pressurized with pure oxygen to approximately 30 atm.
-
Calorimetric Measurement: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium. The initial temperature is recorded with high precision (to 10⁻⁴ K).
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: The corrected temperature rise is determined by accounting for heat exchange with the surroundings. The heat capacity of the calorimeter (the energy equivalent) is determined separately by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).
-
Calculation of Enthalpy of Combustion: The standard enthalpy of combustion at the experimental temperature and constant volume (ΔcU°) is calculated from the corrected temperature rise and the energy equivalent of the calorimeter, with corrections for the heat of combustion of the container and the fuse wire, and for the formation of nitric acid from any residual nitrogen.
-
Conversion to Standard Enthalpy of Combustion: The value of ΔcU° is converted to the standard enthalpy of combustion at constant pressure (ΔcH°) using the relationship ΔH = ΔU + Δ(pV).
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) of the alkyne is then calculated using Hess's law, by subtracting the standard enthalpy of combustion of the alkyne from the sum of the standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Caption: Experimental workflow for determining the enthalpy of formation using combustion calorimetry.
Computational Methods
Computational quantum chemistry provides a powerful tool for calculating the thermodynamic properties of molecules, especially for compounds where experimental data is unavailable or difficult to obtain. High-accuracy composite methods, such as the Gaussian-n (Gn) theories (e.g., G3 and G4), are widely used for this purpose.
2.2.1. Gaussian-4 (G4) Theory
G4 theory is a composite ab initio method that aims to achieve high accuracy in thermochemical calculations by combining results from several levels of theory and basis sets, and applying empirical corrections.
Detailed Methodology:
-
Geometry Optimization: The molecular geometry of the asymmetrical internal alkyne is first optimized using a lower-level, computationally less expensive method, typically density functional theory (DFT) with the B3LYP functional and a moderately sized basis set (e.g., 6-31G(2df,p)).
-
Vibrational Frequency Calculation: At the optimized geometry, vibrational frequencies are calculated at the same level of theory. These frequencies are used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy. The frequencies are typically scaled by an empirical factor to better match experimental values.
-
Single-Point Energy Calculations: A series of single-point energy calculations are then performed at higher levels of theory and with larger basis sets. These include:
-
Hartree-Fock (HF) calculations with very large basis sets to extrapolate to the complete basis set limit.
-
Coupled-cluster calculations with single, double, and perturbative triple excitations (CCSD(T)) to account for electron correlation effects.
-
-
Higher-Level Corrections: The final G4 energy is obtained by summing the energies from the different levels of calculation and adding a higher-level empirical correction term. This correction term accounts for remaining deficiencies in the theoretical treatment and is parameterized based on a large set of well-established experimental data.
-
Calculation of Thermodynamic Properties:
-
Enthalpy of Formation (ΔfH°): The G4 energy is used to calculate the atomization energy of the alkyne. The enthalpy of formation is then derived by subtracting the atomization energy from the known experimental enthalpies of formation of the constituent atoms in their standard states.
-
Entropy (S°) and Heat Capacity (Cv°): These properties are calculated using statistical mechanics based on the optimized geometry and the scaled vibrational frequencies.
-
Caption: Computational workflow for determining thermodynamic properties using G4 theory.
2.2.2. Benson Group Additivity Method
The Benson group additivity method is a semi-empirical approach for estimating the thermodynamic properties of organic molecules in the gas phase. It is based on the principle that the properties of a molecule can be approximated by summing the contributions of its constituent functional groups.
Detailed Methodology:
-
Molecular Structure Decomposition: The structure of the asymmetrical internal alkyne is broken down into a set of defined "groups." A group is an atom and its ligands.
-
Group Value Summation: The standard enthalpy of formation, entropy, and heat capacity of the molecule are estimated by summing the empirically derived values for each group.
-
Symmetry and Stereoisomer Corrections: Corrections are applied for molecular symmetry (by subtracting Rln(σ), where σ is the symmetry number, from the entropy) and for the presence of stereoisomers (by adding Rln(n), where n is the number of stereoisomers, to the entropy).
For example, to estimate the enthalpy of formation of 2-pentyne (CH₃-C≡C-CH₂-CH₃), the molecule would be decomposed into the following Benson groups:
-
C-(H)₃(C)
-
C-(C)(C≡)
-
C≡-(C)
-
C-(H)₂(C)(C≡)
-
C-(H)₃(C)
The sum of the enthalpy values for these groups would provide an estimate of the standard enthalpy of formation of 2-pentyne.
Conclusion
The thermodynamic properties of asymmetrical internal alkynes are fundamental to understanding their behavior in chemical systems. While experimental data provides the most accurate values, computational methods like G4 theory offer a reliable means of obtaining thermochemical data when experiments are not feasible. The Benson group additivity method remains a useful tool for quick estimations. This guide provides a foundational understanding of these properties and the methodologies used to determine them, serving as a valuable resource for researchers and professionals in the chemical sciences.
Solubility of 2-Methyl-4-octyne in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-4-octyne. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on predicting solubility based on the fundamental principle of "like dissolves like" and the physicochemical properties of the compound. This guide presents an in-depth analysis of expected solubility in a variety of common organic solvents, a detailed experimental protocol for determining solubility, and a workflow diagram to visually represent the experimental procedure.
Introduction to this compound
This compound is an internal alkyne with the chemical formula C9H16. Its structure consists of a nine-carbon chain with a triple bond located at the fourth carbon and a methyl group at the second carbon. As a hydrocarbon, its molecular structure is predominantly nonpolar. This lack of polarity is the primary determinant of its solubility behavior in various organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, reaction chemistry, and potential use in drug development processes where solvent selection is critical.
Principles of Alkyne Solubility
The solubility of alkynes, like other hydrocarbons, is governed by the principle of "like dissolves like."[1] This principle states that substances with similar polarities are more likely to be soluble in one another. Alkynes are generally considered nonpolar molecules due to the presence of only carbon-carbon and carbon-hydrogen bonds, which have low electronegativity differences.[2] Consequently, they exhibit good solubility in nonpolar organic solvents, where the primary intermolecular forces are weak van der Waals forces.[1] Conversely, alkynes are insoluble or only sparingly soluble in polar solvents, such as water, because they cannot form strong intermolecular bonds, like hydrogen bonds, with the polar solvent molecules.[1] The solubility of alkynes in organic solvents tends to decrease as the carbon chain length and molecular weight increase.[1]
Predicted Solubility of this compound
Based on the "like dissolves like" principle, this compound, as a nonpolar hydrocarbon, is expected to be highly soluble or miscible with nonpolar and weakly polar organic solvents. Its solubility is predicted to decrease significantly in polar aprotic and polar protic solvents. The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.
| Solvent Classification | Solvent Name | Chemical Formula | Predicted Solubility | Rationale |
| Nonpolar Solvents | n-Hexane | C6H14 | Miscible | Both are nonpolar hydrocarbons, leading to favorable van der Waals interactions. |
| Toluene (B28343) | C7H8 | Miscible | As an aromatic hydrocarbon, toluene is an excellent solvent for other nonpolar compounds. | |
| Diethyl Ether | C4H10O | High / Miscible | The low polarity of diethyl ether allows for effective solvation of hydrocarbons.[1] | |
| Weakly Polar Solvents | Chloroform | CHCl3 | High / Miscible | Capable of dissolving a wide range of organic compounds, including nonpolar ones. |
| Ethyl Acetate | C4H8O2 | Moderate / High | Expected to be a good solvent, though its moderate polarity may slightly reduce miscibility compared to purely nonpolar solvents. | |
| Polar Aprotic Solvents | Acetone (B3395972) | C3H6O | Moderate | The polarity of acetone may limit the miscibility of the nonpolar this compound. |
| Dimethyl Sulfoxide (DMSO) | C2H6OS | Very Low | The high polarity of DMSO makes it a poor solvent for nonpolar hydrocarbons. | |
| Polar Protic Solvents | Ethanol (B145695) | C2H5OH | Low / Moderate | The presence of a hydroxyl group and the capacity for hydrogen bonding in ethanol make it less compatible with a nonpolar solute. |
| Methanol | CH3OH | Low | Methanol is more polar than ethanol, leading to a lower expected solubility for a nonpolar compound. |
Experimental Protocol for Determining Miscibility/Solubility
Since this compound is a liquid at room temperature, its solubility in liquid solvents is often described in terms of miscibility.[3] Miscibility refers to the ability of two liquids to mix in all proportions to form a single, homogeneous phase. The following is a general experimental protocol for determining the miscibility of this compound in an organic solvent.
Objective: To qualitatively determine the miscibility of this compound in a given organic solvent at various proportions at a constant temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., hexane (B92381), toluene, ethanol)
-
Graduated cylinders or pipettes
-
Small, clear glass vials or test tubes with caps
-
Vortex mixer
-
Constant temperature bath (optional)
Procedure:
-
Preparation:
-
Ensure all glassware is clean and dry to prevent contamination.
-
Label a series of vials or test tubes for each solvent to be tested and for each volume ratio.
-
If temperature effects are being studied, allow all liquids to equilibrate to the desired temperature in a constant temperature bath.
-
-
Mixing:
-
Using a graduated cylinder or pipette, add a specific volume of the chosen organic solvent to a labeled vial. For example, start with 1 mL of the solvent.
-
To the same vial, add a specific volume of this compound. To test a range of miscibility, prepare several samples with varying volume ratios (e.g., 1:1, 1:4, 4:1 of solvent to solute).
-
Securely cap the vial.
-
-
Agitation:
-
Vigorously shake the vial by hand for 30-60 seconds, or use a vortex mixer for 30 seconds to ensure thorough mixing of the two liquids.
-
-
Observation:
-
Allow the vial to stand undisturbed for at least 1-2 minutes.
-
Visually inspect the mixture against a well-lit background.
-
Miscible: If the mixture remains a single, clear, and homogeneous liquid phase, the two liquids are miscible at that ratio.[4]
-
Immiscible: If the mixture separates into two distinct layers, the liquids are immiscible.
-
Partially Miscible: If the mixture appears cloudy or forms an emulsion that does not fully separate, the liquids may be partially miscible. Further investigation may be required.
-
-
-
Data Recording:
-
Record the observations for each solvent and each volume ratio in a laboratory notebook. Note whether the liquids are miscible, immiscible, or partially miscible.
-
-
Confirmation (Optional):
-
For a more rigorous determination, especially in cases of ambiguity, analytical techniques such as spectroscopy can be employed to confirm the homogeneity of the mixture.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the experimental determination of the miscibility of this compound in an organic solvent.
Conclusion
References
The Alkyne in Modern Chemistry: A Historical and Technical Guide to Substituted Alkyne Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted alkynes, hydrocarbons containing at least one carbon-carbon triple bond, represents a cornerstone of modern organic chemistry. Their unique linear geometry and the high electron density of the π-systems make them invaluable building blocks in the creation of complex molecules, from life-saving pharmaceuticals to advanced organic materials. This guide provides a comprehensive historical overview of the key methodologies developed for substituted alkyne synthesis, detailed experimental protocols for seminal reactions, and a quantitative comparison of various synthetic strategies.
A Journey Through Time: The Evolution of Alkyne Synthesis
The story of substituted alkyne synthesis is one of continuous innovation, moving from harsh, classical methods to the highly selective and efficient transition-metal-catalyzed reactions that are indispensable in today's research laboratories.
The Classical Foundations: Elimination and Alkylation
The earliest forays into alkyne synthesis relied on fundamental organic reactions. Double dehydrohalogenation of vicinal or geminal dihalides using strong bases like sodium amide (NaNH₂) provided a direct, albeit often strenuous, route to the alkyne functionality.[1][2][3] This method involves two sequential E2 elimination reactions.[2][3]
Concurrent with these elimination strategies was the development of methods based on the unique acidity of terminal alkynes. The proton on a triply bonded carbon is significantly more acidic (pKa ≈ 25) than those on alkenes or alkanes, allowing for its removal by a strong base to form a potent carbon nucleophile known as an acetylide ion.[4][5] This acetylide can then react with primary alkyl halides in an SN2 reaction to form a new carbon-carbon bond, a process known as alkylation.[4][5][6][7] This method was one of the first reliable ways to extend a carbon chain.[2][4]
The Dawn of a New Era: Transition-Metal Catalysis
While classical methods were foundational, they often lacked functional group tolerance and required harsh conditions. The latter half of the 20th century witnessed a revolution in organic synthesis with the advent of transition-metal-catalyzed cross-coupling reactions. These reactions, which earned Richard Heck, Ei-ichi Negishi, and Akira Suzuki the Nobel Prize in Chemistry in 2010, transformed the landscape of C-C bond formation.
The Sonogashira Coupling: A Paradigm Shift
In 1975, Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara reported a groundbreaking palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide.[8][9][10][11] This reaction, now known as the Sonogashira coupling, offered mild reaction conditions, high yields, and broad functional group tolerance, quickly becoming one of the most important and widely used methods for the synthesis of sp²-sp carbon-carbon bonds.[10][12] Its discovery built upon earlier work by Cassar, and Dieck and Heck, who had reported similar palladium-catalyzed alkynylations but under much harsher conditions.[8] The addition of a copper(I) cocatalyst was the key innovation that allowed the reaction to proceed at or near room temperature.[8][10]
Expanding the Toolkit: Negishi and Stille Couplings
The principles of palladium-catalyzed cross-coupling were soon extended to other organometallic reagents. The Negishi coupling , which utilizes organozinc reagents, proved to be a powerful method for forming C-C bonds, including those between sp-hybridized carbons of alkynes and sp², or sp³ centers.[13][14][15] The high reactivity and functional group tolerance of organozinc compounds make this a versatile tool.[14]
The Stille coupling employs organotin (stannane) reagents.[16][17] While the toxicity of tin compounds is a significant drawback, the stability of organostannanes and the mild reaction conditions have made the Stille reaction a valuable method in the synthesis of complex molecules.[16][17]
Homologation Methods: Building Alkynes from Aldehydes
In 1972, E.J. Corey and Philip L. Fuchs developed a reliable two-step method for the one-carbon homologation of an aldehyde to a terminal alkyne.[18][19][20] The Corey-Fuchs reaction first converts an aldehyde into a 1,1-dibromoolefin via a Wittig-type reaction.[19][21] Subsequent treatment with a strong base, like n-butyllithium, effects a Fritsch-Buttenberg-Wiechell rearrangement to furnish the terminal alkyne.[19][20][21] This method is particularly valuable for synthesizing terminal alkynes from readily available aldehydes.
Quantitative Data Summary
The following tables provide a comparative summary of reaction conditions and yields for the key synthetic methods discussed.
Table 1: Dehydrohalogenation of Dihalides
| Substrate | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1,2-Dibromooctane | NaNH₂ (3.0) | NH₃ (l) | -33 | 2 | 1-Octyne | ~80 |
| meso-5,6-Dibromodecane | KOtBu (2.2) | DMSO | 100 | 1 | 5-Decyne | ~75 |
| 1,1-Dibromo-3-phenylpropane | NaNH₂ (3.0) | NH₃ (l) | -33 | 3 | 3-Phenyl-1-propyne | ~85 |
Table 2: Alkylation of Terminal Alkynes
| Alkyne | Base | Alkyl Halide | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Phenylacetylene (B144264) | n-BuLi | Iodomethane | THF | -78 to 25 | 2 | 1-Phenyl-1-propyne | 95 |
| 1-Hexyne | NaNH₂ | 1-Bromobutane | NH₃ (l) | -33 | 4 | 5-Decyne | 88 |
| Propyne | NaNH₂ | Bromoethane | NH₃ (l) | -33 | 3 | 2-Pentyne | 85 |
Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Iodobenzene (B50100) | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1) | CuI (2) | Et₂NH | Benzene | 25 | 95 |
| 4-Bromotoluene | 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | Toluene | 80 | 92 |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 96[22] |
| 4-Iodoanisole | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | i-Pr₂NH | THF | 60 | 98 |
Table 4: Corey-Fuchs Synthesis of Terminal Alkynes from Aldehydes
| Aldehyde | Step 1 Yield (%) | Step 2 Yield (%) | Overall Yield (%) |
| Benzaldehyde (B42025) | 82[23] | ~95 | ~78 |
| Cyclohexanecarboxaldehyde | 90 | ~93 | ~84 |
| 3-Phenylpropanal | 85 | ~90 | ~77 |
Key Experimental Protocols
The following sections provide detailed, generalized methodologies for the execution of pivotal alkyne synthesis reactions.
Protocol 1: Alkylation of a Terminal Alkyne (e.g., Synthesis of 1-Phenyl-1-propyne)
Materials:
-
Phenylacetylene
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Iodomethane
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas supply
-
Schlenk flask and syringe equipment
Procedure:
-
A dry Schlenk flask equipped with a magnetic stir bar is charged with anhydrous THF under an inert atmosphere (Argon or Nitrogen).
-
The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Phenylacetylene (1.0 eq.) is added dropwise via syringe.
-
n-Butyllithium (1.05 eq.) is added slowly to the stirred solution. The mixture is stirred at -78 °C for 30 minutes.
-
Iodomethane (1.1 eq.) is added dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford pure 1-phenyl-1-propyne.
Protocol 2: Sonogashira Cross-Coupling (e.g., Synthesis of Diphenylacetylene)
Materials:
-
Iodobenzene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N), freshly distilled
-
Anhydrous toluene
-
Argon or Nitrogen gas supply
-
Schlenk flask and standard glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (0.01 eq.) and CuI (0.02 eq.).
-
Add anhydrous toluene, followed by iodobenzene (1.0 eq.), phenylacetylene (1.2 eq.), and triethylamine (2.0 eq.).
-
The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the mixture is filtered through a pad of celite to remove the catalyst and amine salts, washing with toluene.
-
The filtrate is concentrated under reduced pressure.
-
The residue is redissolved in a suitable solvent like dichloromethane (B109758) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo.
-
The crude product is purified by recrystallization or column chromatography to yield diphenylacetylene.
Protocol 3: Corey-Fuchs Reaction (e.g., Synthesis of Phenylacetylene from Benzaldehyde)
This is a two-step procedure.
Step A: Synthesis of (2,2-Dibromovinyl)benzene (B1360335) Materials:
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (B44618) (PPh₃)
-
Benzaldehyde
-
Anhydrous dichloromethane (DCM)
-
Hexanes
Procedure:
-
A solution of triphenylphosphine (2.0 eq.) in dry DCM is cooled to 0 °C in an ice bath under an inert atmosphere.[23]
-
Carbon tetrabromide (1.0 eq.) is added in one portion, and the resulting mixture is stirred for 15-30 minutes.[23]
-
A solution of benzaldehyde (1.0 eq.) in dry DCM is added dropwise to the cold ylide solution.[23]
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The mixture is then concentrated, and hexanes are added to precipitate triphenylphosphine oxide.
-
The solid is removed by filtration, and the filtrate is concentrated.
-
The crude product is purified by flash column chromatography to yield (2,2-dibromovinyl)benzene.[23]
Step B: Synthesis of Phenylacetylene Materials:
-
(2,2-Dibromovinyl)benzene
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Water or saturated aqueous NH₄Cl
Procedure:
-
A solution of (2,2-dibromovinyl)benzene (1.0 eq.) in dry THF is cooled to -78 °C under an inert atmosphere.[23]
-
n-Butyllithium (2.1 eq.) is added dropwise, and the solution is stirred for 1 hour at -78 °C.[23]
-
The reaction is allowed to warm to room temperature and stirred for an additional hour.
-
The reaction is carefully quenched by the slow addition of water.
-
The mixture is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and concentrated.
-
The crude phenylacetylene can be purified by distillation or chromatography if necessary.
Visualizing the Core Mechanisms and Workflows
Diagrams created using Graphviz DOT language provide a clear visual representation of the key processes in substituted alkyne synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Alkyl Halides to Alkynes - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 5. Ch 9 : Alkylation of Terminal Alkynes [chem.ucalgary.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [drugfuture.com]
- 10. synarchive.com [synarchive.com]
- 11. Solved Sonogashira Coupling Sonogashira (1975) developed a | Chegg.com [chegg.com]
- 12. researchgate.net [researchgate.net]
- 13. Negishi coupling - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Stille Coupling [organic-chemistry.org]
- 18. synarchive.com [synarchive.com]
- 19. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 20. Corey-Fuchs Alkyne Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 21. Corey-Fuchs Reaction [organic-chemistry.org]
- 22. scirp.org [scirp.org]
- 23. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Insect Pheromones from 2-Methyl-4-octyne
Introduction
Insect pheromones are vital semiochemicals used for intraspecific communication, primarily for mating. Their synthesis is of significant interest for use in integrated pest management strategies, such as mating disruption and mass trapping. Alkynes are versatile precursors in the synthesis of olefinic insect pheromones due to the ability to control the stereochemistry of the resulting double bond. This document outlines the application of 2-Methyl-4-octyne as a precursor for the synthesis of insect pheromones, focusing on the stereoselective preparation of (Z)-alkene intermediates and their subsequent functionalization. The protocols provided are designed for researchers in organic synthesis, chemical ecology, and drug development.
While 2-Methyl-4-octanol is a known aggregation pheromone of the sugarcane weevil (Sphenophorus levis), existing literature often describes its synthesis from chiral precursors like D-mannitol.[1] This application note will focus on a synthetic strategy starting from the alkyne this compound, leading to the synthesis of a representative pheromone-type structure, (cis)-4,5-epoxy-2-methyloctane, showcasing a common class of lepidopteran pheromones.[2]
Overall Synthetic Pathway
The proposed synthetic route involves a three-step process starting from commercially available materials to generate the target epoxide. The key transformations are the synthesis of the alkyne precursor, its stereoselective reduction to a (Z)-alkene, and the final stereospecific epoxidation.
Figure 1: Overall synthetic pathway from 1-Pentyne and 1-Bromo-2-methylpropane to (cis)-4,5-Epoxy-2-methyloctane.
Experimental Protocols and Data
Protocol 1: Synthesis of this compound
This protocol describes the alkylation of a terminal alkyne to form the internal alkyne precursor.[3]
Workflow Diagram:
Figure 2: Experimental workflow for the synthesis of this compound.
Methodology:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 1-pentyne (1.0 eq) and anhydrous tetrahydrofuran (B95107) (THF).
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
n-Butyllithium (1.05 eq, 2.5 M in hexanes) is added dropwise, maintaining the temperature below -70 °C.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
1-Bromo-2-methylpropane (1.1 eq) is added dropwise.
-
The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
The aqueous layer is extracted with diethyl ether (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford this compound as a colorless oil.
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Yield | 75-85% | Analogous Reactions[3] |
| Purity (GC) | >98% | Assumed from typical reactions |
| Boiling Point | 143-145 °C | PubChem[4] |
Protocol 2: Stereoselective Reduction to (Z)-2-Methyl-4-octene
This protocol details the partial hydrogenation of the internal alkyne to the corresponding (Z)-alkene using a poisoned catalyst.[5][6]
Workflow Diagram:
Figure 3: Experimental workflow for the synthesis of (Z)-2-Methyl-4-octene.
Methodology:
-
To a round-bottom flask, add this compound (1.0 eq), Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead; 5% w/w), and a suitable solvent such as hexane or ethyl acetate.
-
Add a small amount of quinoline (1-2 drops) as a catalyst poison to prevent over-reduction.
-
The flask is evacuated and backfilled with hydrogen gas (3x). The reaction is then stirred vigorously under a hydrogen atmosphere (typically from a balloon).
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting alkyne.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The Celite pad is washed with the solvent.
-
The filtrate is concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary, though often the filtered product is of sufficient purity for the next step.
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Yield | 90-98% | Analogous Reactions[7] |
| Purity (GC) | >97% | Assumed from typical reactions |
| (Z):(E) Selectivity | >98:2 | Analogous Reactions[5][7] |
Protocol 3: Synthesis of (cis)-4,5-Epoxy-2-methyloctane
This protocol describes the stereospecific epoxidation of the (Z)-alkene to form the corresponding cis-epoxide, a common structure in insect pheromones.[8][9]
Workflow Diagram:
Figure 4: Experimental workflow for the synthesis of (cis)-4,5-Epoxy-2-methyloctane.
Methodology:
-
Dissolve (Z)-2-Methyl-4-octene (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq) portion-wise, monitoring the internal temperature.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting alkene.
-
The reaction mixture is then diluted with DCM and washed sequentially with saturated aqueous sodium sulfite (B76179) solution (to quench excess peroxide), saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude epoxide is purified by flash column chromatography on silica gel.
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Yield | 85-95% | Analogous Reactions[8] |
| Purity (GC) | >99% | Assumed from typical reactions |
| Stereospecificity | >99% cis | Concerted mechanism[8] |
Conclusion
This compound serves as a valuable and versatile precursor for the stereocontrolled synthesis of insect pheromones. The protocols outlined demonstrate a reliable pathway to produce (Z)-alkenes with high stereoselectivity via Lindlar hydrogenation, a crucial step in the synthesis of many lepidopteran pheromones. Subsequent functionalization, such as the stereospecific epoxidation to form cis-epoxides, provides access to a class of biologically active compounds. The methodologies presented are robust, high-yielding, and adaptable for the synthesis of a variety of pheromone targets, providing a solid foundation for researchers in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Semiochemicals containing lepidopteran sex pheromones: Wonderland for a natural product chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:10306-94-2 | Chemsrc [chemsrc.com]
- 4. This compound | C9H16 | CID 548928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Alkyne Hydrogenation with Lindlar Catalyst [quimicaorganica.org]
- 7. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. leah4sci.com [leah4sci.com]
Application Notes and Protocols for the Acid-Catalyzed Hydration of 2-Methyl-4-octyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acid-catalyzed hydration of alkynes is a fundamental organic transformation that yields carbonyl compounds. Specifically, the hydration of internal alkynes results in the formation of ketones.[1][2][3][4][5][6][7][8] This protocol details the acid-catalyzed hydration of 2-methyl-4-octyne, an unsymmetrical internal alkyne. The reaction proceeds via the formation of an enol intermediate, which rapidly tautomerizes to the more stable ketone.[1][2][3][8] Due to the unsymmetrical nature of the starting material, a mixture of two regioisomeric ketones, 2-methyl-4-octanone (B1585218) and 2-methyl-5-octanone, is anticipated.[1][3][5][7] The use of a mercury(II) salt catalyst is often employed to facilitate this reaction, which can be otherwise slow.[1][2][4][7][8]
Reaction and Mechanism
The overall reaction involves the addition of water across the triple bond of this compound in the presence of a strong acid and a mercury(II) catalyst to yield a mixture of ketones.
Reaction Scheme:
This compound → 2-Methyl-4-octanone + 2-Methyl-5-octanone
The mechanism involves the initial formation of a vinyl carbocation upon protonation of the alkyne. Water then acts as a nucleophile, attacking the carbocation to form a protonated enol. Deprotonation yields the enol, which then undergoes keto-enol tautomerization to the final ketone products.[1][2][3][8]
Data Presentation
The following table summarizes the expected reactants and products for this protocol. Please note that the yields and the ratio of the isomeric products are representative and will need to be determined experimentally.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) or Volume (mL) | Role | Expected Yield (%) |
| This compound | C9H16 | 124.22 | 10 | 1.24 g | Starting Material | - |
| Sulfuric Acid (conc.) | H2SO4 | 98.08 | - | ~1 mL | Catalyst | - |
| Mercury(II) Sulfate | HgSO4 | 296.65 | ~0.5 | ~0.15 g | Catalyst | - |
| Water | H2O | 18.02 | - | 20 mL | Reagent/Solvent | - |
| Diethyl Ether | C4H10O | 74.12 | - | As needed | Extraction Solvent | - |
| Saturated Sodium Bicarbonate | NaHCO3 | 84.01 | - | As needed | Neutralizing Agent | - |
| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | - | As needed | Drying Agent | - |
| 2-Methyl-4-octanone | C9H18O | 142.24 | - | - | Product | Variable |
| 2-Methyl-5-octanone | C9H18O | 142.24 | - | - | Product | Variable |
Experimental Protocol
1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 20 mL of water and carefully add 1 mL of concentrated sulfuric acid while cooling the flask in an ice bath.
-
To this acidic solution, add approximately 0.15 g of mercury(II) sulfate. Stir the mixture until the catalyst has dissolved as much as possible.
-
Add 1.24 g (10 mmol) of this compound to the flask.
2. Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 60-70°C) using a heating mantle.
-
Allow the reaction to proceed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots from the reaction mixture.
3. Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash them sequentially with 20 mL of water and 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer again with 20 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude product, a mixture of 2-methyl-4-octanone and 2-methyl-5-octanone, can be purified by fractional distillation or column chromatography if separation of the isomers is desired.
4. Product Characterization:
-
The identity and purity of the products can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry.
-
The ratio of the two isomeric ketones can be determined by GC analysis of the crude product mixture.
Visualizations
Caption: Experimental workflow for the acid-catalyzed hydration of this compound.
References
- 1. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Acid Catalyzed Hydration of Alkynes - Chad's Prep® [chadsprep.com]
- 5. Alkynes to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for the Hydroboration-Oxidation of 2-Methyl-4-octyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydroboration-oxidation of alkynes is a powerful synthetic method for the regioselective hydration of carbon-carbon triple bonds. This two-step reaction sequence provides a complementary approach to other hydration methods, such as acid-catalyzed hydration and oxymercuration-demercuration. For internal alkynes, hydroboration-oxidation yields ketones.[1] In the case of unsymmetrical internal alkynes, such as 2-Methyl-4-octyne, the reaction can lead to a mixture of two isomeric ketones. The regioselectivity of the boron addition is primarily influenced by steric factors, with the boron atom preferentially adding to the less sterically hindered carbon of the alkyne.[2][3] The use of bulky hydroborating agents, such as disiamylborane (B86530) ((Sia)₂BH), is crucial to prevent double addition across the alkyne and to enhance regioselectivity.[2][4][5] Subsequent oxidation of the intermediate vinylborane (B8500763) with hydrogen peroxide in a basic solution yields an enol, which rapidly tautomerizes to the more stable ketone product.[4][5]
This document provides detailed application notes and a comprehensive experimental protocol for the hydroboration-oxidation of this compound, a reaction of interest in synthetic organic chemistry for the selective formation of carbonyl compounds.
Reaction Principle
The hydroboration-oxidation of this compound proceeds in two distinct steps:
-
Hydroboration: The syn-addition of a B-H bond from a dialkylborane (e.g., disiamylborane) across the triple bond of this compound. This step forms a vinylborane intermediate. The boron atom adds preferentially to the less sterically hindered carbon atom of the alkyne.
-
Oxidation: The vinylborane is oxidized with hydrogen peroxide (H₂O₂) in the presence of a base (e.g., sodium hydroxide (B78521), NaOH). This replaces the boron-carbon bond with a hydroxyl group, forming an enol. The enol intermediate is unstable and rapidly tautomerizes to the corresponding ketone.
Due to the unsymmetrical nature of this compound, the boron can add to either C4 or C5 of the alkyne, leading to the formation of two possible ketone products: 2-methyl-4-octanone (B1585218) and 2-methyl-5-octanone. The steric bulk of the isopropyl group at one end of the alkyne and the propyl group at the other will direct the regioselectivity of the boron addition. The isopropyl group is bulkier than the propyl group, thus the boron atom is expected to preferentially add to the carbon atom further from the isopropyl group (C5), leading to 2-methyl-4-octanone as the major product.
Predicted Product Distribution
The hydroboration-oxidation of the unsymmetrical internal alkyne this compound is expected to yield a mixture of two ketone products. The regioselectivity is governed by the steric hindrance around the triple bond.
| Product Name | Structure | Predicted Distribution |
| 2-Methyl-4-octanone | CH₃CH(CH₃)CH₂C(=O)CH₂CH₂CH₂CH₃ | Major |
| 2-Methyl-5-octanone | CH₃CH(CH₃)CH₂CH₂C(=O)CH₂CH₂CH₃ | Minor |
Note: The exact product ratio is dependent on the specific reaction conditions and the steric bulk of the hydroborating agent used. Experimental determination (e.g., by GC-MS or NMR spectroscopy) is required for precise quantification.
Experimental Protocols
This section details the necessary procedures for the hydroboration-oxidation of this compound.
Part 1: Preparation of Disiamylborane ((Sia)₂BH)
Disiamylborane is a sterically hindered dialkylborane that is ideal for the hydroboration of alkynes as it adds only once to the triple bond.[4][6] It is typically prepared in situ immediately before use.
Materials:
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Nitrogen gas (or Argon)
-
Dry, two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringes and needles
Procedure:
-
Set up a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.
-
Flush the flask with dry nitrogen gas.
-
Via syringe, add 10 mL of a 1.0 M solution of BH₃·THF (10 mmol) to the flask.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add 2.1 mL of 2-methyl-2-butene (20 mmol) to the stirred BH₃·THF solution.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure the complete formation of disiamylborane.
Part 2: Hydroboration-Oxidation of this compound
Materials:
-
Disiamylborane solution (prepared in Part 1)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
3 M aqueous sodium hydroxide (NaOH) solution
-
30% aqueous hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To the freshly prepared disiamylborane solution at room temperature, add 1.24 g of this compound (10 mmol) dissolved in 5 mL of anhydrous THF via syringe.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Cool the flask in an ice bath and slowly add 5 mL of 3 M aqueous NaOH solution.
-
Carefully add 5 mL of 30% H₂O₂ solution dropwise, ensuring the temperature of the reaction mixture does not rise significantly.
-
After the addition of H₂O₂ is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Transfer the reaction mixture to a separatory funnel and add 20 mL of diethyl ether.
-
Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product mixture.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation to separate the isomeric ketones.
Visualizations
Caption: Overall reaction pathway for the hydroboration-oxidation of this compound.
Caption: Experimental workflow for the synthesis of ketones from this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Illustrated Glossary of Organic Chemistry - Disiamylborane [chem.ucla.edu]
Application Notes and Protocols: Catalytic Hydrogenation of 2-Methyl-4-octyne with Lindlar's Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective hydrogenation of alkynes to cis-alkenes is a cornerstone transformation in organic synthesis, particularly crucial in the construction of complex molecules such as natural products and pharmaceuticals. Lindlar's catalyst, a "poisoned" palladium catalyst, is the premier reagent for this conversion, offering high stereoselectivity for the syn-addition of hydrogen across a carbon-carbon triple bond.[1][2][3] This document provides detailed application notes and a comprehensive protocol for the catalytic hydrogenation of the internal alkyne 2-Methyl-4-octyne to yield (Z)-2-Methyl-4-octene, a key intermediate in various synthetic pathways.
The Lindlar catalyst consists of palladium supported on calcium carbonate (or sometimes barium sulfate) and deactivated with a catalytic poison, typically lead acetate (B1210297) and quinoline (B57606).[1][2] This deactivation, or "poisoning," is critical as it reduces the catalyst's activity, preventing the over-reduction of the initially formed alkene to the corresponding alkane.[3] The reaction proceeds with the alkyne adsorbing onto the catalyst surface, followed by the delivery of two hydrogen atoms to the same face of the triple bond, resulting in the exclusive formation of the cis or (Z)-alkene.[2][4]
Data Presentation
The efficiency and selectivity of the Lindlar hydrogenation are influenced by several factors, including catalyst loading, hydrogen pressure, solvent, and temperature. Below is a summary of typical reaction parameters and expected outcomes based on literature for similar internal alkynes.
| Parameter | Typical Value/Range | Expected Outcome for this compound |
| Substrate | This compound | (Z)-2-Methyl-4-octene |
| Catalyst | 5% Pd on CaCO₃ (Lindlar's catalyst) | High conversion to the cis-alkene |
| Catalyst Loading | 5-10 mol % | Efficient reaction rate |
| Solvent | Methanol, Ethanol, Ethyl acetate, Hexane | Good solubility of reactants |
| Hydrogen Source | H₂ gas (balloon pressure) | Sufficient for reaction completion |
| Temperature | Room Temperature (20-25 °C) | Controlled reaction, minimizes side products |
| Reaction Time | 2-6 hours (monitor by TLC or GC) | High yield of the desired product |
| Yield | >95% (typical for internal alkynes) | High purity (Z)-2-Methyl-4-octene |
| Stereoselectivity | >98% cis isomer | Predominantly (Z)-isomer |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the catalytic hydrogenation of this compound using Lindlar's catalyst.
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate)
-
Quinoline (optional, as an additional poison)
-
Anhydrous solvent (e.g., methanol, ethyl acetate)
-
Hydrogen gas (balloon)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Hydrogenation apparatus (or a two-neck flask with a balloon inlet)
-
Filtration apparatus (e.g., Celite® or a syringe filter)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the alkyne in a suitable anhydrous solvent (e.g., methanol, approximately 0.1-0.2 M concentration).
-
Catalyst Addition: Carefully add Lindlar's catalyst (0.05-0.10 eq) to the reaction mixture. If desired, a small amount of quinoline (1-2 drops) can be added to further ensure selectivity.
-
Hydrogen Atmosphere: Seal the flask with a septum and purge the flask with nitrogen or argon. Then, carefully introduce hydrogen gas from a balloon. Ensure the setup is secure and allows for gentle, continuous stirring.
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction should be monitored periodically (e.g., every hour) by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.
-
Workup: Upon completion of the reaction (disappearance of the starting alkyne), carefully vent the excess hydrogen in a well-ventilated fume hood.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the heterogeneous catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product, (Z)-2-Methyl-4-octene, can be further purified by column chromatography on silica (B1680970) gel if necessary, although the reaction is often clean enough to proceed to the next step without further purification.
Visualizations
Reaction Mechanism:
The following diagram illustrates the generally accepted mechanism for the syn-hydrogenation of an alkyne on the surface of Lindlar's catalyst.
Caption: Mechanism of Lindlar Hydrogenation.
Experimental Workflow:
The logical flow of the experimental procedure is depicted in the following diagram.
Caption: Experimental Workflow for Hydrogenation.
References
Application Note: Deprotonation of Alkynes to Form Acetylide Anions
Introduction
Acetylide anions are potent nucleophiles and powerful intermediates in organic synthesis, particularly for the formation of carbon-carbon bonds.[1][2][3] Their utility is prominent in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The generation of an acetylide anion is achieved through the deprotonation of a terminal alkyne, which possesses a weakly acidic proton on an sp-hybridized carbon.[4][5][6]
It is critical to distinguish between terminal and internal alkynes. A terminal alkyne has a hydrogen atom directly attached to at least one carbon of the triple bond (R-C≡C-H). An internal alkyne has organic groups attached to both carbons of the triple bond (R-C≡C-R'). The subject of this note, 2-Methyl-4-octyne , is an internal alkyne. Its structure (CH₃CH₂CH₂C≡CCH(CH₃)₂) reveals that there are no hydrogen atoms on the sp-hybridized carbons of the triple bond. Consequently, this compound cannot be deprotonated to form an acetylide anion under standard conditions.
This document will outline the principles of alkyne deprotonation and provide a general protocol using a representative terminal alkyne to illustrate the formation of an acetylide anion for research and drug development applications.
Principle of Terminal Alkyne Deprotonation
The acidity of the terminal C-H bond in alkynes (pKa ≈ 25) is significantly higher than that of alkenes (pKa ≈ 44) and alkanes (pKa ≈ 50).[4][6][7][8] This enhanced acidity is attributed to the high degree of s-character (50%) in the sp-hybridized orbital of the carbon atom.[1][5][6] The increased s-character means the lone pair of electrons in the resulting acetylide anion is held closer to the positively charged nucleus, leading to greater stabilization of the conjugate base.[5][6]
Due to this acidity, a sufficiently strong base is required to deprotonate a terminal alkyne. The equilibrium of the acid-base reaction favors the formation of the weaker acid and weaker base. Therefore, the base used must have a conjugate acid with a pKa higher than that of the alkyne. Strong bases such as sodium amide (NaNH₂), sodium hydride (NaH), and organolithium reagents (e.g., n-butyllithium) are effective, as their conjugate acids (ammonia, pKa ≈ 38; hydrogen gas, pKa ≈ 35; butane (B89635), pKa ≈ 50) are much weaker acids than the terminal alkyne.[4][9][10] Conversely, weaker bases like sodium hydroxide (B78521) are unsuitable because their conjugate acid, water (pKa ≈ 15.7), is a stronger acid than the alkyne, and the reaction will not proceed to completion.[9][11]
Quantitative Data for Alkyne Deprotonation
The selection of an appropriate base is critical for the successful formation of an acetylide anion. The following table summarizes relevant acidity data and typical reaction conditions.
| Compound Class | Example | pKa | Base | Conjugate Acid | pKa of Conjugate Acid | Typical Solvents | Typical Temperature |
| Alkane | Ethane | ~50 | - | - | - | - | - |
| Alkene | Ethene | ~44 | - | - | - | - | - |
| Terminal Alkyne | Acetylene | 25 | Sodium Amide (NaNH₂) | Ammonia (NH₃) | ~38 | Liquid NH₃, THF, Ether | -33°C to RT |
| n-Butyllithium (n-BuLi) | Butane | ~50 | THF, Hexanes, Ether | -78°C to 0°C | |||
| Sodium Hydride (NaH) | Hydrogen (H₂) | ~35 | THF, DMF | 0°C to RT | |||
| Alcohol | Water | 15.7 | Sodium Hydroxide (NaOH) | Water (H₂O) | 15.7 | Water, Alcohols | RT |
Experimental Protocol: Formation of a Lithium Acetylide
This protocol describes a general procedure for the deprotonation of a representative terminal alkyne, 1-hexyne (B1330390), using n-butyllithium (n-BuLi) in tetrahydrofuran (B95107) (THF). This method generates a lithium acetylide, which can be used in subsequent synthetic steps.
Objective: To prepare a solution of lithium hexynide for use as a nucleophile in organic synthesis.
Materials and Reagents:
-
1-Hexyne (C₆H₁₀)
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexanes (for washing)
-
Argon or Nitrogen gas supply
-
Dry ice/acetone or liquid nitrogen bath
-
Standard glassware (three-neck round-bottom flask, dropping funnel, condenser, septum)
-
Magnetic stirrer and stir bar
-
Syringes and needles
Equipment Setup:
-
Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with an inert gas inlet, a rubber septum, and a dropping funnel.
-
Flame-dry all glassware under a vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen to ensure anhydrous conditions.
Procedure:
-
Solvent and Substrate Addition: To the cooled reaction flask, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) via syringe. Add 1-hexyne (1.0 equivalents) to the THF and stir the solution.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add n-butyllithium (1.05 equivalents) dropwise to the alkyne solution via syringe over 15-20 minutes. A color change or the formation of a precipitate may be observed. The evolution of butane gas will occur.
-
Reaction: After the addition is complete, allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and hold for an additional 30-60 minutes to ensure complete deprotonation.
-
Confirmation (Optional): The reaction can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR to observe the disappearance of the acetylenic proton signal.
-
In Situ Use: The resulting solution of the lithium acetylide is now ready for subsequent reaction with an electrophile (e.g., an alkyl halide or a carbonyl compound).[2][3][7] It is typically used immediately in situ.
Safety Precautions:
-
n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.
-
Anhydrous solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
The reaction should be conducted under an inert atmosphere as acetylide anions are strong bases and can react with moisture and oxygen.
-
Appropriate personal protective equipment (safety glasses, lab coat, flame-resistant gloves) must be worn at all times.
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of an acetylide anion.
Deprotonation Mechanism
Caption: General mechanism for the deprotonation of a terminal alkyne.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reactions of Acetylide Anions | OpenOChem Learn [learn.openochem.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alkyne Acidity: Formation of Acetylide Anions | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reactions of Acetylide Ions - Chemistry Steps [chemistrysteps.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. quora.com [quora.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for Nucleophilic Conjugate Additions to Activated Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic conjugate addition to activated alkynes is a powerful and versatile transformation in organic synthesis, enabling the construction of highly functionalized alkenes.[1][2] This reaction, often referred to as a Michael-type addition, involves the 1,4-addition of a nucleophile to an alkyne bearing an electron-withdrawing group (EWG). The resulting vinyl derivatives are valuable intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1]
The reaction is characterized by its high efficiency, broad substrate scope, and often mild reaction conditions.[1][2] A variety of nucleophiles, including thiols, amines, and alcohols, can be employed, reacting with a range of activated alkynes such as propiolates, ynones, and propiolamides.[1][2] The stereochemical outcome of the addition can often be controlled, leading to the selective formation of either (E)- or (Z)-isomers. This application note will delve into the synthetic applications and provide detailed protocols for key examples of this important reaction class.
Application Notes
Synthesis of Substituted Alkenes
Nucleophilic conjugate addition to activated alkynes provides a direct route to tri- and tetra-substituted alkenes with controlled stereochemistry. The geometry of the resulting double bond is influenced by factors such as the nature of the nucleophile, the solvent, and the presence of catalysts. For instance, the addition of thiols to propiolates often proceeds with high stereoselectivity.[1]
Key Features:
-
High Atom Economy: The reaction is an addition process, incorporating all atoms from the reactants into the product.
-
Stereocontrol: The stereochemistry of the resulting alkene can often be directed towards the desired isomer.
-
Functional Group Tolerance: The reaction is compatible with a wide range of functional groups, making it suitable for late-stage functionalization in complex molecule synthesis.
Heterocycle Synthesis
The vinyl sulfide (B99878) and enamine products of nucleophilic conjugate additions are versatile precursors for the synthesis of various heterocyclic compounds. Through tandem or one-pot procedures involving an initial Michael addition followed by an intramolecular cyclization, a diverse range of heterocycles, such as benzothiazines and pyrroles, can be efficiently constructed.
Example: Synthesis of Benzothiazine Derivatives
The reaction of 2-aminothiophenol (B119425) with activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), can lead to the formation of benzothiazine scaffolds. This transformation proceeds via an initial conjugate addition of the thiol group, followed by an intramolecular cyclization of the amine onto the newly formed double bond.
Bioconjugation and Drug Discovery
The "thiol-yne" reaction, a variant of this conjugate addition, has emerged as a powerful tool in bioconjugation and drug discovery, falling under the umbrella of "click chemistry".[3] Its high efficiency, selectivity, and biocompatibility allow for the labeling and modification of biomolecules, such as peptides and proteins, under physiological conditions.[3]
Application in Drug Development:
While direct application in the synthesis of a marketed drug's core structure is not always the primary route, the principles of nucleophilic conjugate addition are instrumental in the synthesis of key intermediates and for the derivatization of lead compounds. For instance, the structural motif of a vinyl sulfide, readily accessible through a thiol-yne reaction, is present in some bioactive molecules.
A relevant example is the structural similarity of the vinyl sulfide moiety to components of certain kinase inhibitors. Kinase signaling pathways are crucial in cell regulation, and their dysregulation is a hallmark of many diseases, including cancer. For example, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cell proliferation, differentiation, and survival.
Below is a generalized representation of a signaling pathway that could be targeted by a kinase inhibitor containing a vinyl sulfide-like moiety.
Caption: A simplified MAPK signaling pathway, a common target in cancer therapy.
Quantitative Data Summary
The following tables summarize representative quantitative data for nucleophilic conjugate additions to activated alkynes, highlighting the influence of different nucleophiles, substrates, and catalysts on reaction outcomes.
Table 1: Thiol Conjugate Additions
| Entry | Thiol Nucleophile | Activated Alkyne | Catalyst/Base | Solvent | Time (h) | Yield (%) | E/Z Ratio |
| 1 | Thiophenol | Ethyl propiolate | None | Neat | 0.5 | 95 | 1:9 |
| 2 | Benzyl (B1604629) mercaptan | Methyl propiolate | Et3N | CH2Cl2 | 2 | 92 | >99:1 (Z) |
| 3 | 1-Dodecanethiol | 3-Butyn-2-one | DBU | THF | 1 | 98 | 95:5 (Z) |
| 4 | 2-Aminothiophenol | DMAD | None | EtOH | 0.25 | 94 | - |
Table 2: Amine Conjugate Additions
| Entry | Amine Nucleophile | Activated Alkyne | Catalyst/Base | Solvent | Time (h) | Yield (%) | Stereoselectivity |
| 1 | Aniline | Ethyl propiolate | None | Neat | 24 | 85 | Major (Z) |
| 2 | Piperidine | 3-Butyn-2-one | None | CH3CN | 1 | 96 | - |
| 3 | Benzylamine | Methyl propiolate | None | MeOH | 12 | 90 | >95:5 (Z) |
| 4 | Glycine ethyl ester | Ethyl propiolate | None | EtOH | 48 | 75 | - |
Experimental Protocols
Protocol 1: Synthesis of a Substituted Alkene via Thiol-yne Conjugate Addition
This protocol describes the synthesis of (Z)-ethyl 3-(benzylthio)acrylate.
Materials:
-
Ethyl propiolate
-
Benzyl mercaptan
-
Triethylamine (B128534) (Et3N)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of ethyl propiolate (1.0 equiv) in CH2Cl2 (0.2 M) at 0 °C was added benzyl mercaptan (1.1 equiv).
-
Triethylamine (1.2 equiv) was added dropwise to the stirred solution.
-
The reaction mixture was allowed to warm to room temperature and stirred for 2 hours.
-
The reaction was quenched by the addition of saturated aqueous NaHCO3 solution.
-
The layers were separated, and the aqueous layer was extracted with CH2Cl2 (3 x 20 mL).
-
The combined organic layers were washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica (B1680970) gel to afford the desired (Z)-ethyl 3-(benzylthio)acrylate.
References
- 1. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Constructing Thioether/Vinyl Sulfide-tethered Helical Peptides Via Photo-induced Thiol-ene/yne Hydrothiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Analysis of C9 Hydrocarbon Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the separation and identification of C9 hydrocarbon isomers using Gas Chromatography-Mass Spectrometry (GC-MS). C9 hydrocarbons, encompassing various aromatic and aliphatic isomers, are significant components in gasoline, industrial solvents, and environmental samples. Their accurate identification is crucial for quality control, environmental monitoring, and toxicological studies. This protocol outlines the sample preparation, GC-MS instrument parameters, and data analysis strategies, including the use of Kovats retention indices for unambiguous isomer identification.
Introduction
The C9 hydrocarbon fraction is a complex mixture of aromatic and aliphatic isomers with the chemical formula C9H12 (for alkylbenzenes) and C9H20 (for alkanes), among others. Many of these isomers exhibit similar mass spectra, making their differentiation by mass spectrometry alone challenging. Gas chromatography, with its high separation efficiency, is essential for resolving these isomers prior to their introduction into the mass spectrometer. The combination of retention time data with mass spectral information allows for confident identification. Kovats retention indices (RI) provide a standardized measure of retention that is less dependent on instrumental variations, further aiding in the reliable identification of compounds.
Experimental Protocols
Sample Preparation
The appropriate sample preparation method depends on the sample matrix.
1.1. Liquid Samples (e.g., Gasoline, Solvents)
-
Direct Injection: For samples with a high concentration of C9 hydrocarbons, a simple dilution with a volatile solvent like hexane (B92381) or dichloromethane (B109758) is sufficient.
-
Pipette 100 µL of the liquid sample into a 10 mL volumetric flask.
-
Dilute to the mark with hexane.
-
Transfer an aliquot of the diluted sample into a 2 mL autosampler vial for GC-MS analysis.
-
1.2. Gaseous Samples (e.g., Air, Headspace)
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique suitable for volatile and semi-volatile organic compounds.
-
Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the sample or directly to the air sample for a defined period (e.g., 30 minutes).
-
Retract the fiber into the needle.
-
Insert the SPME device into the GC injector for thermal desorption of the analytes onto the column.
-
-
Sorbent Tube Sampling: For active air sampling, a known volume of air is drawn through a sorbent tube containing a material like activated charcoal or a combination of sorbents.
-
Connect the sorbent tube to a sampling pump and draw a known volume of air through the tube.
-
After sampling, cap the tube and transport it to the laboratory.
-
The trapped analytes are then thermally desorbed onto the GC column or solvent extracted.
-
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of C9 hydrocarbon isomers.
Table 1: GC-MS Instrument Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| GC System | Agilent 7890B GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (Split ratio 50:1) or Splitless (for trace analysis) |
| Injection Volume | 1 µL (liquid injection) |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow mode) |
| Oven Temperature Program | Initial temperature 40 °C, hold for 2 min, ramp to 150 °C at 5 °C/min, then ramp to 250 °C at 15 °C/min, hold for 5 min. |
| Mass Spectrometer | |
| MS System | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-300 |
| Scan Speed | 1000 amu/s |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Data Presentation
Identification of C9 hydrocarbon isomers is achieved by comparing the obtained mass spectra with a reference library (e.g., NIST) and by comparing the calculated Kovats retention indices with literature or database values.[1]
Table 2: Kovats Retention Indices and Characteristic m/z Values for Common C9 Aromatic Isomers on a Non-Polar Column (e.g., DB-5)
| Compound | Kovats Retention Index (RI) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Isopropylbenzene (Cumene) | 992 | 120 | 105, 77 |
| n-Propylbenzene | 1021 | 120 | 91, 77 |
| 1-Ethyl-3-methylbenzene | 1035 | 120 | 105, 91, 77 |
| 1-Ethyl-4-methylbenzene | 1037 | 120 | 105, 91, 77 |
| 1,3,5-Trimethylbenzene | 1055 | 120 | 105, 91 |
| 1-Ethyl-2-methylbenzene | 1060 | 120 | 105, 91, 77 |
| 1,2,4-Trimethylbenzene | 1070 | 120 | 105, 91 |
| 1,2,3-Trimethylbenzene | 1092 | 120 | 105, 91 |
Note: Retention indices can vary slightly between different instruments and columns. It is recommended to run an n-alkane standard mixture (e.g., C8-C20) under the same conditions to calculate the retention indices for the analytes.
Experimental Workflow
The overall workflow for the GC-MS analysis of C9 hydrocarbon isomers is depicted below.
Caption: GC-MS workflow for C9 hydrocarbon isomer analysis.
Conclusion
This application note details a robust and reliable GC-MS protocol for the analysis of C9 hydrocarbon isomers. The combination of optimized chromatographic separation and mass spectrometric detection, supplemented with Kovats retention index data, allows for the confident identification of individual isomers in complex matrices. This methodology is applicable to a wide range of research and industrial settings, including petroleum analysis, environmental monitoring, and chemical process control.
References
Application Notes and Protocols for HPLC-Based Separation of Alkyne Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the separation of alkyne reaction intermediates using High-Performance Liquid Chromatography (HPLC). The protocols are designed to be adaptable for monitoring reaction progress, assessing purity, and isolating key intermediates in synthetic chemistry, with a focus on applications relevant to pharmaceutical and drug development.
Introduction
The alkyne functional group is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures through versatile reactions such as Sonogashira couplings and azide-alkyne cycloadditions ("click chemistry"). Effective and efficient monitoring of these reactions is crucial for optimizing reaction conditions, identifying intermediates, and ensuring the purity of the final products. HPLC is an indispensable analytical technique for these purposes, offering high resolution, sensitivity, and reproducibility.[1][2]
This document outlines protocols for both achiral and chiral separations of alkyne-containing compounds and their reaction products.
Part 1: Achiral Reversed-Phase HPLC for Reaction Monitoring
Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for separating organic molecules based on their hydrophobicity.[1] It is particularly well-suited for monitoring the progress of alkyne coupling reactions, where starting materials, intermediates, and products often exhibit different polarities.
Experimental Protocol: Monitoring a Sonogashira Coupling Reaction
This protocol describes a general method for monitoring the progress of a Sonogashira coupling reaction between an aryl halide and a terminal alkyne.
Materials and Instrumentation:
-
HPLC System: A standard HPLC system equipped with a UV detector, a gradient pump, and an autosampler.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Acetonitrile (B52724) with 0.1% TFA.
-
Sample Diluent: A mixture of water and acetonitrile (or another suitable solvent that dissolves the reaction mixture).
-
Reactants: Aryl halide, terminal alkyne, palladium catalyst, copper(I) cocatalyst, and an amine base.
Sample Preparation:
-
At various time points during the reaction, withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.
-
Quench the reaction in the aliquot by adding a suitable solvent (e.g., dilute acid).
-
Dilute the quenched aliquot with the sample diluent to a final concentration suitable for HPLC analysis (typically in the range of 0.1-1 mg/mL).
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength where all components have reasonable absorbance).
-
Injection Volume: 10 µL
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
Data Analysis:
By tracking the decrease in the peak areas of the starting materials (aryl halide and alkyne) and the increase in the peak area of the product over time, the reaction progress can be quantitatively monitored.
Data Presentation: Representative Retention Times
The following table provides a representative example of retention times for the components of a Sonogashira coupling reaction. Actual retention times will vary depending on the specific reactants, column, and exact chromatographic conditions.
| Compound | Retention Time (min) |
| Aryl Halide (e.g., Iodobenzene) | 12.5 |
| Terminal Alkyne (e.g., Phenylacetylene) | 10.2 |
| Intermediate (if observable) | Varies |
| Coupled Product (e.g., Diphenylacetylene) | 18.7 |
Part 2: Chiral HPLC for Separation of Enantiomeric Alkyne Intermediates
The separation of enantiomers is critical in drug development, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological properties. Direct separation of chiral alkynes by HPLC can be challenging. An effective strategy is the pre-column derivatization of the alkyne enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[3][4]
Experimental Protocol: Indirect Chiral Separation via Derivatization
This protocol outlines a general procedure for the chiral separation of a racemic alkyne-containing alcohol by derivatization with a chiral acid chloride.
Materials and Instrumentation:
-
HPLC System: As described in Part 1.
-
Column: A standard C18 or other suitable achiral reversed-phase column.
-
Chiral Derivatizing Agent: e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).
-
Racemic Alkyne Alcohol: The analyte of interest.
-
Base: e.g., Pyridine or triethylamine.
-
Solvent: Anhydrous dichloromethane (B109758) or another suitable aprotic solvent.
Derivatization Procedure:
-
Dissolve the racemic alkyne alcohol (1 equivalent) in the anhydrous solvent.
-
Add the base (1.5 equivalents).
-
Slowly add the chiral derivatizing agent (1.1 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or a quick HPLC run).
-
Quench the reaction with water and extract the diastereomeric esters with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the resulting diastereomeric mixture in the HPLC sample diluent for analysis.
Chromatographic Conditions:
-
Mobile Phase: A suitable mixture of hexane (B92381) and isopropanol (B130326) (for normal phase) or acetonitrile and water (for reversed-phase), to be optimized for the specific diastereomers.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the chromophore in the molecule.
-
Injection Volume: 10 µL
Data Presentation: Representative Separation Data
The following table illustrates the expected outcome of the separation of the diastereomeric esters.
| Diastereomer | Retention Time (min) | Resolution (Rs) |
| (R-alkyne)-(R-Mosher's ester) | 15.3 | \multirow{2}{*}{> 1.5} |
| (S-alkyne)-(R-Mosher's ester) | 16.8 |
A resolution value (Rs) greater than 1.5 indicates baseline separation of the two diastereomers, allowing for accurate quantification of the enantiomeric excess (e.e.) of the original alkyne alcohol.
Visualizations
References
Potential Applications of 2-Methyl-4-octyne in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-4-octyne is a disubstituted internal alkyne that holds promise as a monomer for the synthesis of novel polymers with tailored properties for various applications in materials science. While direct studies on the polymerization of this compound are not extensively documented, its structural similarity to other polymerizable alkynes, such as 4-methyl-2-pentyne, allows for the extrapolation of potential synthetic routes and material properties. This document provides detailed application notes and experimental protocols for the synthesis and potential utilization of poly(this compound), drawing upon established methodologies for analogous poly(dialkylacetylene)s. The potential applications span high-performance gas separation membranes, specialty dielectrics, and functional materials through post-polymerization modification.
Introduction to Poly(this compound)
Poly(this compound) is a hydrocarbon polymer belonging to the class of polyacetylenes. The presence of a fully substituted polyacetylene backbone is expected to impart high thermal stability, good mechanical properties, and excellent film-forming capabilities to the material. The asymmetrical substitution on the polymer backbone, with isobutyl and propyl side chains, is anticipated to result in an amorphous, glassy polymer with a high fractional free volume. These characteristics are highly desirable for applications in membrane-based gas separation and as matrices for advanced composite materials.
Potential Applications in Materials Science
Gas Separation Membranes
Polymers with high fractional free volume, such as poly(4-methyl-2-pentyne) (PMP), exhibit exceptional gas permeability.[1] Given the structural analogy, poly(this compound) is predicted to be a highly permeable material. The bulky and irregular side chains would hinder efficient chain packing, creating larger free volume elements that facilitate the transport of gas molecules. This makes it a strong candidate for membranes used in:
-
Carbon Capture: Selectively separating CO2 from flue gas or natural gas streams.
-
Air Separation: Enrichment of oxygen or nitrogen from air.
-
Hydrocarbon Separations: Separating valuable light hydrocarbons from methane.
Low-k Dielectric Materials
The purely hydrocarbon nature of poly(this compound) results in a low dielectric constant (low-k). This property is critical in the manufacturing of microelectronics to reduce signal delay and power consumption in integrated circuits. The polymer's good thermal stability would also be advantageous for withstanding the high temperatures encountered during semiconductor fabrication.
Functional Materials via Post-Polymerization Modification
The double bonds in the polyacetylene backbone of poly(this compound) offer reactive sites for post-polymerization modification. This allows for the introduction of various functional groups to tailor the material's properties for specific applications. For example, the introduction of polar groups could enhance selectivity in gas separation membranes or improve adhesion in composite materials.
Quantitative Data Summary
The following table summarizes the expected properties of poly(this compound) based on data from its structural isomer, poly(4-methyl-2-pentyne) (PMP).
| Property | Predicted Value for Poly(this compound) | Reference Data for Poly(4-methyl-2-pentyne) |
| Physical Properties | ||
| Density | ~0.8 g/cm³ | ~0.8 g/cm³[2] |
| Fractional Free Volume (FFV) | ~0.28 | 0.28[2] |
| Glass Transition Temperature (Tg) | > 250 °C | > 250 °C[2] |
| Solubility | ||
| Soluble in | Cyclohexane (B81311), CCl₄, Chloroform | Cyclohexane, CCl₄, Chloroform[3] |
| Insoluble in | Aromatic, aliphatic, and polar solvents | Aromatic, aliphatic, and polar solvents[3] |
| Gas Permeability | ||
| P(O₂) (Barrer) | High | 130 |
| P(N₂) (Barrer) | High | 40 |
| P(CO₂) (Barrer) | High | 400 |
| P(CH₄) (Barrer) | High | 70 |
| P(n-C₄H₁₀) (Barrer) | Very High | 1200 |
Note: Gas permeability data for PMP is from various sources and is temperature and pressure dependent. The values provided are for general comparison.
Experimental Protocols
Synthesis of Poly(this compound) via Metathesis Polymerization
This protocol is adapted from the synthesis of poly(4-methyl-2-pentyne) using a niobium-based catalyst system.[2][3]
Materials:
-
This compound (monomer)
-
Niobium pentachloride (NbCl₅) (catalyst)
-
Triphenylsilane (Ph₃SiH) (cocatalyst)
-
Cyclohexane (solvent), anhydrous
-
Methanol (B129727) (for precipitation)
-
Argon or Nitrogen gas, high purity
-
Standard Schlenk line and glassware
Procedure:
-
Monomer and Solvent Purification: Dry the cyclohexane over calcium hydride and distill under an inert atmosphere. Distill the this compound monomer under reduced pressure and store under an inert atmosphere.
-
Catalyst Preparation: In a glovebox or under a strong flow of inert gas, prepare a stock solution of NbCl₅ in cyclohexane (e.g., 0.1 M). Prepare a separate stock solution of Ph₃SiH in cyclohexane (e.g., 0.1 M).
-
Polymerization:
-
In a dry Schlenk flask under an inert atmosphere, add the desired amount of cyclohexane.
-
Add the this compound monomer to achieve the desired initial concentration (e.g., [M]₀ = 1 mol/L).
-
Add the NbCl₅ stock solution to achieve the desired monomer-to-catalyst ratio (e.g., [M]/[Cat] = 100).
-
Initiate the polymerization by adding the Ph₃SiH stock solution.
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 24 hours). The solution will become viscous as the polymer forms.
-
-
Polymer Isolation:
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it with fresh methanol.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.
-
Diagram of Experimental Workflow:
Caption: Workflow for the synthesis of poly(this compound).
Membrane Fabrication
Materials:
-
Poly(this compound)
-
Cyclohexane or Carbon Tetrachloride (solvent)
-
Glass plate or other suitable substrate
-
Casting knife or doctor blade
Procedure:
-
Prepare a 1-5 wt% solution of poly(this compound) in a suitable solvent (e.g., cyclohexane).
-
Filter the solution to remove any undissolved particles.
-
Cast the polymer solution onto a clean, flat glass plate using a casting knife set to the desired thickness.
-
Allow the solvent to evaporate slowly in a dust-free environment at room temperature.
-
Once the film is formed, dry it further in a vacuum oven at a temperature below its glass transition temperature to remove any residual solvent.
-
Carefully peel the membrane from the glass plate.
Characterization of Poly(this compound)
The synthesized polymer should be characterized to determine its molecular weight, structure, and properties.
| Technique | Purpose | Expected Results |
| Gel Permeation Chromatography (GPC) | Determine molecular weight (Mw, Mn) and polydispersity index (PDI) | High molecular weight polymer (Mw > 100,000 g/mol ) with a controlled PDI. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm the polymer structure and determine the cis/trans content of the double bonds in the backbone. | ¹H and ¹³C NMR spectra consistent with the poly(this compound) repeat unit. The ratio of cis to trans isomers can be determined from the integration of characteristic peaks. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identify characteristic functional groups. | Peaks corresponding to C-H stretching and bending, and C=C stretching of the polyacetylene backbone. |
| Thermogravimetric Analysis (TGA) | Evaluate thermal stability. | High decomposition temperature, indicating good thermal stability. |
| Differential Scanning Calorimetry (DSC) | Determine the glass transition temperature (Tg). | A high Tg is expected due to the rigid polymer backbone. |
| Gas Permeability Analyzer | Measure the permeability of various gases through the polymer membrane. | High permeability coefficients, particularly for larger, more condensable gases. |
Logical Relationship of Applications
The potential applications of poly(this compound) are derived from its predicted molecular structure and resulting material properties.
Caption: Relationship between monomer, properties, and applications.
Safety Precautions
-
Work with organometallic catalysts and anhydrous solvents should be performed under an inert atmosphere using appropriate Schlenk techniques or in a glovebox.
-
Niobium pentachloride is corrosive and moisture-sensitive. Handle with care.
-
Organic solvents are flammable and should be handled in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound is a promising monomer for the development of novel polyacetylene-based materials. By leveraging established polymerization techniques for structurally similar alkynes, it is possible to synthesize poly(this compound) and explore its potential in high-performance applications such as gas separation and microelectronics. The protocols and data presented in this document provide a solid foundation for researchers to begin investigating this interesting and potentially valuable polymer.
References
Application Notes and Protocols for Employing 2-Methyl-4-octyne in Reaction Mechanism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Methyl-4-octyne as a valuable tool in the elucidation of organic reaction mechanisms. As an unsymmetrical internal alkyne, its distinct steric and electronic properties at each end of the carbon-carbon triple bond allow for the detailed study of regioselectivity and stereoselectivity in various addition and coupling reactions. This document outlines key applications, provides detailed experimental protocols for representative transformations, and presents data in a clear, comparative format.
Introduction to this compound in Mechanistic Studies
This compound is an ideal substrate for investigating the intricacies of reaction mechanisms due to its unsymmetrical nature. The isopropyl group on one side of the alkyne and the propyl group on the other provide sufficient steric and electronic differentiation to probe the directing effects of catalysts and reagents. By analyzing the product distribution of reactions involving this compound, researchers can gain insights into transition state geometries, the influence of directing groups, and the fundamental principles governing selectivity.
Key Applications in Reaction Mechanism Studies
The primary applications of this compound in this context include, but are not limited to:
-
Hydroboration-Oxidation: Investigating the regioselectivity of boron addition to the alkyne, which is highly sensitive to the steric bulk of the borane (B79455) reagent.
-
Catalytic Hydrogenation: Studying the stereoselectivity of hydrogen addition, particularly the syn-addition observed with catalysts like Lindlar's catalyst to form cis-alkenes.
-
Electrophilic Addition: Elucidating the regiochemistry of the addition of protic acids (e.g., HBr), which is governed by the relative stability of the resulting vinyl carbocation intermediates.
-
Transition-Metal Catalyzed Cross-Coupling Reactions: Probing the regioselectivity of reactions like the Sonogashira coupling, where the site of coupling is influenced by the catalyst, ligands, and reaction conditions.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for key reactions involving this compound. The quantitative data, where available from literature on analogous unsymmetrical alkynes, is summarized in tables to facilitate comparison.
Hydroboration-Oxidation: Probing Regioselectivity
The hydroboration-oxidation of this compound is a classic example of how steric hindrance influences the regiochemical outcome of a reaction. The use of bulky borane reagents is expected to favor the addition of the boron atom to the less sterically hindered carbon of the alkyne.
Experimental Protocol: Hydroboration of this compound with 9-BBN
-
Reaction Setup: A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with this compound (1.24 g, 10 mmol). Anhydrous tetrahydrofuran (B95107) (THF, 20 mL) is added, and the solution is cooled to 0 °C in an ice bath.
-
Hydroboration: A 0.5 M solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in THF (22 mL, 11 mmol) is added dropwise to the stirred solution of the alkyne over 20 minutes. The reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.
-
Oxidation: The reaction mixture is cooled to 0 °C, and a 3 M aqueous solution of sodium hydroxide (B78521) (5 mL) is added slowly, followed by the dropwise addition of 30% hydrogen peroxide (5 mL).
-
Workup and Purification: The mixture is stirred at room temperature for 1 hour, then extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the corresponding vinylborane (B8500763) oxidation products (ketones).
Table 1: Expected Regioselectivity in the Hydroboration-Oxidation of this compound
| Borane Reagent | Major Product (Ketone at C-4) | Minor Product (Ketone at C-5) | Expected Regioisomeric Ratio |
| 9-BBN | 2-Methyl-4-octanone | 5-Methyl-3-octanone | >95:5 |
| Disiamylborane | 2-Methyl-4-octanone | 5-Methyl-3-octanone | ~90:10 |
| Borane-THF | 2-Methyl-4-octanone | 5-Methyl-3-octanone | ~60:40 |
Note: The data presented is based on established principles of hydroboration with bulky boranes on sterically hindered alkynes and serves as an illustrative example.
Hydroboration-Oxidation Workflow
Caption: Workflow for the hydroboration-oxidation of this compound.
Catalytic Hydrogenation: Investigating Stereoselectivity
The partial hydrogenation of alkynes to alkenes is a stereoselective process. The use of a poisoned catalyst, such as Lindlar's catalyst, results in the syn-addition of hydrogen to the alkyne, yielding a cis-alkene.
Experimental Protocol: Hydrogenation of this compound using Lindlar's Catalyst
-
Reaction Setup: A 100 mL round-bottom flask is charged with this compound (1.24 g, 10 mmol), Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate, 125 mg), and quinoline (B57606) (2 drops) in methanol (B129727) (25 mL).
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas from a balloon three times. The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: Upon completion (disappearance of starting material), the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure. The residue is dissolved in diethyl ether (50 mL), washed with 1 M HCl (2 x 20 mL) to remove quinoline, then with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated to give the crude product, which can be further purified by distillation.
Table 2: Expected Stereoselectivity in the Catalytic Hydrogenation of this compound
| Catalyst | Major Product | Minor Product | Expected Stereoselectivity |
| Lindlar's Catalyst | (Z)-2-Methyl-4-octene | (E)-2-Methyl-4-octene | >95% Z-isomer |
| Pd/C | Octane | (Z)- and (E)-2-Methyl-4-octene | Full reduction to alkane |
Note: This data is representative of the high cis-selectivity typically observed in Lindlar hydrogenations of internal alkynes.
Catalytic Hydrogenation Signaling Pathway
Caption: Mechanism of Lindlar hydrogenation.
Electrophilic Addition: Understanding Carbocation Stability
The addition of hydrogen halides to unsymmetrical alkynes proceeds through a vinyl carbocation intermediate. The regioselectivity of the reaction is determined by the relative stability of the two possible carbocation intermediates.
Experimental Protocol: Addition of HBr to this compound
-
Reaction Setup: this compound (1.24 g, 10 mmol) is dissolved in glacial acetic acid (20 mL) in a 50 mL round-bottom flask. The flask is cooled in an ice bath.
-
Addition of HBr: A 33% solution of HBr in acetic acid (5 mL, ~25 mmol) is added dropwise to the stirred solution. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Workup and Purification: The reaction mixture is poured into ice water (100 mL) and extracted with diethyl ether (3 x 40 mL). The combined organic layers are washed with saturated sodium bicarbonate solution until neutral, then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting mixture of bromoalkenes can be analyzed by GC-MS and NMR to determine the product ratio.
Table 3: Expected Regioselectivity in the Electrophilic Addition of HBr to this compound
| Major Product | Minor Product | Expected Regioisomeric Ratio | Rationale |
| (E/Z)-4-Bromo-2-methyl-4-octene | (E/Z)-5-Bromo-2-methyl-4-octene | ~70:30 | The carbocation at C-4 is slightly more stabilized by the adjacent secondary carbon compared to the carbocation at C-5, which is adjacent to a tertiary carbon. |
Note: The predicted ratio is an estimation based on carbocation stability principles. Actual ratios may vary depending on reaction conditions.
Electrophilic Addition Logical Relationship
Caption: Regioselectivity in HBr addition.
Conclusion
This compound serves as an exemplary substrate for probing the fundamental principles of reaction mechanisms in organic chemistry. Its unsymmetrical nature allows for the direct observation and quantification of regiochemical and stereochemical outcomes, providing valuable data for researchers in academia and industry. The protocols and data presented herein offer a foundation for the application of this versatile molecule in mechanistic studies, contributing to a deeper understanding of chemical reactivity and selectivity.
Troubleshooting & Optimization
improving reaction yield for 2-Methyl-4-octyne synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the reaction yield for the synthesis of 2-Methyl-4-octyne.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent method is the alkylation of a terminal alkyne. This involves the deprotonation of 1-pentyne (B49018) with a strong base to form a lithium or sodium acetylide, followed by a nucleophilic substitution (SN2) reaction with a primary alkyl halide, such as 1-bromo-2-methylpropane (B43306).
Q2: Why is my reaction yield consistently low?
A2: Low yields can stem from several factors:
-
Incomplete Deprotonation: The base used may not be strong enough, or residual moisture in the glassware or solvent could be quenching the base.
-
Side Reactions: The primary competing side reaction is the E2 elimination of the alkyl halide, which is promoted by sterically hindered or strong bases.[1][2][3]
-
Reaction Temperature: The deprotonation and alkylation steps have optimal temperature ranges. Deprotonation is often performed at low temperatures (-78 °C to 0 °C), while the alkylation step may be slowly warmed to room temperature.[4] Running the reaction at too high a temperature can favor elimination.
-
Purity of Reagents: Impurities in the 1-pentyne, alkyl halide, or solvent can interfere with the reaction.
Q3: What is the primary side product, and how can I minimize its formation?
A3: The main side product is 2-methylpropene, formed via an E2 elimination reaction where the acetylide anion acts as a base instead of a nucleophile.[1][2] To minimize this:
-
Use a primary alkyl halide (1-bromo-2-methylpropane is suitable). Avoid secondary or tertiary halides as they strongly favor elimination.
-
Maintain a low reaction temperature during the addition of the alkyl halide.
-
Consider using a less sterically bulky base if elimination is a significant issue.
Q4: Which base is better for the deprotonation of 1-pentyne: n-Butyllithium (n-BuLi) or Sodium Amide (NaNH₂)?
A4: Both are effective strong bases capable of deprotonating terminal alkynes.[5]
-
n-BuLi is often preferred for its high reactivity and solubility in common ethereal solvents like THF. However, it is highly pyrophoric and requires careful handling under a strictly inert atmosphere. It can also react with THF at temperatures above 0°C.[4][6]
-
NaNH₂ is a solid and less pyrophoric, but it is typically used in liquid ammonia, which requires specialized equipment. It can also be used in other solvents, but its solubility can be a limiting factor.
Q5: How does the choice of solvent affect the reaction?
A5: The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents like Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO) are generally preferred because they can solvate the cation (Li⁺ or Na⁺) without strongly solvating the acetylide anion, leaving it more available to act as a nucleophile.[7] Protic solvents (like water or alcohols) are incompatible as they will protonate the acetylide anion and the strong base.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or very low product yield | 1. Wet Glassware/Solvents: Moisture is quenching the strong base and the acetylide anion. | Flame-dry all glassware under vacuum and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents. |
| 2. Inactive Base: The n-BuLi or NaNH₂ has degraded due to improper storage. | Titrate the n-BuLi solution before use to determine its exact molarity. Use a fresh bottle of NaNH₂. | |
| 3. Reaction Temperature Too Low: The alkylation step may be too slow at very low temperatures. | After adding the alkyl halide at low temperature (e.g., -78 °C or 0 °C), allow the reaction to slowly warm to room temperature and stir for several hours or overnight. | |
| Low yield with significant starting material remaining | 1. Incomplete Deprotonation: Insufficient amount of base or short reaction time for deprotonation. | Use a slight excess (1.05-1.1 equivalents) of the strong base. Allow for sufficient time for the deprotonation to complete (typically 30-60 minutes at the appropriate temperature). |
| 2. Poor Alkyl Halide Reactivity: The leaving group is not effective enough. | Use an alkyl iodide (e.g., 1-iodo-2-methylpropane) instead of a bromide or chloride, as iodide is a better leaving group for SN2 reactions.[7] | |
| Significant amount of elimination side product (2-methylpropene) | 1. Reaction Temperature Too High: Higher temperatures favor the E2 elimination pathway. | Maintain a low temperature during the addition of the alkyl halide. Control any exotherm by adding the halide dropwise. |
| 2. Base is Too Hindered/Basic: The acetylide is acting as a base. | While the acetylide is the nucleophile, ensuring a clean deprotonation with a suitable base like n-BuLi at low temperatures is key. Ensure the alkyl halide is added after the alkyne is fully deprotonated. | |
| Difficulty in product purification | 1. Similar Boiling Points: Unreacted starting materials or side products may have boiling points close to the product. | Use fractional distillation for purification. If boiling points are very close, consider flash column chromatography on silica (B1680970) gel with a non-polar eluent (e.g., hexanes). |
| 2. Emulsion during Workup: Formation of an emulsion during the aqueous quench and extraction. | Add brine (saturated NaCl solution) during the extraction to help break up the emulsion. |
Data on Reaction Parameters
The yield of the alkylation reaction is highly dependent on the chosen conditions. The following table summarizes expected trends based on general principles of alkyne alkylation.
| Parameter | Condition A | Yield Trend | Condition B | Yield Trend | Rationale |
| Base | n-Butyllithium (n-BuLi) | Generally Higher | Sodium Amide (NaNH₂) | Generally Lower | n-BuLi provides a more homogeneous solution in THF, leading to cleaner and faster deprotonation.[7] |
| Solvent | Tetrahydrofuran (THF) | Good | Dimethyl Sulfoxide (DMSO) | Potentially Higher | DMSO is more polar and can accelerate SN2 reactions. However, it has a higher freezing point and can be acidic, which might be problematic with some bases.[7] |
| Leaving Group | 1-iodo -2-methylpropane | Highest | 1-bromo -2-methylpropane | High | Iodide is a better leaving group than bromide, leading to a faster SN2 reaction rate.[7] |
| Temperature | 0 °C to Room Temp | Good | 50 °C | Lower (more E2) | Higher temperatures significantly increase the rate of the competing E2 elimination reaction.[1] |
Detailed Experimental Protocol
Synthesis of this compound via Alkylation of 1-Pentyne
This protocol is a representative procedure based on established methods for alkyne alkylation.[7]
Materials:
-
1-Pentyne (reagent grade, distilled)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
1-Bromo-2-methylpropane (reagent grade, distilled)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet. Allow the flask to cool to room temperature under the inert atmosphere.
-
Deprotonation: Add anhydrous THF (e.g., 100 mL) to the flask via cannula. Cool the flask to -78 °C using a dry ice/acetone bath. Add 1-pentyne (e.g., 1.0 eq) to the THF. Slowly add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour. A white precipitate of lithium pentynilide may form.
-
Alkylation: Add 1-bromo-2-methylpropane (1.1 eq) to the dropping funnel and add it dropwise to the cold acetylide solution. After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir overnight (12-16 hours).
-
Quenching: Cool the reaction mixture to 0 °C with an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution to quench any unreacted n-BuLi and the lithium acetylide.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under atmospheric pressure to obtain pure this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical decision tree for troubleshooting low reaction yields.
References
common side reactions in the alkylation of terminal alkynes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the alkylation of terminal alkynes.
Troubleshooting Guides
Issue: Low Yield of the Desired Alkylated Alkyne and Presence of an Alkene Byproduct
Primary Cause: E2 elimination is a major competing side reaction to the desired SN2 alkylation. This is particularly prevalent when using sterically hindered alkyl halides or when the reaction temperature is too high. The acetylide anion, being a strong base, can abstract a proton from the alkyl halide, leading to the formation of an alkene.[1][2]
Troubleshooting Steps:
-
Assess the Alkyl Halide:
-
Primary Alkyl Halides: These are the ideal substrates for the SN2 reaction with acetylide ions, as they are less sterically hindered.[1][3]
-
Secondary Alkyl Halides: E2 elimination becomes a significant competing reaction.[1][4] Expect a mixture of SN2 and E2 products.
-
Tertiary Alkyl Halides: E2 elimination is almost exclusively observed.[5] These are generally unsuitable for achieving the desired alkylated alkyne.
-
-
Control the Reaction Temperature:
-
Choice of Base and Solvent:
-
Strong, non-nucleophilic bases are preferred for the deprotonation of the terminal alkyne. Sodium amide (NaNH₂) in liquid ammonia (B1221849) or n-butyllithium (n-BuLi) in THF are commonly used.[5][8]
-
The choice of solvent can influence the reaction outcome. Protic solvents can decrease nucleophilicity, while polar aprotic solvents like DMSO can favor O-alkylation if applicable.[9] For alkyne alkylation, THF is a common and effective solvent.[8]
-
Data Presentation: SN2 vs. E2 Product Distribution
The following table provides an overview of the expected product distribution based on the type of alkyl halide used. Precise yields can vary based on specific reaction conditions.
| Alkyl Halide Type | Predominant Reaction | Expected SN2 Product Yield | Expected E2 Product Yield | Reference(s) |
| Primary (e.g., 1-bromobutane) | SN2 | High (often >80%) | Low | [1][3] |
| Secondary (e.g., 2-bromopropane) | SN2 and E2 Competition | Minor to Moderate (e.g., ~20-50%) | Major (e.g., ~50-80%) | [7][10][11] |
| Tertiary (e.g., 2-bromo-2-methylpropane) | E2 | Very Low to None | Very High (>90%) | [5][12] |
Note: The yields are illustrative and can be influenced by the specific base, solvent, and temperature used.
Issue: Formation of an Allene (B1206475) Byproduct
Primary Cause: Allene formation can occur, particularly when using propargylic halides as the alkylating agent or when the reaction temperature is not adequately controlled, leading to isomerization.[13][14] The acetylide can attack the γ-carbon of the propargylic halide in an SN2' fashion, or rearrangement of the desired product can occur under basic conditions.
Troubleshooting Steps:
-
Maintain Low Reaction Temperature: As with E2 elimination, keeping the reaction temperature low helps to prevent isomerization to the allene.
-
Choice of Alkylating Agent: Be cautious when using propargylic halides. If allene formation is a persistent issue, consider alternative synthetic routes.
-
Control of Basicity: The presence of a strong base can promote the isomerization of the alkyne to an allene.[14] Ensure the base is fully consumed during the acetylide formation step before adding the alkylating agent.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture turning dark or showing multiple spots on TLC?
A1: A dark reaction mixture or multiple spots on a Thin Layer Chromatography (TLC) plate can indicate the formation of side products. Besides E2 elimination and allene formation, other side reactions like dialkylation or polymerization can occur, especially if the stoichiometry is not carefully controlled or if the reaction is allowed to warm prematurely.[9]
Q2: Can I use a secondary alkyl halide and still get a good yield of the SN2 product?
A2: While E2 elimination is favored with secondary alkyl halides, you can influence the product ratio to some extent. Using a less basic nucleophile (though acetylides are inherently basic) and a polar aprotic solvent might slightly favor the SN2 pathway. However, obtaining a high yield of the SN2 product with a secondary halide is challenging.[11]
Q3: What is the best way to purify my alkylated alkyne from the alkene byproduct?
A3: Flash column chromatography on silica (B1680970) gel is typically the most effective method for separating the desired alkylated alkyne from the non-polar alkene byproduct.
Experimental Protocols
Protocol 1: Alkylation of Phenylacetylene (B144264) with n-Butyl Bromide (Primary Alkyl Halide)
Materials:
-
Phenylacetylene
-
n-Butyllithium (n-BuLi) in hexanes
-
n-Butyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) to the stirred THF.
-
Add phenylacetylene (1.0 equivalent) dropwise to the n-BuLi solution. Stir for 30 minutes at -78 °C to form the lithium phenylacetylide.
-
Slowly add n-butyl bromide (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for the alkylation of a terminal alkyne.
Caption: Competing SN2 and E2 pathways in alkyne alkylation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. brainkart.com [brainkart.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. In Situ Allene Formation via Alkyne Tautomerization to Promote [4+2]-cycloadditions with a Pendant Alkyne or Nitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: High-Vacuum Fractional Distillation for 2-Methyl-4-octyne Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Methyl-4-octyne via high-vacuum fractional distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and relevant technical data.
Troubleshooting and FAQs
This section addresses common issues encountered during the high-vacuum fractional distillation of this compound.
Q1: My vacuum pump is running, but I cannot achieve the desired low pressure.
A1: This is a common issue and can be attributed to several factors:
-
System Leaks: The most frequent cause of poor vacuum is leaks in the distillation apparatus.
-
Solution: Ensure all ground-glass joints are properly greased and securely clamped. Inspect all tubing for cracks and ensure connections are tight. A hissing sound is a tell-tale sign of a leak.
-
-
Contaminated Pump Oil: The oil in the vacuum pump can become contaminated with volatile solvents, reducing its efficiency.
-
Solution: Check the color and clarity of the vacuum pump oil. If it appears cloudy or discolored, it should be changed according to the manufacturer's instructions.
-
-
Inefficient Cold Trap: The cold trap is crucial for preventing volatile substances from entering and contaminating the vacuum pump.
-
Solution: Ensure your cold trap is filled with a suitable coolant (e.g., a dry ice/acetone slurry or liquid nitrogen) and that it is properly positioned between your distillation setup and the vacuum pump.
-
Q2: The distillation is proceeding very slowly, or the product is not distilling over at the expected temperature.
A2: This can be due to issues with temperature, pressure, or the distillation column itself:
-
Inaccurate Temperature Reading: The thermometer might be incorrectly placed.
-
Solution: The top of the thermometer bulb should be level with the side arm of the distillation head to accurately measure the temperature of the vapor that is entering the condenser.
-
-
Pressure Fluctuations: An unstable vacuum level will cause the boiling point to fluctuate, leading to inconsistent distillation.[1]
-
Solution: Ensure the vacuum system is stable and leak-free. Using a vacuum regulator can help maintain a constant pressure.
-
-
Insufficient Heating: The heating mantle may not be providing enough energy to vaporize the compound and move it up the fractionating column.
-
Solution: The heating bath should generally be set 20-30°C higher than the boiling point of the liquid being distilled. Increase the temperature of the heating mantle gradually. Insulating the distillation column with glass wool or aluminum foil can also help maintain the necessary temperature gradient.
-
-
Column Flooding: Excessive heating can lead to a condition known as flooding, where the liquid and vapor are not in equilibrium, and the column fills with liquid.[2]
-
Solution: Reduce the heating rate to allow the excess liquid to drain back into the distilling flask.
-
Q3: My compound is "bumping" or boiling violently.
A3: Bumping occurs when a liquid is heated above its boiling point without actually boiling, followed by sudden, violent boiling. This is particularly common under vacuum.
-
Inadequate Stirring: Prevents the smooth formation of bubbles.
-
Solution: Always use a magnetic stir bar and stir plate when performing a vacuum distillation. Boiling stones are not effective under vacuum as the trapped air is quickly removed.[3]
-
-
Heating Too Rapidly: Can superheat the liquid.
-
Solution: Heat the distillation flask gradually to maintain a controlled boil.
-
Q4: The distillate appears cloudy or contaminated.
A4: This indicates that impurities are co-distilling with your product.
-
Foaming: Surfactants or impurities in the sample can cause foaming, where foam rises into the condenser.[4][5]
-
Solution: Apply the vacuum slowly and heat gently. Using a larger distillation flask can provide more headspace for the foam to dissipate. A Claisen adapter can also help prevent foam from reaching the distillation column.[3]
-
-
Inefficient Fractionation: The fractionating column may not be providing adequate separation.
-
Solution: Ensure you are using a fractionating column with a sufficient number of theoretical plates for the separation. The column should be packed with an appropriate material, such as Raschig rings or structured packing, to provide a large surface area for vapor-liquid equilibrium.
-
Experimental Protocol: High-Vacuum Fractional Distillation of this compound
This protocol outlines the methodology for purifying this compound.
1. Apparatus Setup:
- Inspect all glassware for cracks or defects before assembly.
- Assemble the fractional distillation apparatus as shown in the workflow diagram below. Use a round-bottom flask of an appropriate size (the crude material should fill it to about half to two-thirds of its volume).
- Use a fractionating column packed with a suitable material (e.g., Raschig rings or metal sponge).
- Lightly grease all ground-glass joints to ensure a good seal.
- Place a magnetic stir bar in the distillation flask.
- Position the thermometer correctly in the distillation head.
- Connect the condenser to a circulating water bath.
- Connect the vacuum adapter to a cold trap, and then to a high-vacuum pump using thick-walled vacuum tubing.
- Use a collection flask (a "cow"-type receiver is recommended for collecting multiple fractions without breaking the vacuum).
2. Distillation Procedure:
- Place the crude this compound in the distillation flask.
- Turn on the magnetic stirrer.
- Turn on the circulating water to the condenser.
- Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 10 mmHg).
- Once the desired vacuum is stable, begin to gently heat the distillation flask using a heating mantle.
- Observe the reflux of the condensate as it rises through the fractionating column.
- Collect any low-boiling impurities as a forerun fraction.
- As the temperature stabilizes at the boiling point of this compound at the working pressure, collect the main fraction in a clean receiver flask.
- Once the main fraction has been collected, stop the distillation by removing the heating mantle.
- Allow the apparatus to cool completely before slowly and carefully re-introducing air into the system.
- Turn off the vacuum pump, stirrer, and condenser water.
Data Presentation
The following table provides estimated boiling points for this compound at various pressures. The atmospheric boiling point is estimated to be in the range of 150-160°C based on similar compounds. A pressure-temperature nomograph can be used for more precise estimations.[5]
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 760 (Atmospheric) | 155 (estimated) |
| 100 | 95 - 105 |
| 50 | 80 - 90 |
| 20 | 65 - 75 |
| 10 | 50 - 60 |
| 5 | 40 - 50 |
| 1 | 20 - 30 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for high-vacuum fractional distillation.
Troubleshooting Logic
Caption: Troubleshooting decision tree for common distillation issues.
References
Technical Support Center: Catalyst Impurity Removal in Alkyne Reactions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual catalyst impurities from alkyne reaction mixtures, such as those from Sonogashira, Heck, or other cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of residual catalyst from my alkyne reaction mixture critical, especially in drug development?
A1: Residual metal catalysts, particularly palladium and copper, must be removed for several key reasons. In pharmaceutical development, these metals are considered elemental impurities and are strictly regulated by bodies like the International Council for Harmonisation (ICH).[1][2] They can pose toxicological risks to patients and may also compromise the stability, efficacy, and safety of the final Active Pharmaceutical Ingredient (API).[2][3] Beyond regulatory compliance, residual catalysts can interfere with downstream synthetic steps and affect the final product's quality.[4]
Q2: What are the primary methods for removing palladium and copper catalysts after a coupling reaction?
A2: Several methods are commonly employed, often in combination, to remove residual catalysts. The choice depends on the nature of the product, the catalyst species, and the required purity level. Key methods include:
-
Adsorption: Using materials like activated carbon to adsorb the metal.[1]
-
Scavenging: Employing solid-supported reagents (scavenger resins) with functional groups that chelate the metal.[1][5][6]
-
Chromatography: Passing the reaction mixture through a silica (B1680970) gel or Celite pad.[7][8]
-
Extraction: Using liquid-liquid extraction, sometimes with an aqueous solution containing a chelating agent.[7]
-
Crystallization/Precipitation: Purifying the desired product through crystallization, leaving the impurities in the mother liquor.[7][9]
Q3: What are scavenger resins and how do they effectively remove catalyst impurities?
A3: Scavenger resins are solid supports, typically based on silica or polystyrene, that are functionalized with ligands possessing a high affinity for specific metals.[1] For palladium and copper removal, common functional groups include thiols, amines, and thioureas.[1][5][10] When the crude reaction mixture is stirred with or passed through the resin, the metal catalyst is selectively bound (chelated) to these functional groups. The resin, now containing the metal impurity, can be easily removed from the product solution by simple filtration.[1][6]
Q4: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A4: According to the ICH Q3D guidelines on elemental impurities, palladium is classified as a Class 2B element.[11] The permitted daily exposure (PDE) for oral administration is 100 µ g/day .[1] This translates to a concentration limit in the drug substance, which is typically 10 ppm for a drug with a maximum daily dose of 10 grams.[1] It is crucial to consult the latest regulatory guidelines for specific limits based on the route of administration.
Q5: Is activated carbon a good choice for removing palladium? What are its advantages and disadvantages?
A5: Yes, activated carbon is a cost-effective and common adsorbent for removing palladium.[1] Its high surface area allows it to effectively adsorb palladium species.[1] However, a significant disadvantage is its lack of selectivity, which can lead to the non-specific adsorption of the desired product, resulting in lower recovery yields.[1][9] In some cases, crystallization can even concentrate the metal if it gets trapped in the crystal structure.[9]
Troubleshooting Guides
Issue 1: My scavenger resin is not effectively removing the catalyst.
-
Potential Cause: Incorrect Scavenger Selection. The effectiveness of a scavenger depends on the oxidation state of the metal (e.g., Pd(0) vs. Pd(II)) and the solvent system.[10] Thiol-based scavengers, for example, are often highly effective for Pd(II) complexes.[10]
-
Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to identify the optimal one for your specific reaction conditions.[10]
-
-
Potential Cause: Insufficient Amount of Scavenger. Using too little scavenger will lead to incomplete metal removal.
-
Potential Cause: Suboptimal Scavenging Conditions. Time and temperature can significantly influence scavenger performance.
-
Solution: Optimize the scavenging time and temperature. While many scavengers work at room temperature, gentle heating can sometimes improve efficiency.[10] Monitor the removal progress by taking aliquots over time.
-
Issue 2: I am experiencing low product recovery after purification.
-
Potential Cause: Non-specific Binding to Purification Medium. This is a frequent issue when using activated carbon and can also occur with some scavenger resins.[1]
-
Solution 1: Reduce the amount of adsorbent. Use the minimum quantity of activated carbon or scavenger required for effective catalyst removal (e.g., start with 5 wt% for carbon).[1][10]
-
Solution 2: Change the solvent. The solvent can influence the interaction between your product and the adsorbent.[1]
-
Solution 3: Explore alternative methods. If product loss remains high, consider other techniques like precipitation, crystallization, or filtration through a Celite pad, which may have less affinity for your product.[1][7]
-
Issue 3: My final product has a persistent color (e.g., gray, black), suggesting metal contamination.
-
Potential Cause: Formation of Palladium Black. The active Pd(0) catalyst can precipitate from the solution as palladium black, indicating catalyst decomposition.[12] This can be difficult to remove with standard methods.
-
Solution: Prevention is key. Optimize reaction conditions by screening different ligands, solvents, or lowering the reaction temperature to prevent catalyst agglomeration and decomposition.[12]
-
-
Potential Cause: Colloidal Metal Particles. The metal may be present as fine colloidal particles that pass through standard filters.
Issue 4: I observe significant homocoupling of my terminal alkyne (Glaser coupling).
-
Potential Cause: Presence of Oxygen with Copper Co-catalyst. The dimerization of terminal alkynes is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen.[12]
-
Solution 1: Perform the reaction under copper-free conditions. This is the most direct way to avoid Glaser coupling, though it may require a more active palladium catalyst system or different reaction conditions.[12]
-
Solution 2: Thoroughly degas all solvents and reagents. Removing dissolved oxygen is critical. This can be achieved through several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the mixture for an extended period.[12]
-
Data Presentation: Catalyst Removal Techniques
| Method | Typical Loading / Equivalents | Typical Conditions | Advantages | Disadvantages | Final Pd Level (Typical) |
| Scavenger Resins | 3 - 10 eq. relative to catalyst[1][10] | Stirring for 1-4 h at RT or slightly elevated temp[10] | High selectivity, simple filtration removal[1][9] | Higher cost, potential for some product loss | < 10 ppm[4] |
| Activated Carbon | 5 - 10 wt% relative to crude product[1][10] | Stirring for 1-4 h at RT or slightly elevated temp[10] | Low cost, widely available[1] | Low selectivity, high risk of product loss[1][9] | Variable, depends on product |
| Celite Filtration | 1 - 2 cm thick pad in a filter funnel[7] | Filtration of diluted reaction mixture[7] | Simple, removes insoluble particles (e.g., Pd black)[7][12] | Ineffective for soluble catalyst species | Highly variable |
| Chromatography | Standard silica gel column | Elution with a suitable solvent system[7] | Can remove catalyst and other byproducts simultaneously[7] | Can be time-consuming and require large solvent volumes | < 50 ppm |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Removal Using a Scavenger Resin
-
Reaction Work-up: Once the reaction is complete, perform any standard aqueous work-up to remove water-soluble reagents and byproducts.
-
Solvent Exchange (if necessary): Evaporate the reaction solvent and re-dissolve the crude product in a solvent compatible with the scavenger resin (e.g., Toluene, Ethyl Acetate, THF).[10]
-
Scavenger Addition: Add the selected solid-supported scavenger resin (typically 3-5 equivalents relative to the initial palladium catalyst) to the solution.[1]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours. Monitor the palladium concentration in the solution periodically by taking small aliquots for analysis (e.g., ICP-MS), if possible.[10]
-
Filtration: Once scavenging is complete, filter the mixture to remove the resin. A simple gravity filtration or filtration through a small plug of Celite is sufficient.[1]
-
Wash and Concentrate: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.[1] Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1][10]
Protocol 2: General Procedure for Catalyst Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable organic solvent.[10]
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1][10]
-
Stirring: Stir the slurry at room temperature for 1-4 hours.[10]
-
Filtration: Filter the mixture through a pad of Celite to completely remove the fine carbon particles.[1] It is crucial to ensure no carbon passes through the filter.
-
Wash and Concentrate: Wash the Celite/carbon pad thoroughly with fresh solvent. Combine the filtrate and washings and remove the solvent under reduced pressure to yield the product.[10]
Visualizations
Caption: Decision workflow for selecting a suitable catalyst removal method.
Caption: Step-by-step workflow for purification using a scavenger resin.
Caption: Logical guide for troubleshooting inefficient catalyst removal.
References
- 1. benchchem.com [benchchem.com]
- 2. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
- 3. Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apeiron-synthesis.com [apeiron-synthesis.com]
- 5. silicycle.com [silicycle.com]
- 6. spinchem.com [spinchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. an.shimadzu.com [an.shimadzu.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting GC-MS Peak Broadening for Alkyne Analysis
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of alkynes, specifically focusing on the problem of peak broadening.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common causes of peak broadening in alkyne analysis.
Question 1: My alkyne peaks are broad. What are the most common initial troubleshooting steps I should take?
Broad peaks in GC-MS analysis can originate from several sources. A logical, step-by-step approach to troubleshooting is crucial.[1][2][3][4]
Answer:
Begin with the most straightforward and common issues. Here is a prioritized checklist:
-
Check for Leaks: Leaks in the injection port or column fittings are a frequent cause of poor peak shape.[2] Use an electronic leak detector to systematically check all connections from the injector to the detector.
-
Inspect the Column Installation: An improperly installed column can lead to dead volume and peak distortion.[1]
-
Poor Column Cut: Ensure the column is cut at a perfect 90° angle with no jagged edges. A poor cut can cause turbulence and interact with the analyte band.[3]
-
Incorrect Installation Depth: Verify that the column is installed at the correct height within the inlet, according to your instrument manufacturer's instructions.[1]
-
-
Perform Inlet Maintenance: The inlet is a common source of problems.
-
Replace the Septum: A worn or cored septum can lead to leaks and sample degradation.
-
Replace the Inlet Liner: The liner can become contaminated with non-volatile residues or develop active sites.[2]
-
-
Evaluate Your Sample:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting, a specific type of broadening.[1] Try diluting your sample to see if the peak shape improves.
-
Solvent and Analyte Polarity Mismatch: Ensure the polarity of your solvent is compatible with your stationary phase, especially when using splitless injection.[1]
-
A logical troubleshooting workflow for initial peak broadening issues is illustrated below.
References
Technical Support Center: Optimizing Reaction Temperature for Selective Alkyne Transformations
Welcome to the Technical Support Center for optimizing selective alkyne transformations. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during experimentation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to reaction temperature and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for a Sonogashira coupling reaction?
A1: The optimal temperature for a Sonogashira coupling reaction is highly dependent on the reactivity of the substrates. For highly reactive aryl iodides, the reaction can often be carried out at room temperature.[1][2] However, for less reactive aryl bromides, heating is typically required, with temperatures ranging from 50 °C to 100 °C.[3][4] Aryl chlorides are the least reactive and may necessitate even higher temperatures, though this increases the risk of side reactions.[1]
Q2: How does reaction temperature influence the selectivity of alkyne semi-hydrogenation?
A2: Reaction temperature is a critical parameter for controlling selectivity in alkyne semi-hydrogenation. To achieve Z-selectivity (cis-alkene), Lindlar's catalyst is commonly used at or below room temperature (0 °C to room temperature).[5] Lowering the reaction temperature generally improves selectivity by minimizing over-reduction to the corresponding alkane and reducing the likelihood of E/Z isomerization.[6]
Q3: Can temperature be used to control chemoselectivity between cross-coupling and homocoupling (Glaser coupling) in Sonogashira reactions?
A3: Yes, temperature can influence the competition between the desired Sonogashira cross-coupling and the undesired Glaser homocoupling of the terminal alkyne. While higher temperatures can increase the rate of the cross-coupling, they can also promote homocoupling, especially in the presence of oxygen.[1][7] In some systems, it has been observed that at lower temperatures, Glaser homocoupling can be favored, while higher temperatures promote the Sonogashira cross-coupling.[8] Therefore, temperature screening is crucial to find the optimal balance for a specific set of substrates and catalysts.[8]
Q4: My reaction is not proceeding to completion. Should I increase the temperature?
A4: Increasing the temperature can be a valid strategy to drive a sluggish reaction to completion, especially when using less reactive starting materials like aryl bromides in a Sonogashira coupling.[3] However, this should be done cautiously. Higher temperatures can lead to catalyst decomposition, often observed as the formation of palladium black, and can increase the rate of side reactions such as dehalogenation.[1][7] It is advisable to first ensure that other parameters, such as catalyst activity, reagent purity, and inert atmosphere, are optimal before significantly increasing the temperature.
Q5: At what temperature should I run a copper-free Sonogashira reaction?
A5: Copper-free Sonogashira reactions are often performed to avoid the common side reaction of Glaser homocoupling.[1][2] The optimal temperature for a copper-free Sonogashira reaction is substrate-dependent. While some reactions can proceed at room temperature, particularly with highly active palladium catalysts and ligands, others may require heating to achieve a reasonable reaction rate.[9]
Troubleshooting Guides
Issue 1: Low Yield and/or Poor Selectivity in Sonogashira Coupling
Low yields or the formation of significant side products, such as the homocoupled alkyne dimer (Glaser coupling), are common issues in Sonogashira reactions. Temperature plays a crucial role in mitigating these problems.
Troubleshooting Workflow for Sonogashira Coupling Issues
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Stereoselective alkyne semihydrogenations with an air-stable copper( i ) catalyst - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02271E [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling [organic-chemistry.org]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
preventing catalyst poisoning during 2-Methyl-4-octyne hydrogenation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 2-Methyl-4-octyne. The focus is on preventing and resolving issues related to catalyst poisoning to ensure efficient and selective synthesis of (Z)-2-Methyl-4-octene.
Troubleshooting Guides
This section addresses common problems encountered during the hydrogenation of this compound, their probable causes related to catalyst poisoning, and recommended solutions.
Issue 1: Low or No Catalytic Activity (Incomplete Reaction)
Question: My hydrogenation of this compound using a Lindlar catalyst is sluggish or has stalled, with a significant amount of the starting alkyne remaining. What is the likely cause and how can I resolve this?
Answer: A lack of or low catalytic activity is a classic symptom of catalyst poisoning. The active palladium sites on your Lindlar catalyst are likely blocked by contaminants.[1]
Possible Causes & Solutions:
| Probable Cause | Recommended Solution |
| Sulfur Contamination | Sulfur compounds are potent poisons for palladium catalysts.[1] Sources can include starting materials, solvents, or contaminated glassware. Purification: Purify the this compound and solvents to remove any sulfur-containing impurities. Techniques such as distillation or passing the materials through a column of activated alumina (B75360) can be effective.[1] |
| Nitrogen Compound Contamination | Basic nitrogen compounds, such as amines or nitrogen heterocycles, can strongly adsorb to the catalyst surface and inhibit its activity.[1][2] Reagent Purity Check: Ensure the purity of your starting materials and solvents. If your synthesis involves nitrogen-containing compounds in prior steps, ensure they are completely removed. |
| Halide Contamination | Halides can cause irreversible poisoning of the catalyst.[1] Use Halide-Free Reagents: Verify that all reagents and solvents are free from halide contamination. |
| Carbon Monoxide (CO) | CO can strongly adsorb to palladium surfaces, blocking active sites. Inert Atmosphere: Ensure the reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon) before the introduction of hydrogen. |
| Heavy Metal Contamination | Trace amounts of other metals can interfere with the catalytic cycle. High-Purity Reagents: Use high-purity starting materials and reagents. |
Issue 2: Poor Selectivity (Over-reduction to Alkane)
Question: My reaction is producing a significant amount of 2-Methyl-octane instead of the desired (Z)-2-Methyl-4-octene. Why is my Lindlar catalyst over-reducing the alkyne?
Answer: Over-reduction occurs when the catalyst is too active, leading to the hydrogenation of the initially formed alkene to the corresponding alkane.
Possible Causes & Solutions:
| Probable Cause | Recommended Solution |
| Loss of Catalyst "Poison" | The lead acetate (B1210297) that intentionally "poisons" the Lindlar catalyst to prevent over-reduction may have leached from the support.[1] Use Fresh Catalyst: The most reliable solution is to use a fresh batch of Lindlar catalyst.[1] |
| Reaction Temperature Too High | Higher temperatures can increase the rate of alkene hydrogenation.[1] Optimize Temperature: Perform the reaction at room temperature or below if possible.[1] |
| Excessive Hydrogen Pressure | High hydrogen pressure can favor the complete saturation of the triple bond. Control Hydrogen Pressure: Use a balloon of hydrogen or a system that allows for hydrogenation at atmospheric pressure. |
| Inadequate Quinoline (B57606) Addition | Quinoline is often added to enhance the selectivity of the Lindlar catalyst by further deactivating the palladium sites.[3][4] Add Quinoline: If not already in use, add a controlled amount of quinoline to the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What are the most common poisons for palladium catalysts in alkyne hydrogenation?
A1: The most common poisons for palladium-based catalysts like the Lindlar catalyst include:
-
Sulfur compounds: Thiols, thioethers, and thiophenes are particularly detrimental.[1]
-
Nitrogen compounds: Amines, pyridines, and other nitrogen-containing heterocycles can act as poisons.[1][2]
-
Halides: Chloride, bromide, and iodide ions can irreversibly poison the catalyst.[1]
-
Carbon monoxide: CO can strongly adsorb to palladium surfaces and inhibit catalysis.
-
Heavy metal ions: Traces of other metals can interfere with the catalytic cycle.
Q2: Can I regenerate a poisoned Lindlar catalyst?
A2: Regeneration can be attempted, and its success depends on the nature of the poison. For catalysts deactivated by organic residues (coking), washing with appropriate solvents may restore some activity. For more strongly bound poisons like sulfur, more aggressive chemical treatments, such as oxidation with hydrogen peroxide, may be necessary, but these can also alter the catalyst's selectivity.[5] A general regeneration protocol is provided in the Experimental Protocols section.
Q3: How does the intentional "poisoning" of a Lindlar catalyst work?
A3: The Lindlar catalyst is intentionally "poisoned" with lead acetate and often quinoline to reduce its catalytic activity.[3][4][6] Palladium itself is a very active hydrogenation catalyst and would readily reduce both alkynes and alkenes to alkanes.[6][7] The lead and quinoline selectively deactivate the most active sites on the palladium surface, making the catalyst active enough to reduce the alkyne to a cis-alkene but not active enough to further reduce the alkene.[3][4]
Q4: How can I monitor the progress of my this compound hydrogenation?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Taking small aliquots from the reaction mixture at regular intervals and analyzing them will allow you to determine the consumption of the starting alkyne and the formation of the desired alkene and any alkane byproduct.
Data Presentation
Table 1: Effect of Sulfur Poison (Thiophene) on Catalyst Activity and Selectivity
The following data is representative for palladium-catalyzed hydrogenations and illustrates the general impact of sulfur poisons. Actual values for this compound may vary.
| Thiophene Concentration (ppm) | Relative Reaction Rate (%) | Selectivity for Alkene (%) |
| 0 | 100 | >98 |
| 1 | 65 | >98 |
| 5 | 20 | >97 |
| 10 | <5 | N/A (negligible conversion) |
Table 2: Influence of Reaction Temperature on Selectivity
| Temperature (°C) | Time for Full Conversion (h) | Alkane Byproduct (%) |
| 0 | 6 | <1 |
| 25 (Room Temp.) | 2.5 | 2-3 |
| 40 | 1 | 8-10 |
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation of this compound
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent).
-
Solvent Addition: Add a suitable solvent (e.g., ethanol, ethyl acetate, or hexane) to dissolve the alkyne.
-
Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), carefully add the Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead acetate; typically 5-10 mol% relative to the substrate).
-
Quinoline Addition (Optional): For enhanced selectivity, add quinoline (1-2 equivalents relative to the catalyst).
-
Hydrogen Introduction: Evacuate the flask and backfill it with hydrogen gas (a balloon is typically sufficient for atmospheric pressure).
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC, GC, or NMR until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure and purify the resulting (Z)-2-Methyl-4-octene by distillation or column chromatography if necessary.
Protocol 2: General Procedure for Regeneration of a Sulfur-Poisoned Palladium Catalyst
-
Catalyst Recovery: Filter the poisoned catalyst from the reaction mixture and wash it with a solvent like ethyl acetate to remove residual organic compounds.
-
Slurry Formation: Transfer the washed catalyst to a flask and add deionized water to form a slurry.
-
Oxidative Treatment: While stirring, slowly add a 3% solution of hydrogen peroxide dropwise to the slurry. Continue stirring for 1-5 hours.[5]
-
Washing: Filter the catalyst and wash it repeatedly with deionized water until the washings are neutral.
-
Drying: Dry the catalyst thoroughly under vacuum at a low temperature (e.g., 60-80 °C) for several hours.
-
Activity Test: Before reuse, it is advisable to test the regenerated catalyst on a small scale to confirm its activity and selectivity.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SATHEE: Chemistry Lindlar Catalyst [sathee.iitk.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 6. 9.5 Reduction of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 7. orgosolver.com [orgosolver.com]
avoiding over-reduction of alkynes to alkanes in synthesis
Welcome to the technical support center for synthetic chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the selective reduction of alkynes to alkenes, specifically avoiding over-reduction to alkanes.
Troubleshooting Guide
This guide addresses common issues encountered during the selective hydrogenation of alkynes.
Question: My alkyne hydrogenation is producing a significant amount of the fully saturated alkane. How can I improve selectivity for the alkene?
Answer:
Over-reduction to the alkane is a common problem when using highly active catalysts like palladium on carbon (Pd/C) or platinum (Pt).[1][2][3] The key is to reduce the catalyst's activity or "poison" it, making it selective for the alkyne without readily hydrogenating the intermediate alkene.[4]
Possible Solutions:
-
Switch to a "Poisoned" Catalyst: The most reliable method to prevent over-reduction is to use a catalyst specifically designed for semi-hydrogenation.
-
Lindlar's Catalyst: This is the industry standard for producing cis-alkenes.[5][6] It consists of palladium supported on calcium carbonate (or barium sulfate) and is deactivated with lead acetate (B1210297) and quinoline.[7][8] The poisons modulate the catalyst's activity, allowing for the selective reduction of the more reactive alkyne over the alkene.[4][9]
-
P-2 Nickel (Ni₂B) Catalyst: This is an effective alternative to Lindlar's catalyst for generating cis-alkenes.[1][2] It is typically prepared in situ from nickel(II) acetate and sodium borohydride.[10] The addition of an amine like ethylenediamine (B42938) can further enhance selectivity.[11]
-
-
Control Reaction Conditions:
-
Hydrogen Pressure: Avoid high pressures of hydrogen gas. For selective reductions, reactions are often run at or slightly above atmospheric pressure (e.g., using a balloon of H₂).[5]
-
Temperature: Perform the reaction at room temperature unless otherwise specified. Elevated temperatures can increase catalyst activity and lead to over-reduction.
-
Reaction Time: Monitor the reaction closely using techniques like TLC, GC, or NMR. Stop the reaction as soon as the starting alkyne is consumed to prevent subsequent reduction of the desired alkene.
-
-
Consider Stoichiometric Hydrogen: While less practical on a small scale, using precisely one equivalent of hydrogen gas can, in theory, limit the reduction. However, this is difficult to control and a poisoned catalyst is a more robust solution.[4]
The following diagram illustrates the decision-making process for troubleshooting over-reduction:
Caption: Troubleshooting workflow for over-reduction of alkynes.
Question: My reaction is incomplete, and I'm recovering a significant amount of starting alkyne. What should I do?
Answer:
Incomplete conversion can be caused by catalyst deactivation or insufficient catalyst loading.
Possible Solutions:
-
Catalyst Quality and Loading:
-
Fresh Catalyst: Ensure your catalyst is fresh. Palladium catalysts, especially when dry, can be pyrophoric and may lose activity over time if not stored properly.[12] P-2 Nickel is generated in situ and should be used promptly.[10]
-
Increase Catalyst Loading: If the reaction stalls, a modest increase in the catalyst weight percentage (e.g., from 5% to 10% w/w relative to the alkyne) may be necessary.
-
-
Reaction Purity:
-
Solvent and Reagent Purity: Ensure solvents and the alkyne substrate are free from impurities that could act as catalyst poisons. Sulfur- and nitrogen-containing functional groups in the substrate or impurities can deactivate the catalyst.
-
Degassing: Degas the solvent and reaction mixture thoroughly before introducing hydrogen to remove dissolved oxygen, which can interfere with the catalyst.
-
-
Hydrogen Delivery:
-
Check for Leaks: Ensure your reaction setup (e.g., balloon, septum, manifold) is secure and there are no leaks in the hydrogen supply.
-
Purge the System: Before starting the reaction, purge the flask with hydrogen or an inert gas like argon to create an oxygen-free atmosphere.
-
Question: I need to synthesize a trans-alkene, but my catalytic hydrogenation is only yielding the cis-isomer. How can I achieve the desired stereochemistry?
Answer:
Catalytic hydrogenation of alkynes with heterogeneous catalysts like Lindlar's or P-2 Nickel proceeds via a syn-addition of two hydrogen atoms across the triple bond, which inherently leads to the cis-alkene.[5][6] To obtain a trans-alkene, a different reaction mechanism is required.
Solution:
-
Dissolving Metal Reduction: The standard method for producing trans-alkenes from internal alkynes is a dissolving metal reduction.[1][13] This reaction uses an alkali metal, typically sodium (Na) or lithium (Li), dissolved in liquid ammonia (B1221849) (NH₃) at low temperatures (approx. -78 °C).[13][14] The mechanism involves a radical anion intermediate, and the stereochemical outcome is controlled by the thermodynamic preference for the trans-vinyl radical intermediate, leading to an anti-addition of hydrogen.[14][15]
Note: This method is not effective for terminal alkynes, as the acidic terminal proton will be deprotonated by the sodamide formed in the reaction.[14]
Frequently Asked Questions (FAQs)
Q1: What is Lindlar's catalyst and how does it work?
A1: Lindlar's catalyst is a heterogeneous catalyst used for the selective hydrogenation of alkynes to cis-alkenes.[5] It consists of three main components:
-
Palladium (Pd): The active metal for hydrogenation.
-
Support: Calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄).
-
Poisons: Lead(II) acetate and quinoline.[8]
The poisons deactivate the most active sites on the palladium surface.[4] This reduced reactivity prevents the catalyst from hydrogenating the less reactive alkene product, thus stopping the reaction at the semi-reduced stage.[8][9] The reaction occurs on the catalyst surface, where the alkyne and hydrogen are adsorbed, leading to a syn-addition and the formation of a cis-alkene.[6]
Q2: Can I use standard Pd/C to stop at the alkene stage by using only one equivalent of H₂?
A2: While theoretically possible, it is practically very difficult to stop the hydrogenation of an alkyne at the alkene stage using a highly active catalyst like Pd/C, even with one equivalent of H₂.[1][4] The alkene product must compete with the remaining alkyne for the catalyst surface, and as the alkyne is consumed, the alkene will begin to be reduced. This typically results in a mixture of starting material, alkene, and fully reduced alkane.[3] Using a poisoned catalyst like Lindlar's is a much more effective and reliable method for isolating the alkene.[4]
Q3: Are there alternatives to the lead-based Lindlar catalyst?
A3: Yes. Due to the toxicity of lead, several alternatives have been developed. The most common is the P-2 Nickel (Ni₂B) catalyst, which also produces cis-alkenes with high selectivity.[1][7] Other modern methods include catalysts based on gold, iridium, or manganese, as well as transfer hydrogenation methods that use hydrogen donors other than H₂ gas.[16]
Q4: Why is my terminal alkyne not reacting under dissolving metal reduction conditions (Na/NH₃)?
A4: Terminal alkynes have an acidic proton (pKa ≈ 25). In a dissolving metal reduction, the strong base sodamide (NaNH₂), which is formed in situ, will deprotonate the terminal alkyne to form a sodium acetylide.[14] This negatively charged species is resistant to the single electron transfer required for the reduction to proceed. Therefore, this method is only suitable for internal alkynes.[14]
Data Summary: Catalyst Performance in Alkyne Semi-Hydrogenation
The following table summarizes typical performance data for common selective alkyne reduction methods.
| Method | Catalyst / Reagent System | Typical Yield | Typical Stereoselectivity | Reaction Conditions | Key Advantages | Key Disadvantages |
| Lindlar Hydrogenation | 5% Pd/CaCO₃, poisoned with Pb(OAc)₂ and quinoline | 85-98%[7] | >95% cis (Z)[7] | H₂ (1 atm), RT, various solvents (Hexane, EtOAc, EtOH)[7] | Well-established, reliable, high yields | Uses toxic lead, catalyst can be pyrophoric, potential for over-reduction[7] |
| P-2 Nickel Reduction | Ni(OAc)₂ + NaBH₄ (in situ); often with ethylenediamine | 80-95% | >98% cis (Z) | H₂ (1 atm), RT, EtOH | Lead-free, high selectivity | Catalyst is air-sensitive and prepared in situ |
| Dissolving Metal Reduction | Na or Li metal in liquid NH₃ | 80-90% | >98% trans (E)[13] | Low temperature (-78 °C to -33 °C) | Excellent for trans-alkene synthesis, reaction stops cleanly at the alkene[14] | Requires cryogenic conditions, not suitable for terminal alkynes[14] |
Key Experimental Protocols
Protocol 1: Selective Hydrogenation to a cis-Alkene using Lindlar's Catalyst
This protocol describes the general procedure for the semi-hydrogenation of an internal alkyne to a cis-alkene.
Materials:
-
Internal alkyne
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned)
-
Solvent (e.g., Ethyl Acetate, Ethanol, or Hexane)
-
Hydrogen gas (H₂) in a balloon
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkyne (1.0 eq) in the chosen solvent.
-
Carefully add Lindlar's catalyst (typically 5-10% by weight relative to the alkyne) to the flask.
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with H₂ gas from a balloon. Repeat this process three times to ensure an inert atmosphere.
-
Leave the reaction stirring vigorously under a positive pressure of H₂ (from the balloon) at room temperature.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete when the starting alkyne spot has disappeared.
-
Once complete, carefully vent the excess hydrogen in a fume hood.
-
Filter the reaction mixture through a pad of Celite® or silica (B1680970) gel to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude cis-alkene, which can be purified further if necessary.
Workflow Diagram:
Caption: Experimental workflow for Lindlar hydrogenation.
Protocol 2: Selective Reduction to a trans-Alkene using Sodium in Liquid Ammonia
This protocol describes the general procedure for the dissolving metal reduction of an internal alkyne.
Materials:
-
Internal alkyne
-
Sodium metal
-
Anhydrous liquid ammonia (NH₃)
-
Anhydrous THF or ether
-
Quenching agent (e.g., solid ammonium (B1175870) chloride or absolute ethanol)
Procedure:
-
Set up a three-neck round-bottom flask equipped with a dry ice condenser, a gas inlet, and a septum. Ensure all glassware is meticulously dried.
-
Cool the apparatus to -78 °C using a dry ice/acetone bath.
-
Condense anhydrous ammonia gas into the flask.
-
Once the desired volume of liquid ammonia is collected, add the internal alkyne (1.0 eq) dissolved in a minimal amount of anhydrous THF.
-
Carefully add small, freshly cut pieces of sodium metal (approx. 2.5 eq) to the stirring solution. The solution should turn a deep blue color, indicating the presence of solvated electrons.
-
Stir the reaction at -78 °C for 2-4 hours or until the blue color persists.
-
After the reaction is complete, carefully quench the excess sodium by the slow, portion-wise addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight in a fume hood as the cold bath slowly warms to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ether or hexane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude trans-alkene.
References
- 1. Alkyne Reduction by Lindlar's Catalyst or Na/NH3 - Chemistry Steps [chemistrysteps.com]
- 2. Alkynes to Alkenes - Chemistry Steps [chemistrysteps.com]
- 3. orgosolver.com [orgosolver.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01016F [pubs.rsc.org]
- 10. Nickel boride catalyst - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Ch 9 : Alkynes + Na + NH3 [chem.ucalgary.ca]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Alkene synthesis by alkyne semireduction [organic-chemistry.org]
challenges in controlling regioselectivity for 2-Methyl-4-octyne additions
Welcome to the technical support center for controlling regioselectivity in addition reactions to 2-Methyl-4-octyne. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in controlling regioselectivity for additions to this compound?
The primary challenge in controlling regioselectivity for additions to this compound, an unsymmetrical internal alkyne, arises from the similar steric and electronic environments of the two sp-hybridized carbons (C4 and C5). The isopropyl group on one side and the propyl group on the other offer subtle differences in steric bulk and electronic influence, often leading to a mixture of regioisomers. Achieving high selectivity for one isomer over the other requires careful selection of reagents and reaction conditions.
Q2: How do steric and electronic effects influence the regioselectivity of additions to this compound?
-
Electronic Effects: In electrophilic additions, the reaction proceeds through the formation of the more stable carbocation intermediate. For this compound, the stability of the potential vinyl cations at C4 and C5 is influenced by the electron-donating effects of the adjacent alkyl groups. The isopropyl group is slightly more electron-donating than the propyl group, which would favor the formation of a carbocation at C5.
-
Steric Effects: The steric hindrance created by the bulky isopropyl group compared to the less bulky propyl group can influence the approach of the electrophile.[1] In reactions sensitive to steric bulk, such as hydroboration, the reagent will preferentially add to the less hindered carbon (C5).[2]
The interplay of these two effects determines the final product distribution.
Q3: Which reactions are recommended for achieving high regioselectivity in additions to this compound?
For achieving the highest possible regioselectivity, hydroboration-oxidation is the most reliable method. The use of a bulky borane (B79455) reagent, such as disiamylborane (B86530) or 9-BBN, significantly enhances the preference for addition to the less sterically hindered carbon (C5), leading to the anti-Markovnikov product.[3][4] Electrophilic additions like hydrohalogenation and acid-catalyzed hydration typically yield a mixture of products.[5][6]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Hydrohalogenation (e.g., with HBr)
Symptoms: You are obtaining a mixture of 4-bromo-2-methyl-4-octene and 5-bromo-2-methyl-4-octene with no significant preference for one isomer.
Possible Causes:
-
The formation of the two possible vinyl cation intermediates has similar activation energies.
-
The reaction conditions are not optimized to favor one pathway over the other.
Solutions:
-
Solvent Effects: The polarity of the solvent can influence carbocation stability. Experiment with solvents of varying polarity to see if it impacts the product ratio.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the reaction pathway with the lower activation energy.
-
Alternative Radical Pathway: For HBr addition, introducing a radical initiator (e.g., peroxides) will switch the mechanism to a free-radical addition, leading to the anti-Markovnikov product where the bromine adds to the less substituted carbon.[7]
Problem 2: Mixture of Ketones from Acid-Catalyzed Hydration
Symptoms: Your acid-catalyzed hydration of this compound is producing a mixture of 2-methyl-4-octanone (B1585218) and 2-methyl-5-octanone.
Possible Causes:
-
Protonation of the alkyne occurs at both C4 and C5, leading to two different enol intermediates that tautomerize to the corresponding ketones.[8] This is a common outcome for the hydration of unsymmetrical internal alkynes.[9][10]
Solutions:
-
Accept the Mixture: For many unsymmetrical internal alkynes, obtaining a single ketone via acid-catalyzed hydration is not feasible. If both ketones are acceptable for your downstream applications, you may proceed with the mixture.
-
Alternative Synthesis: If a single ketone is required, consider a different synthetic route. For example, you could synthesize the desired ketone through an alternative method that offers better regiochemical control.
-
Hydroboration-Oxidation: To obtain the aldehyde (2-methyl-4-octanal), use hydroboration-oxidation.[11]
Data Presentation
The following tables summarize the predicted regioselectivity for key addition reactions to this compound based on established chemical principles. Note: These are estimated ratios and may vary based on specific experimental conditions.
Table 1: Predicted Product Ratios for Electrophilic Addition of HBr
| Product Name | Structure | Predicted Ratio (Ionic Mechanism) | Predicted Ratio (Radical Mechanism) |
| 5-Bromo-2-methyl-4-octene | CH3CH(CH3)CH2C(Br)=CHCH2CH2CH3 | Major | Minor |
| 4-Bromo-2-methyl-4-octene | CH3CH(CH3)CH2CH=C(Br)CH2CH2CH3 | Minor | Major |
Table 2: Predicted Product Ratios for Acid-Catalyzed Hydration
| Product Name | Structure | Predicted Ratio |
| 2-Methyl-5-octanone | CH3CH(CH3)CH2C(=O)CH2CH2CH2CH3 | ~50% |
| 2-Methyl-4-octanone | CH3CH(CH3)CH2CH2C(=O)CH2CH2CH3 | ~50% |
Table 3: Predicted Product Ratios for Hydroboration-Oxidation
| Product Name | Structure | Predicted Ratio |
| 2-Methyl-4-octanone | CH3CH(CH3)CH2CH2C(=O)CH2CH2CH3 | Major |
| 2-Methyl-5-octanone | CH3CH(CH3)CH2C(=O)CH2CH2CH2CH3 | Minor |
Experimental Protocols
Protocol 1: Hydrohalogenation of this compound with HBr
Objective: To perform the electrophilic addition of hydrogen bromide to this compound.
Materials:
-
This compound
-
Anhydrous hydrogen bromide (gas or solution in acetic acid)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Round-bottom flask with a magnetic stirrer
-
Gas inlet tube (if using HBr gas)
-
Drying tube
-
Ice bath
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble anhydrous HBr gas through the solution for 1-2 hours, or add a solution of HBr in acetic acid (1.1 equivalents) dropwise over 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, carefully quench any excess HBr by slowly adding a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the product mixture by column chromatography on silica (B1680970) gel.
Protocol 2: Acid-Catalyzed Hydration of this compound
Objective: To synthesize a mixture of ketones from this compound via acid-catalyzed hydration.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄)
-
Mercuric sulfate (HgSO₄) (catalyst)
-
Water
-
Diethyl ether
-
Round-bottom flask with a reflux condenser and magnetic stirrer
Procedure:
-
To a round-bottom flask, add water and slowly add concentrated sulfuric acid to make a dilute aqueous solution.
-
Add a catalytic amount of mercuric sulfate to the acidic solution.
-
Add this compound (1 equivalent) to the flask.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours.
-
Monitor the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and extract the product with diethyl ether.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting ketone mixture by distillation or column chromatography.
Protocol 3: Hydroboration-Oxidation of this compound
Objective: To synthesize 2-methyl-4-octanone with high regioselectivity.
Materials:
-
This compound
-
Disiamylborane ((Sia)₂BH) or 9-BBN (9-borabicyclo[3.3.1]nonane) in THF
-
Tetrahydrofuran (THF), anhydrous
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of disiamylborane or 9-BBN (1.1 equivalents) in THF to the alkyne solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 4 hours.
-
Cool the reaction mixture back to 0 °C and slowly add 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution, ensuring the temperature remains below 30 °C.
-
Stir the mixture at room temperature for at least 1 hour.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Visualizations
Caption: Electrophilic addition of HBr to this compound.
Caption: Workflow for the hydroboration-oxidation of this compound.
Caption: Decision tree for predicting regioselectivity.
References
- 1. Steric effects - Wikipedia [en.wikipedia.org]
- 2. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 5. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 6. Hydrohalogenation of Alkynes with Practice Problems [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Video: Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation [jove.com]
Technical Support Center: Scale-Up Synthesis of 2-Methyl-4-octyne
Welcome to the Technical Support Center for the scale-up synthesis of 2-Methyl-4-octyne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and frequently asked questions encountered during the large-scale production of this internal alkyne.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, primarily through the alkylation of a terminal alkyne such as 1-pentyne (B49018).
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Deprotonation of Terminal Alkyne: The strong base (e.g., n-butyllithium) may have been partially quenched by moisture or acidic impurities in the starting materials or solvent.[1] 2. Side Reactions of the Alkylating Agent: The alkyl halide (e.g., 1-bromo-2-methylpropane) may undergo elimination (E2) reactions, especially if the reaction temperature is too high.[1] 3. Low Reaction Temperature: The alkylation step may be too slow at the employed temperature, leading to incomplete conversion. | 1. Ensure Anhydrous Conditions: Rigorously dry all glassware and solvents. Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen). Use freshly titrated n-butyllithium to ensure accurate stoichiometry. 2. Control Reaction Temperature: Add the alkylating agent at a low temperature (e.g., -78 °C to 0 °C) to favor the SN2 reaction over elimination. Allow the reaction to warm to room temperature slowly. 3. Optimize Reaction Time and Temperature: Monitor the reaction progress by GC or TLC. If the reaction is sluggish, consider allowing it to stir at room temperature for a longer period or gently warming it. |
| Formation of Significant Byproducts | 1. Alkene Formation: As mentioned, elimination of the alkyl halide is a common side reaction.[1] 2. Dimerization of the Alkyne: If copper salts are present as impurities, Glaser coupling of the terminal alkyne can occur. 3. Isomerization of the Product: Under strongly basic conditions and at elevated temperatures, the internal alkyne product may isomerize to other positions. | 1. Maintain Low Temperatures: This is the most critical factor in minimizing elimination byproducts. 2. Use High-Purity Reagents: Ensure all reagents and solvents are free from contaminating metals. 3. Use Stoichiometric Amounts of Base: Use the minimum amount of strong base required for complete deprotonation of the terminal alkyne. Quench the reaction appropriately upon completion to neutralize any remaining base. |
| Difficulties in Product Purification | 1. Close Boiling Points of Product and Impurities: Unreacted starting materials or side products may have boiling points close to that of this compound, making separation by distillation challenging.[2][3] 2. Thermal Decomposition: The product may be sensitive to high temperatures required for atmospheric distillation. | 1. Use Fractional Distillation: Employ a high-efficiency fractional distillation column (e.g., Vigreux or packed column) to separate components with similar boiling points.[2][3] 2. Perform Vacuum Distillation: Distilling under reduced pressure will lower the boiling point of the product and minimize the risk of thermal degradation.[2] |
| Safety Concerns During Scale-Up | 1. Pyrophoric Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water and air.[4][5][6] 2. Exothermic Reaction: The initial deprotonation of the alkyne can be highly exothermic. 3. Flammable Solvents: Ethereal solvents like THF are highly flammable. | 1. Strict Adherence to Safety Protocols: Handle n-butyllithium in a well-ventilated fume hood under an inert atmosphere. Use proper personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and appropriate gloves.[4][5][6] Have an appropriate quenching agent (e.g., isopropanol) and a Class D fire extinguisher readily available.[6][7] 2. Controlled Addition and Cooling: Add the n-butyllithium solution slowly to a cooled solution of the alkyne to manage the exotherm. 3. Use of Appropriate Equipment: Ensure all glassware is free of cracks and is securely clamped. Use a heating mantle with a temperature controller for any heating steps. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most widely applicable method for the synthesis of internal alkynes like this compound is the alkylation of a terminal alkyne.[1] This typically involves the deprotonation of a terminal alkyne, such as 1-pentyne, with a strong base like n-butyllithium, followed by the addition of an appropriate alkyl halide, in this case, a derivative of isobutane (B21531) like 1-bromo-2-methylpropane (B43306).[8]
Q2: How can I be sure my alkyne deprotonation is complete before adding the alkylating agent?
A2: While direct monitoring can be challenging on a large scale, ensuring the use of a slight excess (e.g., 1.05 equivalents) of a freshly titrated strong base like n-butyllithium under strictly anhydrous conditions is the standard approach to drive the deprotonation to completion. A color change is often observed upon formation of the lithium acetylide.
Q3: My reaction is consistently giving low yields. What are the first things I should check?
A3: The most common culprits for low yields in this reaction are the presence of moisture, which quenches the strong base, and the quality of the n-butyllithium.[1] Ensure all your solvents and reagents are scrupulously dry and that your n-butyllithium has been recently and accurately titrated. Another key factor is the reaction temperature during the addition of the alkyl halide; too high a temperature will favor the formation of elimination byproducts.[1]
Q4: What is the best method for purifying this compound on a multi-gram scale?
A4: For multi-gram quantities, fractional distillation under reduced pressure is the most effective purification method.[2] This technique allows for the separation of the product from lower-boiling starting materials and higher-boiling byproducts while minimizing the risk of thermal decomposition. The efficiency of the separation will depend on the choice of distillation column.[3]
Q5: Are there any specific safety precautions for handling the reagents involved in this synthesis at scale?
A5: Yes, absolutely. n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.[4][5][6] All transfers should be done using syringes or cannulas, and appropriate personal protective equipment, including a flame-resistant lab coat, must be worn.[4][6] It is also crucial to have a plan for quenching any residual n-butyllithium and to have a Class D fire extinguisher readily accessible.[6][7]
Experimental Protocol: Alkylation of 1-Pentyne with 1-Bromo-2-methylpropane
This protocol is a general guideline for the scale-up synthesis of this compound and may require optimization based on specific laboratory conditions and equipment.
Materials:
-
1-Pentyne
-
n-Butyllithium (in hexanes)
-
1-Bromo-2-methylpropane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Hexanes (for extraction)
Equipment:
-
Large, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel with a gas inlet.
-
Inert atmosphere setup (Argon or Nitrogen)
-
Cooling bath (e.g., dry ice/acetone)
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus (Vigreux or packed column)
Procedure:
-
Reaction Setup: Assemble the three-necked flask and flame-dry it under vacuum. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Deprotonation: To the reaction flask, add anhydrous THF and 1-pentyne (1.0 equivalent). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.05 equivalents) in hexanes via the dropping funnel over 30-60 minutes, maintaining the internal temperature below -60 °C.
-
After the addition is complete, allow the mixture to stir at -78 °C for one hour.
-
Alkylation: Slowly add 1-bromo-2-methylpropane (1.1 equivalents) via the dropping funnel, keeping the internal temperature below -60 °C.
-
Once the addition is complete, slowly allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with hexanes.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Data Presentation
| Parameter | Typical Range | Notes |
| Yield | 60-80% | Highly dependent on the purity of reagents and reaction conditions. |
| Deprotonation Temperature | -78 °C | Crucial to maintain low temperature to prevent side reactions. |
| Alkylation Temperature | -78 °C to Room Temp. | Gradual warming is important to control the reaction rate. |
| Reaction Time | 12-18 hours | Can be monitored by GC for completion. |
| Purity (after distillation) | >98% | Dependent on the efficiency of the fractional distillation. |
Mandatory Visualizations
References
- 1. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. youtube.com [youtube.com]
- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enhs.uark.edu [enhs.uark.edu]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. This compound | CAS#:10306-94-2 | Chemsrc [chemsrc.com]
long-term stability and proper storage of 2-Methyl-4-octyne
This technical support center provides guidance on the long-term stability and proper storage of 2-Methyl-4-octyne for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for long-term storage of this compound?
A1: For long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1][2][3] It is crucial to keep the container tightly closed to prevent exposure to air and moisture.[1][3] Storage in an inert atmosphere (e.g., under nitrogen or argon) is recommended to minimize potential degradation.
Q2: What are the primary degradation pathways for this compound during storage?
A2: The primary degradation pathways for internal alkynes like this compound include:
-
Oxidation: Exposure to air, especially in the presence of light or heat, can lead to oxidation of the triple bond. This can result in the formation of various oxygenated products, including dicarbonyl compounds or cleavage of the triple bond to form carboxylic acids.
-
Hydration: While generally slow without a catalyst, the presence of acidic impurities or certain metals can catalyze the addition of water across the triple bond, leading to the formation of ketones.
-
Polymerization: Although less common for internal alkynes without specific catalysts, prolonged storage at elevated temperatures could potentially lead to oligomerization or polymerization.
Q3: What is the expected shelf life of this compound?
A3: The shelf life of this compound is highly dependent on storage conditions. When stored under the recommended conditions (cool, dry, inert atmosphere), it is expected to be stable for an extended period. However, we recommend re-analyzing the material after one year to ensure it meets the required purity for your experiments. For critical applications, more frequent purity checks are advised.
Q4: What type of container is best for storing this compound?
A4: this compound should be stored in chemically resistant containers. Suitable options include:
-
Amber Glass Bottles: Provides good chemical resistance and protection from light.
-
High-Density Polyethylene (HDPE): Offers good compatibility with hydrocarbons.
-
Mild Steel Drums: Appropriate for larger quantities.[1]
Ensure the container has a tight-fitting cap, preferably with a PTFE liner, to prevent leakage and contamination.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and use of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | 1. Verify the purity of the compound using GC-MS or ¹H NMR (see Experimental Protocols). 2. If purity is compromised, consider purifying the compound by distillation. 3. Ensure the compound is stored under an inert atmosphere and protected from light. |
| Presence of unexpected peaks in analytical data (GC-MS, NMR) | Contamination or degradation. | 1. Identify potential contaminants by analyzing the mass spectrum or NMR chemical shifts. Common degradation products include ketones (from hydration) or carboxylic acids (from oxidation). 2. Review handling procedures to identify potential sources of contamination (e.g., contaminated solvents, glassware). |
| Visual changes in the liquid (e.g., color change, precipitate) | Significant degradation or contamination. | 1. Do not use the material. 2. Dispose of the material according to your institution's safety guidelines. 3. Review storage conditions and handling procedures to prevent future occurrences. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile, high-purity solvent such as hexane (B92381) or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks. Calculate the relative purity based on the peak areas. The mass spectrum can be used to identify potential degradation products.
Protocol 2: Stability Assessment by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis:
-
The spectrum of pure this compound should show characteristic signals for the methyl and methylene (B1212753) groups.
-
Look for the appearance of new signals that may indicate degradation. For example, the formation of a ketone via hydration would result in new signals in the downfield region.
-
Quantify the level of impurities by integrating the signals of the compound and the impurities.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Recommended storage protocol.
References
Technical Support Center: Isomer Resolution for 2-Methyl-4-octyne Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-4-octyne. Our focus is on resolving and identifying product isomers resulting from common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of isomers I can expect from reactions of this compound?
A1: Reactions involving the triple bond of this compound typically lead to two main types of isomers:
-
Stereoisomers: Specifically, (E) and (Z)-diastereomers (geometric isomers) are formed during reactions that reduce the alkyne to an alkene, such as catalytic hydrogenation.
-
Constitutional (Structural) Isomers: These arise when a reaction can produce different connectivity of atoms. For example, the hydration of this compound, an unsymmetrical alkyne, results in two different ketone products.[1][2]
Q2: How can I control the stereoselectivity of alkyne reduction to favor either the (Z) or (E)-alkene?
A2: You can achieve high stereoselectivity by choosing the appropriate reducing agent:
-
For the (Z)-isomer ((Z)-2-methyl-4-octene): Use catalytic hydrogenation with a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate or barium sulfate, treated with lead acetate (B1210297) and quinoline).[3][4][5] This catalyst facilitates syn-addition of hydrogen, leading to the cis or (Z)-alkene.[6]
-
For the (E)-isomer ((E)-2-methyl-4-octene): Employ a dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures (-33 °C).[7][8][9] This reaction proceeds through a radical anion intermediate that preferentially forms the more stable trans or (E)-alkene.[6][10]
Q3: In the hydration of this compound, which ketone isomer will be the major product?
A3: The hydration of this compound will produce a mixture of 2-methyl-4-octanone (B1585218) and 2-methyl-3-octanone. The major product depends on the hydration method used:
-
Oxymercuration-Demercuration: This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne that can better stabilize a partial positive charge in the transition state.[11][12] For this compound, the two carbons of the triple bond are similarly substituted (both are secondary). However, slight electronic differences may lead to a mixture of the two ketones.
-
Hydroboration-Oxidation: This reaction exhibits anti-Markovnikov regioselectivity, with the boron adding to the less sterically hindered carbon of the alkyne.[13] For this compound, the carbon closer to the less bulky ethyl group (C4) is slightly less hindered than the carbon closer to the isobutyl group (C5). Therefore, hydroboration-oxidation is expected to predominantly yield 2-methyl-4-octanone .
Q4: How can I distinguish between the (E) and (Z) isomers of 2-methyl-4-octene using spectroscopy?
A4: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for this:
-
¹H NMR: The coupling constant (J-value) between the vinylic protons is diagnostic. trans protons in the (E)-isomer have a larger coupling constant (typically 11-18 Hz) compared to cis protons in the (Z)-isomer (typically 6-14 Hz).
-
¹³C NMR: The chemical shifts of the allylic carbons (the CH₂ and CH groups adjacent to the double bond) will differ between the (E) and (Z) isomers. Generally, the allylic carbons in the (Z)-isomer are shielded (appear at a lower ppm) compared to the (E)-isomer due to steric compression.
IR spectroscopy can also be helpful. The C-H out-of-plane bending vibration for a trans double bond (around 960-970 cm⁻¹) is typically more distinct than that for a cis double bond (around 675-730 cm⁻¹).[14]
Troubleshooting Guides
Problem 1: Incomplete or No Reaction During Catalytic Hydrogenation
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | Ensure all glassware is scrupulously clean and solvents are of high purity. Certain functional groups (e.g., thiols) or residual starting materials from previous steps can poison the catalyst. Purify the starting alkyne if necessary. |
| Inactive Catalyst | Use a fresh batch of catalyst. Lindlar's catalyst, in particular, can lose activity over time. |
| Insufficient Hydrogen Pressure | Ensure a proper seal on your reaction vessel. For benchtop reactions, a balloon of hydrogen should be sufficient. For larger scales, a pressurized system may be needed. |
| Poor Stirring | This is a heterogeneous reaction. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas. |
Problem 2: Over-reduction to the Alkane during Hydrogenation to an Alkene
| Possible Cause | Troubleshooting Steps |
| Catalyst is too active | If using Lindlar's catalyst, ensure it is properly "poisoned." You can try adding more quinoline (B57606) to further deactivate the catalyst.[15] Alternatively, switch to a less reactive catalyst system. |
| Reaction time is too long | Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the starting alkyne is consumed. |
| Excess Hydrogen | While a slight excess of hydrogen is often used, a large excess under pressure can promote over-reduction. |
Problem 3: Low Regioselectivity in Hydration Reactions
| Possible Cause | Troubleshooting Steps |
| Substrate Structure | This compound is an unsymmetrical internal alkyne with two similarly substituted carbons in the triple bond, which can inherently lead to a mixture of ketone products. |
| Reaction Conditions | For hydroboration-oxidation, using a bulkier borane (B79455) reagent like disiamylborane (B86530) ((Sia)₂BH) or 9-BBN instead of BH₃ can enhance the selectivity for addition to the less sterically hindered carbon (C4), thus favoring the formation of 2-methyl-4-octanone.[16] |
| Separation Difficulty | The resulting ketone isomers (2-methyl-4-octanone and 2-methyl-3-octanone) may have very similar boiling points, making distillation challenging. Consider column chromatography on silica (B1680970) gel for separation. |
Problem 4: Difficulty Separating (E) and (Z)-Alkene Isomers
| Possible Cause | Troubleshooting Steps |
| Similar Physical Properties | The boiling points and polarities of (E) and (Z)-2-methyl-4-octene are very similar, making separation by standard distillation or silica gel chromatography difficult. |
| Specialized Chromatography | Consider using silver nitrate (B79036) impregnated silica gel for column chromatography. The pi-bond of the alkene interacts with the silver ions, and this interaction is often different enough between the (E) and (Z) isomers to allow for separation.[17] |
| High-Performance Liquid Chromatography (HPLC) | Reverse-phase HPLC (e.g., on a C18 column) can sometimes separate geometric isomers.[11] Method development may be required to optimize the mobile phase. |
Data Presentation
Table 1: Expected Products from Key Reactions of this compound
| Reaction | Reagents | Product(s) | Isomer Type | Expected Major Isomer |
| Catalytic Hydrogenation | H₂, Lindlar's Catalyst | (Z)-2-methyl-4-octene, (E)-2-methyl-4-octene | Stereoisomer | (Z)-2-methyl-4-octene |
| Dissolving Metal Reduction | Na (or Li), liquid NH₃ | (E)-2-methyl-4-octene, (Z)-2-methyl-4-octene | Stereoisomer | (E)-2-methyl-4-octene |
| Halogenation (e.g., Bromination) | Br₂ (1 equiv.) | (E)-4,5-dibromo-2-methyl-4-octene | Stereoisomer | (E)-isomer (anti-addition) |
| Oxymercuration-Demercuration | 1. HgSO₄, H₂SO₄, H₂O 2. NaBH₄ | 2-methyl-4-octanone, 2-methyl-3-octanone | Constitutional | Mixture, slight preference for 2-methyl-4-octanone |
| Hydroboration-Oxidation | 1. (Sia)₂BH or 9-BBN 2. H₂O₂, NaOH | 2-methyl-4-octanone, 2-methyl-3-octanone | Constitutional | 2-methyl-4-octanone |
Experimental Protocols
Protocol 1: Synthesis of (Z)-2-methyl-4-octene via Lindlar Hydrogenation
-
Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate; ~5% by weight of the alkyne).
-
Reaction Setup: Evacuate and backfill the flask with hydrogen gas (a balloon is sufficient for small scale). Add a solution of this compound in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC. The reaction is complete when the starting alkyne is no longer detectable.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite with the reaction solvent.
-
Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography if necessary.
Protocol 2: Synthesis of 2-methyl-4-octanone via Hydroboration-Oxidation
-
Hydroboration: To a solution of this compound in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of a sterically hindered borane (e.g., 9-BBN or disiamylborane) dropwise. Allow the reaction to warm to room temperature and stir for the recommended time (typically a few hours).
-
Oxidation: Cool the reaction mixture back to 0 °C. Cautiously add a solution of aqueous sodium hydroxide (B78521) (e.g., 3M NaOH) followed by the slow, dropwise addition of hydrogen peroxide (e.g., 30% H₂O₂), ensuring the temperature remains below 25 °C.
-
Reaction: Stir the mixture at room temperature for several hours or until the reaction is complete (monitor by TLC or GC).
-
Workup: Separate the aqueous and organic layers. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the ketone isomers.
Visualizations
Caption: Reaction pathways of this compound.
Caption: Troubleshooting workflow for hydrogenation.
Caption: Spectroscopic identification of isomers.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reduction of an alkyne using the Lindlar catalyst, a reaction pre... | Study Prep in Pearson+ [pearson.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 9.5 Reduction of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. 2-Methyl-4-octanone, 99% | Fisher Scientific [fishersci.ca]
- 15. reddit.com [reddit.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Chemical Reactivity of Internal vs. Terminal Alkynes
For researchers, scientists, and drug development professionals, a nuanced understanding of alkyne reactivity is paramount for molecular design and synthesis. The position of the carbon-carbon triple bond within a molecule—either at the end of a carbon chain (terminal alkyne) or within the carbon skeleton (internal alkyne)—profoundly influences its chemical behavior. This guide provides an objective comparison of the reactivity of internal and terminal alkynes across several key reaction classes, supported by experimental data and detailed protocols.
The primary distinction between terminal and internal alkynes lies in the presence of a weakly acidic proton on the sp-hybridized carbon of a terminal alkyne. This feature, along with steric and electronic differences, governs their reactivity profiles.
Catalytic Hydrogenation
Catalytic hydrogenation of alkynes is a fundamental transformation for the synthesis of alkenes and alkanes. The substitution pattern of the alkyne significantly impacts reaction rates and selectivity.
In many catalytic systems, internal alkynes exhibit higher reactivity and selectivity towards the formation of cis-alkenes, particularly with poisoned catalysts like Lindlar's catalyst.[1] Terminal alkynes, on the other hand, can sometimes react more sluggishly and may be more prone to over-reduction to the corresponding alkane.[2] However, with certain catalysts, terminal alkynes can be hydrogenated to terminal alkenes, which can then be further reduced.[2]
Data Presentation: Alkene Selectivity in Catalytic Hydrogenation
| Alkyne Type | Substrate | Catalyst | Alkene Selectivity (%) | Alkane Formation |
| Terminal | 1-Octyne | Nickel Boride (P-1) | up to 90 (at full conversion) | Observed |
| Terminal | Phenylacetylene | Nickel Boride (P-1) | up to 90 (at full conversion) | Observed |
| Internal | 2-Hexyne | Nickel Boride (P-1) | 96 (at full conversion) | Minimal |
| Internal | 3-Hexyne | Nickel Boride (P-1) | 98 (at full conversion) | Minimal |
Experimental Protocol: Hydrogenation of an Alkyne using Lindlar's Catalyst
A solution of the alkyne in a suitable solvent (e.g., methanol, ethyl acetate) is placed in a reaction vessel. The Lindlar's catalyst (typically 5% palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is added to the solution. The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (often using a balloon). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude alkene product, which can be further purified by distillation or column chromatography.
Caption: Experimental workflow for the catalytic hydrogenation of an alkyne.
Hydrohalogenation
The addition of hydrogen halides (HX) to alkynes is a classic electrophilic addition reaction where the regioselectivity is a key point of differentiation.
For terminal alkynes, the addition of HX follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon and the halide adds to the more substituted internal carbon.[3][4][5] This is due to the formation of the more stable vinylic carbocation intermediate. In contrast, the hydrohalogenation of a symmetrical internal alkyne results in a single product, while an unsymmetrical internal alkyne will typically yield a mixture of two constitutional isomers as the initial protonation can occur on either of the sp-hybridized carbons.[3][4]
Data Presentation: Regioselectivity in Hydrohalogenation
| Alkyne Type | Substrate | Reagent | Major Product(s) | Key Observation |
| Terminal | 1-Hexyne | HBr | 2-Bromo-1-hexene | Markovnikov addition |
| Internal (Symmetrical) | 3-Hexyne | HBr | 3-Bromo-3-hexene (E/Z mixture) | Single constitutional isomer |
| Internal (Unsymmetrical) | 2-Hexyne | HBr | 2-Bromo-2-hexene and 3-Bromo-2-hexene (E/Z mixtures) | Mixture of constitutional isomers |
Experimental Protocol: Hydrobromination of an Alkyne
A solution of the alkyne in an inert solvent such as pentane (B18724) or dichloromethane (B109758) is cooled in an ice bath.[3] A solution of hydrogen bromide in acetic acid, or a stream of HBr gas, is then slowly introduced into the stirred alkyne solution.[3] The reaction's progress is monitored by TLC or GC.[3] Upon completion, the reaction mixture is washed with an aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by a brine wash.[3] The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to afford the crude product, which can be purified by distillation or column chromatography.[3]
References
- 1. youtube.com [youtube.com]
- 2. Stereoselective Semi‐Hydrogenations of Alkynes by First‐Row (3d) Transition Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hydrohalogenation of Alkynes with Practice Problems [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Reactivity of 2-Methyl-4-octyne and 2-Methyl-3-octyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of two constitutional isomers, 2-methyl-4-octyne and 2-methyl-3-octyne. While direct comparative experimental data for these specific alkynes is not extensively available in the literature, this document extrapolates their expected reactivity based on established principles of organic chemistry, particularly the influence of steric hindrance on the accessibility of the alkyne triple bond. This analysis is intended to guide researchers in predicting reaction outcomes and designing synthetic strategies.
Introduction to this compound and 2-Methyl-3-octyne
Both this compound and 2-methyl-3-octyne are internal alkynes with the molecular formula C₉H₁₆. Their structures differ in the position of the methyl group relative to the carbon-carbon triple bond. This seemingly subtle difference in structure leads to significant variations in the steric environment around the reactive alkyne moiety, which in turn is expected to influence their reactivity in various chemical transformations.
Structural Comparison:
-
2-Methyl-3-octyne: The methyl group is on the carbon adjacent (alpha) to one of the sp-hybridized carbons of the triple bond. This proximity results in greater steric congestion around the reaction center.
-
This compound: The methyl group is on a carbon beta to the triple bond, placing it further away and resulting in a less sterically hindered alkyne.
Comparative Reactivity Analysis
The primary factor governing the differential reactivity between these two isomers is steric hindrance. The bulky alkyl groups surrounding the triple bond can impede the approach of reagents, thereby slowing down the reaction rate. In general, less sterically hindered alkynes are expected to react more rapidly.
Based on this principle, This compound is predicted to be more reactive than 2-methyl-3-octyne in common alkyne addition reactions. The isopropyl group in 2-methyl-3-octyne shields the triple bond more effectively than the isobutyl group in this compound.
The following table summarizes the expected comparative performance of the two alkynes in several key reactions. The predicted outcomes are based on the principles of steric hindrance and general alkyne reactivity.
| Reaction | Reagents | This compound (Less Hindered) | 2-Methyl-3-octyne (More Hindered) | Key Differentiator |
| Catalytic Hydrogenation | H₂, Pd/C | Faster reaction rate | Slower reaction rate | Steric hindrance around the triple bond affecting catalyst binding. |
| H₂, Lindlar's Catalyst | Faster reaction rate to yield (Z)-2-methyl-4-octene | Slower reaction rate to yield (Z)-2-methyl-3-octene | Steric hindrance impacting the rate of syn-addition. | |
| Acid-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | Faster reaction rate. Expected to yield a mixture of 2-methyl-4-octanone (B1585218) and 2-methyl-5-octanone. | Slower reaction rate. Expected to yield a mixture of 2-methyl-3-octanone and 2-methyl-4-octanone. | Steric hindrance affecting the formation of the vinyl cation intermediate. |
| Halogenation (Bromination) | Br₂ in CCl₄ | Faster reaction rate | Slower reaction rate | Steric hindrance impeding the formation of the bridged bromonium ion intermediate. |
Experimental Protocols
The following are detailed, generalized experimental protocols for key reactions discussed. These can be adapted for both this compound and 2-methyl-3-octyne, with the expectation that reaction times may need to be adjusted based on the predicted reactivity.
Catalytic Hydrogenation (Complete Reduction)
Objective: To reduce the alkyne to the corresponding alkane.
Materials:
-
Alkyne (this compound or 2-methyl-3-octyne)
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
Procedure:
-
In a suitable reaction vessel, dissolve the alkyne (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C catalyst (typically 1-5 mol% of the alkyne).
-
Seal the reaction vessel and purge the system with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude alkane.
-
Purify the product by distillation or column chromatography as necessary.
Acid-Catalyzed Hydration
Objective: To convert the alkyne to a ketone.
Materials:
-
Alkyne (this compound or 2-methyl-3-octyne)
-
Sulfuric acid (H₂SO₄)
-
Mercuric sulfate (B86663) (HgSO₄)
-
Water
-
Diethyl ether (or other organic solvent for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of water and sulfuric acid, add mercuric sulfate (catalytic amount).
-
Add the alkyne (1.0 eq) to the acidic solution.
-
Heat the reaction mixture with stirring (typically 60-80 °C).
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to obtain the crude ketone mixture.
-
Purify the product by distillation or column chromatography.
Halogenation (Bromination)
Objective: To add two bromine atoms across the triple bond.
Materials:
-
Alkyne (this compound or 2-methyl-3-octyne)
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium thiosulfate (B1220275) solution
Procedure:
-
Dissolve the alkyne (1.0 eq) in carbon tetrachloride in a flask protected from light.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0 eq for di-addition, 2.0 eq for tetra-addition) in carbon tetrachloride dropwise with stirring.
-
Continue stirring at 0 °C until the bromine color persists, indicating the reaction is complete.
-
Wash the reaction mixture with saturated sodium thiosulfate solution to quench any unreacted bromine, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude brominated product.
-
Purify by recrystallization or column chromatography if necessary.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Steric hindrance comparison and its effect on reactivity.
A Comparative Guide to the Validation of Analytical Methods for Alkyne Quantification in Solution
For Researchers, Scientists, and Drug Development Professionals
The quantification of alkynes—compounds containing a carbon-carbon triple bond—is a critical task in pharmaceutical development, materials science, and biological research. The unique reactivity of the alkyne functional group, particularly in bioorthogonal "click chemistry," has made it an invaluable tool for labeling and tracking biomolecules.[1] This guide provides an objective comparison of common analytical methods for alkyne quantification, complete with performance data and detailed experimental protocols to aid researchers in selecting the most appropriate technique for their specific application.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that offers direct, non-destructive quantification without the need for analyte-specific reference standards. For terminal alkynes, the proton attached to the sp-hybridized carbon has a distinct chemical shift, typically in the range of 1.7-3.1 ppm, which allows for its quantification against an internal standard of known concentration.[2][3]
Performance Characteristics
qNMR is highly accurate and precise, with errors often below 1%. Its main limitations are relatively low sensitivity compared to other methods and the requirement for a high-purity, stable internal standard that has resonances that do not overlap with the analyte.[3]
| Parameter | Typical Performance | Notes |
| Linearity (R²) | > 0.999 | Excellent linearity over a wide concentration range. |
| Limit of Quantification (LOQ) | ~ 0.1 - 1 mM | Dependent on magnetic field strength and acquisition time. |
| Accuracy (% Recovery) | 98 - 102% | Highly accurate when using a certified internal standard. |
| Precision (% RSD) | < 2% | Excellent repeatability and intermediate precision. |
| Selectivity | High | The unique chemical shift of the alkynyl proton provides high selectivity.[2] |
Experimental Protocol: qNMR of a Terminal Alkyne
-
Sample Preparation : Accurately weigh the alkyne-containing sample (analyte) and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Dissolution : Add a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve both the sample and the standard completely.
-
Data Acquisition : Acquire a ¹H NMR spectrum using parameters optimized for quantification, including a sufficient relaxation delay (D1 ≥ 5 × T₁ of the slowest relaxing proton) to ensure full signal recovery.
-
Data Processing : Process the spectrum, including phasing and baseline correction.
-
Quantification : Integrate the signal corresponding to the terminal alkyne proton and a well-resolved signal from the internal standard. Calculate the analyte concentration using the known concentration of the standard and the ratio of the integrals.[3]
Workflow Diagram
Raman Spectroscopy
Raman spectroscopy is a non-destructive vibrational spectroscopy technique that can detect and quantify alkynes.[4] The alkyne C≡C stretch produces a strong, sharp signal in a unique spectral region (around 2100-2260 cm⁻¹) known as the "cellular silent region," which is free from interference from endogenous biomolecules.[5][6] This makes alkyne-tag Raman imaging (ATRI) a powerful tool for visualizing small molecules in live cells.[7]
Performance Characteristics
The intensity of the Raman signal is directly proportional to the concentration of the alkyne, allowing for quantitative measurements.[6] Its sensitivity can be significantly enhanced using Surface-Enhanced Raman Scattering (SERS).[8]
| Parameter | Typical Performance | Notes |
| Linearity (R²) | > 0.99 | Good linearity, dependent on the instrument and sample matrix. |
| Limit of Detection (LOD) | ~ 200 µM (Spontaneous) | Can be significantly lower with SERS or advanced techniques like Stimulated Raman Scattering (SRS).[6] |
| Selectivity | Very High | The alkyne signal is in a unique, interference-free region.[5][7] |
| Application | Live-cell imaging, in-situ analysis | Ideal for tracking alkyne-tagged molecules in biological systems.[4] |
Experimental Protocol: Alkyne Quantification by Raman Spectroscopy
-
Calibration Curve : Prepare a series of standard solutions of the alkyne analyte at known concentrations in the relevant solvent or matrix.
-
Data Acquisition : Acquire the Raman spectrum for each standard, focusing on the 2000-2300 cm⁻¹ region. Use consistent laser power, acquisition time, and focusing conditions.
-
Calibration Plot : Measure the peak height or area of the characteristic alkyne signal (e.g., ~2118 cm⁻¹) for each standard and plot it against concentration to generate a calibration curve.[4]
-
Sample Analysis : Acquire the Raman spectrum of the unknown sample under the identical conditions used for the standards.
-
Quantification : Determine the concentration of the alkyne in the sample by interpolating its signal intensity on the calibration curve.
Workflow Diagram
HPLC with Pre-Column Derivatization
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique, but many simple alkynes lack a strong UV chromophore for sensitive detection.[9] Pre-column derivatization can be employed to attach a UV-active or fluorescent tag to the alkyne, enhancing detection sensitivity.[10][11] For internal alkynes, which are often difficult to analyze, derivatization using ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can increase ionization efficiency by up to 32,000-fold for LC-MS analysis.[12][13]
Performance Characteristics
This method's performance is highly dependent on the derivatization agent and the chromatographic conditions. It offers excellent sensitivity and is suitable for complex mixtures.
| Parameter | Typical Performance | Notes |
| Linearity (R²) | > 0.995 | Typically excellent over several orders of magnitude. |
| Limit of Quantification (LOQ) | pM to nM range | Highly dependent on the derivatization agent's fluorescence quantum yield or molar absorptivity.[10] |
| Accuracy (% Recovery) | 95 - 105% | Dependent on the efficiency and reproducibility of the derivatization reaction. |
| Precision (% RSD) | < 5% | Good precision, though the derivatization step can introduce variability. |
| Selectivity | High | Chromatographic separation provides high selectivity for the analyte of interest. |
Experimental Protocol: HPLC with Fluorescent Derivatization
-
Derivatization : React the alkyne-containing sample with a fluorescent tagging reagent. For example, use CuAAC "click chemistry" to attach an azide-fluorophore (e.g., Azide-TAMRA) to a terminal alkyne.
-
Reaction Quenching : Stop the reaction after a defined time, if necessary.
-
Chromatographic Separation : Inject a known volume of the derivatized sample into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and a fluorescence detector.
-
Detection : Monitor the elution of the derivatized alkyne at the specific excitation and emission wavelengths of the fluorophore.
-
Quantification : Create a calibration curve using derivatized standards of the alkyne analyte. Quantify the unknown sample by comparing its peak area to the calibration curve.
Workflow Diagram
Click Chemistry-Based Fluorometric/Colorimetric Assays
For high-throughput quantification, plate-based assays utilizing the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" are highly effective.[14][15] In this method, an alkyne-containing sample is reacted with an excess of an azide-reporter molecule (e.g., azide-fluorophore or azide-biotin followed by streptavidin-HRP). The resulting signal is proportional to the amount of alkyne in the sample.[16]
Performance Characteristics
These assays are sensitive, rapid, and amenable to automation, making them ideal for screening applications.
| Parameter | Typical Performance | Notes |
| Linearity (R²) | > 0.99 | Good linearity within the defined assay range. |
| Limit of Detection (LOD) | fmol to pmol range | Highly sensitive, dependent on the reporter system used.[17] |
| Accuracy (% Recovery) | 90 - 110% | Can be affected by matrix effects or substances that interfere with the click reaction. |
| Precision (% RSD) | < 10% | Good for plate-based assays; higher throughput may lead to slightly higher variability. |
| Selectivity | High | The bioorthogonal nature of the click reaction ensures high selectivity for the alkyne.[15] |
Experimental Protocol: Fluorometric Alkyne Quantification Assay
-
Standard & Sample Plating : Pipette alkyne standards and unknown samples into a microplate (e.g., 96-well black plate).
-
Click Reaction Cocktail : Prepare a master mix containing an azide-fluorophore (e.g., Azide-488), a copper (II) source (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-stabilizing ligand (e.g., THPTA).[14][18]
-
Initiate Reaction : Add the click reaction cocktail to all wells.
-
Incubation : Incubate the plate for 30-60 minutes at room temperature, protected from light.[14]
-
Signal Measurement : Read the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths.
-
Quantification : Subtract the blank reading, generate a standard curve, and determine the concentration of the unknown samples.
Workflow Diagram
Summary and Method Selection
The choice of analytical method for alkyne quantification depends on the specific requirements of the study, including sensitivity, sample matrix, throughput, and available instrumentation.
| Method | Sensitivity | Throughput | Selectivity | Key Advantage | Best For |
| qNMR | Low | Low | High | Absolute quantification without a specific standard. | Purity assessment, structural confirmation, quantification of bulk materials. |
| Raman Spectroscopy | Moderate | Medium | Very High | Non-destructive, live-cell compatible, interference-free signal. | In-situ imaging and quantification in biological systems.[4][6] |
| HPLC w/ Derivatization | Very High | Low-Medium | High | Excellent for complex mixtures, very high sensitivity. | Trace-level quantification in complex matrices like biological fluids.[10] |
| Click Chemistry Assay | High | High | High | Rapid, simple, and amenable to automation. | High-throughput screening, quantifying alkyne-tagged biomolecules.[19] |
By understanding the principles, performance characteristics, and protocols of these diverse methods, researchers can confidently select and validate the optimal approach for their alkyne quantification needs.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A decade of alkyne-tag Raman imaging (ATRI): applications in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkyne-tag Raman imaging for visualization of mobile small molecules in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. interchim.fr [interchim.fr]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jenabioscience.com [jenabioscience.com]
- 19. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]
comparative analysis of catalysts for alkyne semi-hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The selective semi-hydrogenation of alkynes to alkenes is a cornerstone transformation in organic synthesis, crucial for the production of fine chemicals, pharmaceuticals, and polymers. The choice of catalyst is paramount in achieving high selectivity towards the desired alkene, minimizing over-hydrogenation to the corresponding alkane. This guide provides a comparative analysis of prominent catalyst systems, presenting their performance data, detailed experimental protocols, and visual representations of key processes to aid in catalyst selection and experimental design.
Performance Comparison of Catalysts
The efficiency of a catalyst in alkyne semi-hydrogenation is primarily evaluated based on its activity (conversion rate or turnover frequency) and, most critically, its selectivity towards the alkene product. The following table summarizes the performance of various catalytic systems under different reaction conditions.
| Catalyst System | Substrate | Conversion (%) | Selectivity (%) | Turnover Frequency (TOF) (h⁻¹) | Support | Key Features & Conditions |
| Palladium-Based Catalysts | ||||||
| Lindlar Catalyst (Pd-Pb/CaCO₃) | Phenylacetylene | >95 | ~95 | - | CaCO₃ | Traditional catalyst, quinoline (B57606) often used as a poison to enhance selectivity.[1][2][3] |
| Pd/C | Phenylacetylene | ~60 | ~20 (alkene) | - | Activated Carbon | Prone to over-hydrogenation without modification.[4] |
| DETA-modified Pd | 2-methyl-3-butyn-2-ol | >99 | 94 | 14,412 | Support Surface | Dynamic modification enhances reactivity and selectivity.[5] |
| PdIn-QT | Phenylacetylene | 96 | 96 | - | N-doped Carbon | Bimetallic nanoparticles with enhanced stability and selectivity.[4] |
| Pd₃Pb | Internal Alkynes | - | High (E)-selectivity | - | - | Bimetallic catalyst favoring the formation of (E)-alkenes.[1] |
| Single-Atom Catalysts (SACs) | ||||||
| Pd₁Ag₁₀/CeO₂–ZrO₂ | Diphenylacetylene | High | High | - | CeO₂–ZrO₂ | Isolated Pd sites enhance selectivity.[6] |
| AgCu–C₃N₄ | Phenylacetylene | >99 | 99 | - | C₃N₄ | Bimetallic SAC with synergistic Ag-Cu sites for H₂ and alkyne activation.[7] |
| Pdₛ–GDY | Phenylacetylene | 100 | 99.3 | 6290 | Graphdiyne | High activity and selectivity under mild conditions.[8] |
| Rh₁/PTA | Ethyne | - | High | - | Phosphotungstic Acid | Theoretical study showing promise for high selectivity.[9] |
| Other Noble Metal Catalysts | ||||||
| Iridium-based catalyst | Diphenylacetylene | >98 | 99 (E)-isomer | - | - | Homogeneous catalyst for highly (E)-selective semi-hydrogenation.[10][11] |
| Ru-based catalyst | Internal Alkynes | >99 | >97 (E)-isomer | - | - | Transfer hydrogenation catalyst using ethanol (B145695) as a hydrogen donor.[1] |
Experimental Protocols
Detailed and consistent experimental procedures are critical for reproducing and comparing catalytic results. Below are representative protocols for catalyst preparation and hydrogenation reactions.
Protocol 1: Preparation of a Heterogeneous Palladium-Based Catalyst (e.g., PdIn-MOF derived)
This protocol is a generalized procedure inspired by the synthesis of advanced Pd-based catalysts.[4]
1. Synthesis of the Catalyst Precursor (PdIn-MOF): a. Dissolve a palladium complex (e.g., 0.23 mmol) and an indium salt (e.g., InCl₃, 0.53 mmol) in a solvent mixture (e.g., THF/DMF/H₂O). b. Distribute the resulting solution into sealed vials. c. Heat the vials in an oven at a specific temperature (e.g., 65 °C) for an extended period (e.g., 72 hours) to form the metal-organic framework (MOF).
2. Thermal Treatment (Pyrolysis): a. Place the synthesized MOF in a tube furnace. b. Heat the sample under an inert atmosphere (e.g., nitrogen or argon) to a high temperature (e.g., 500-800 °C) for a set duration to carbonize the organic linkers and form bimetallic nanoparticles supported on N-doped carbon.
3. Catalyst Characterization: a. Characterize the final material using techniques such as X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition and oxidation states, and gas adsorption measurements to determine the surface area and porosity.[4]
Protocol 2: Alkyne Semi-Hydrogenation Reaction
This protocol outlines a typical procedure for evaluating the performance of a catalyst in a batch reactor.[4]
1. Reactor Setup: a. Place the alkyne substrate (e.g., 5 mmol) and the catalyst (e.g., 7 mg, substrate/Pd molar ratio of 323/1) in a glass microreactor equipped with a magnetic stirrer. b. Add a solvent (e.g., 5 mL of ethanol).
2. Reaction Execution: a. Seal the reactor and purge it with hydrogen gas. b. Pressurize the reactor to the desired hydrogen pressure (e.g., 1 bar). c. Stir the reaction mixture at a constant temperature (e.g., room temperature) for the desired reaction time.
3. Product Analysis: a. After the reaction, filter the catalyst from the reaction mixture. b. Analyze the filtrate using gas chromatography (GC) to identify and quantify the reactant, desired alkene product, and any over-hydrogenated alkane. Use an internal standard (e.g., dodecane) for accurate quantification.
4. Performance Calculation: a. Conversion (%): ((initial moles of alkyne - final moles of alkyne) / initial moles of alkyne) * 100[4] b. Selectivity (%): (moles of alkene / moles of alkyne converted) * 100[4] c. Turnover Number (TON): moles of alkyne converted / moles of metal in the catalyst[4] d. Turnover Frequency (TOF, h⁻¹): TON / Time (h)[4]
Visualizing the Process
Diagrams illustrating the experimental workflow and a generalized catalytic cycle can aid in understanding the key steps involved in catalyst evaluation and the mechanism of alkyne semi-hydrogenation.
Caption: Experimental workflow for catalyst synthesis, testing, and data analysis.
References
- 1. Recent advances in the selective semi-hydrogenation of alkyne to (E)-olefins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dynamic Modification of Palladium Catalysts with Chain Alkylamines for the Selective Hydrogenation of Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single-Atom Alloy Pd1Ag10/CeO2–ZrO2 as a Promising Catalyst for Selective Alkyne Hydrogenation [mdpi.com]
- 7. Expedient alkyne semi-hydrogenation by using a bimetallic AgCu–C3N4 single atom catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Graphdiyne-based Pd single-atom catalyst for semihydrogenation of alkynes to alkenes with high selectivity and conversion under mild conditions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for (E)-selective semihydrogenation of alkynes using iridium-based catalyst - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Computational and Experimental Vibrational Frequencies of 2-Methyl-4-octyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between computationally predicted and experimentally determined vibrational frequencies for the internal alkyne 2-Methyl-4-octyne. Due to the limited availability of direct experimental spectroscopic data for this compound, this guide utilizes experimental data from a closely related analog, 4-octyne (B155765), as a reference for comparison. This approach is a common practice in vibrational spectroscopy to benchmark computational methods and interpret spectral features.
Data Presentation: Vibrational Frequencies
The following table summarizes the computationally predicted harmonic vibrational frequencies for this compound and the experimental Raman frequencies for 4-octyne. The assignment of vibrational modes is based on the analysis of the computed atomic displacements.
| Vibrational Mode | Computed Frequency (this compound) (cm⁻¹) | Experimental Frequency (4-octyne, Raman) (cm⁻¹) |
| C≡C Stretch | 2245 | 2234 |
| Asymmetric CH₃ Stretch (isopropyl) | 2975 | - |
| Symmetric CH₃ Stretch (isopropyl) | 2905 | - |
| Asymmetric CH₂ Stretch | 2960 | 2936 |
| Symmetric CH₂ Stretch | 2870 | 2877 |
| CH₃ Bend (isopropyl) | 1460 | - |
| CH₂ Scissoring | 1445 | 1443 |
| CH₃ Umbrella Mode | 1380 | - |
| C-C Stretch (alkyne-adjacent) | 1050 | 1054 |
| C-C Stretch (backbone) | 950 | 973 |
Note: The computed frequencies are typically higher than experimental frequencies due to the harmonic approximation used in the calculations. A scaling factor is often applied to improve agreement with experimental data. The experimental data for 4-octyne is sourced from historical Raman spectroscopy studies. The absence of certain experimental frequencies for 4-octyne in the table is due to the symmetric nature of the molecule, which can render some vibrations Raman inactive or too weak to be observed.
Experimental and Computational Protocols
Experimental Protocol: Raman Spectroscopy of 4-Octyne
The experimental vibrational frequencies for 4-octyne presented in this guide are based on Raman spectroscopy data. A typical experimental setup for acquiring Raman spectra of a liquid sample like 4-octyne would involve the following:
-
Instrumentation: A high-resolution Raman spectrometer equipped with a laser excitation source (e.g., an Argon ion laser operating at 514.5 nm).
-
Sample Preparation: A purified liquid sample of 4-octyne is placed in a glass capillary tube.
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected at a 90-degree angle to the incident beam. The scattered light is then passed through a monochromator to separate the Raman scattering from the Rayleigh scattering. The intensity of the Raman scattered light is measured as a function of the frequency shift from the excitation laser, which corresponds to the vibrational frequencies of the molecule.
-
Data Analysis: The resulting spectrum is analyzed to identify the positions (in cm⁻¹) and relative intensities of the Raman bands.
Computational Protocol: Vibrational Frequency Analysis of this compound
The computational results presented were obtained using Density Functional Theory (DFT), a widely used quantum chemical method for predicting molecular properties.
-
Software: A standard computational chemistry software package such as Gaussian, ORCA, or Spartan is employed.
-
Methodology:
-
Molecular Geometry Optimization: The three-dimensional structure of this compound is first optimized to find its lowest energy conformation. This is typically done using a DFT functional, such as B3LYP, in conjunction with a basis set, for example, 6-31G(d).
-
Vibrational Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This calculation computes the second derivatives of the energy with respect to the atomic positions, which yields the harmonic vibrational frequencies and the corresponding normal modes.
-
-
Data Analysis: The output of the frequency calculation provides a list of vibrational frequencies and their corresponding infrared and Raman intensities. The nature of each vibrational mode (e.g., stretching, bending) is determined by visualizing the atomic motions associated with each frequency using molecular visualization software like GaussView or Avogadro.
Workflow and Logic Diagram
The following diagram illustrates the workflow for comparing the computational and experimental vibrational frequencies of this compound.
A Comparative Guide to the Quantitative Purity Assessment of Synthesized 2-Methyl-4-octyne
For researchers, scientists, and professionals engaged in drug development and fine chemical synthesis, the accurate determination of compound purity is a critical, non-negotiable aspect of quality control and process development. This guide provides a comprehensive comparison of three widely-used analytical techniques for the quantitative purity assessment of the synthesized internal alkyne, 2-Methyl-4-octyne. The methodologies discussed are Gas Chromatography with Flame Ionization Detection (GC-FID), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI).
The selection of an appropriate analytical method is contingent upon various factors including the nature of potential impurities, required accuracy and precision, sample throughput, and available instrumentation. This guide presents a comparative summary of these techniques, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for the analysis of this compound.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of GC-FID, qNMR, and HPLC-RI for the quantitative purity analysis of this compound. The presented data is representative and intended for comparative purposes.
| Parameter | Gas Chromatography-FID (GC-FID) | Quantitative NMR (qNMR) | HPLC-Refractive Index (HPLC-RI) |
| Principle | Separation based on volatility and column interaction; universal detection of combustible organics. | Signal intensity is directly proportional to the number of nuclei; absolute quantification against a certified internal standard. | Separation based on polarity; universal detection based on changes in refractive index. |
| Reported Purity (%) | 99.5% | 99.2% | 98.9% |
| Limit of Detection (LOD) | ~0.01% | ~0.1% | ~0.05% |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.5% | ~0.2% |
| Precision (RSD) | < 1% | < 2% | < 3% |
| Analysis Time | ~20 min | ~10 min per sample | ~30 min |
| Strengths | High resolution for volatile impurities, high sensitivity.[1] | Absolute quantification without a specific reference standard for the analyte, non-destructive.[2][3][4][5][6] | Suitable for non-volatile or thermally labile impurities.[7][8][9][10][11] |
| Limitations | Requires derivatization for non-volatile impurities, destructive. | Lower sensitivity than GC-FID, requires a high-purity internal standard.[2] | Lower sensitivity and resolution compared to GC-FID, not suitable for gradient elution.[8][10] |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are tailored for the analysis of this compound.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Objective: To determine the purity of this compound by separating it from volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Autosampler.
Reagents:
-
This compound sample.
-
High-purity solvent (e.g., hexane (B92381) or dichloromethane).
-
Internal standard (e.g., n-nonane).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Add a known amount of internal standard (e.g., 10 mg of n-nonane).
-
Dissolve and dilute to the mark with the chosen solvent.
-
-
GC-FID Conditions:
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Detector Temperature: 280°C.[1]
-
-
Data Analysis:
-
Identify the peaks corresponding to the solvent, internal standard, this compound, and any impurities based on their retention times.
-
Calculate the area of each peak.
-
The percent purity is calculated using the following formula:
-
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound using an internal standard.[2][3][4][5][6]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
This compound sample.
-
Deuterated solvent (e.g., Chloroform-d, CDCl3).
-
Certified internal standard of known purity (e.g., maleic acid or dimethyl sulfone).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.75 mL of CDCl3).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 8 or 16, depending on the desired signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal of this compound (e.g., the methyl protons) and a signal from the internal standard.
-
The purity is calculated using the following equation:
where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
Objective: To assess the purity of this compound, particularly for non-volatile or less volatile impurities.
Instrumentation:
-
HPLC system with a refractive index detector.[7][8][9][10][11]
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Reagents:
-
This compound sample.
-
HPLC-grade mobile phase solvents (e.g., acetonitrile (B52724) and water).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
-
HPLC-RI Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
RI Detector Temperature: 35°C.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound.
-
Calculate the area of all peaks in the chromatogram.
-
The percent purity is calculated using the area normalization method:
-
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the experimental workflows for each analytical technique.
Caption: Workflow for GC-FID Purity Assessment.
Caption: Workflow for qNMR Purity Assessment.
Caption: Workflow for HPLC-RI Purity Assessment.
References
- 1. jppres.com [jppres.com]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. RI Detector HPLC | SCION Instruments [scioninstruments.com]
- 8. biocompare.com [biocompare.com]
- 9. teledynelabs.com [teledynelabs.com]
- 10. Refractive Index-Based Detection of Gradient Elution Liquid Chromatography using Chip-Integrated Microring Resonator Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RI Detectors – Reliable Refractive Index Detection for HPLC [knauer.net]
Comparative Kinetic Analysis of the Hydrohalogenation of 2-Methyl-4-octyne
A Guide for Researchers, Scientists, and Drug Development Professionals
The hydrohalogenation of alkynes is a fundamental reaction in organic synthesis, yielding vinyl halides that serve as versatile intermediates in the construction of complex molecules, including pharmaceutical agents. A thorough understanding of the kinetics of these reactions is paramount for process optimization, predicting reaction outcomes, and ensuring the efficient synthesis of target compounds. This guide provides a comparative kinetic analysis of the hydrohalogenation of 2-Methyl-4-octyne, an unsymmetrical internal alkyne. Due to the scarcity of published kinetic data specifically for this compound, this guide will draw comparisons with related internal alkynes and provide a comprehensive overview of the mechanistic and kinetic landscape of alkyne hydrohalogenation.
Mechanistic Considerations: A Departure from the Textbook
Traditionally, the hydrohalogenation of alkynes has been depicted as proceeding through a vinyl carbocation intermediate, analogous to the mechanism for alkenes. However, a growing body of evidence from kinetic studies suggests a more complex, termolecular mechanism is often at play.[1][2] This concerted mechanism involves the simultaneous interaction of one molecule of the alkyne with two molecules of the hydrogen halide (HX).[2] The experimental rate law for many alkyne hydrohalogenations has been found to be second order with respect to the hydrogen halide and first order with respect to the alkyne, resulting in a third-order overall rate law.[3][4]
This termolecular pathway elegantly explains several experimental observations that are inconsistent with the vinyl carbocation mechanism, such as the high stereoselectivity (often anti-addition) and the general lack of carbocation rearrangements.
Regioselectivity: The Influence of Steric and Electronic Factors
For an unsymmetrical internal alkyne such as this compound, the addition of a hydrogen halide can theoretically yield two regioisomeric vinyl halides. The regiochemical outcome is governed by Markovnikov's rule, which states that the halogen will add to the more substituted carbon of the triple bond. In the case of this compound, the two carbons of the alkyne are both disubstituted. However, the electronic and steric environment around each carbon is different. The C4 carbon is bonded to a methyl group and a propyl group, while the C5 carbon is bonded to a propyl group and an isobutyl group. This subtle asymmetry can lead to a preferential formation of one regioisomer over the other.
Comparative Kinetic Data
| Alkyne | Activation Energy (kcal/mol) for HCl Addition |
| Propyne | 33.7 |
| 1-Butyne | 34.0 |
| 2-Butyne | 35.5 |
| 1-Pentyne | 33.9 |
| 2-Pentyne | 35.2 |
| 3-Methyl-1-butyne | 33.6 |
Data sourced from a computational study on electrophilic addition to alkenes and alkynes.
As a general trend, terminal alkynes exhibit slightly lower activation energies and thus faster reaction rates compared to internal alkynes. This can be attributed to the greater stability of the resulting vinyl cation intermediate (in a stepwise mechanism) or a more favorable transition state in the termolecular mechanism. For internal alkynes, the substitution pattern influences the activation energy.
For the hydrohalogenation of this compound, we can anticipate a reaction rate that is broadly comparable to other internal alkynes. The subtle electronic and steric differences between the two carbons of the triple bond would likely result in a mixture of the two possible regioisomeric vinyl halides, with one being the major product.
Experimental Protocols
To perform a kinetic analysis of the hydrohalogenation of this compound, a robust experimental protocol is essential. The following outlines a detailed methodology utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for reaction monitoring.
Objective: To determine the rate law and rate constant for the hydrohalogenation of this compound.
Materials:
-
This compound
-
Hydrogen chloride (gas or solution in a non-reactive solvent)
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent
-
NMR tubes
-
Gas-tight syringe
-
Thermostated NMR spectrometer
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a stock solution of this compound of a known concentration in the chosen deuterated solvent.
-
Prepare a stock solution of HCl in the same deuterated solvent. The concentration of the HCl solution should be determined accurately by titration.
-
-
Reaction Setup:
-
In a clean, dry NMR tube, add a precise volume of the this compound stock solution.
-
Equilibrate the NMR tube to the desired reaction temperature inside the NMR spectrometer.
-
Initiate the reaction by injecting a precise volume of the thermostated HCl stock solution into the NMR tube using a gas-tight syringe. Quickly and thoroughly mix the contents.
-
-
Data Acquisition:
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.[5][6] Modern NMR spectrometers can be programmed to automatically acquire spectra over a defined period.
-
The time between each spectrum should be short enough to accurately capture the change in concentration of reactants and products.[5]
-
Ensure that the relaxation delay (d1) is set to at least five times the longest T1 relaxation time of the protons being monitored to ensure quantitative accuracy of the integrals.[5]
-
-
Data Analysis:
-
Process the acquired spectra (phasing, baseline correction).
-
Integrate the signals corresponding to a unique proton on the starting material (this compound) and a unique proton on the product(s) (the vinyl halides).
-
The concentration of the reactant at each time point can be determined by comparing the integral of its signal to the integral of an internal standard or by assuming the initial total concentration is known.
-
Plot the concentration of the reactant versus time.
-
To determine the order of the reaction with respect to each reactant, perform a series of experiments where the initial concentration of one reactant is varied while the other is kept constant.
-
Analyze the data using integrated rate laws or the method of initial rates to determine the rate constant (k) and the overall rate law.
-
Visualizations
To better understand the processes involved, the following diagrams illustrate the proposed reaction pathway and a general experimental workflow.
Caption: Proposed termolecular mechanism for the hydrohalogenation of this compound.
Caption: General experimental workflow for kinetic analysis using NMR spectroscopy.
Conclusion
The kinetic analysis of the hydrohalogenation of this compound provides a compelling case study into the intricacies of electrophilic additions to internal alkynes. While experimental data for this specific substrate is limited, by understanding the prevailing termolecular mechanism and drawing comparisons with related systems, researchers can make informed predictions about its reactivity. The detailed experimental protocol provided herein offers a robust framework for conducting such kinetic studies, enabling the precise determination of reaction rates and mechanistic elucidation. This knowledge is crucial for the rational design and optimization of synthetic routes in academic and industrial research, particularly in the field of drug development where efficiency and predictability are paramount.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Khan Academy [khanacademy.org]
- 4. m.youtube.com [m.youtube.com]
- 5. imserc.northwestern.edu [imserc.northwestern.edu]
- 6. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
Benchmarking Synthesis Routes for 2-Methyl-4-octyne: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of internal alkynes is a cornerstone of modern organic chemistry, with applications ranging from pharmaceutical development to materials science. 2-Methyl-4-octyne, an unsymmetrical internal alkyne, serves as a valuable model for comparing the efficacy of various synthetic methodologies. This guide provides an objective comparison of an established synthesis route with several novel, metal-catalyzed approaches for the preparation of this compound. The comparison is supported by a summary of potential experimental data and detailed methodologies to assist researchers in selecting the most appropriate route for their specific needs.
Established Route: Alkylation of Terminal Alkynes
The alkylation of terminal alkynes is a classic and widely used method for the formation of carbon-carbon bonds.[1][2][3][4] This two-step process involves the deprotonation of a terminal alkyne with a strong base to form a highly nucleophilic acetylide ion, which then undergoes an SN2 reaction with an alkyl halide.[1][2][3][4] For the synthesis of this compound, two primary pathways exist within this methodology.
Pathway A involves the reaction of the acetylide of 1-pentyne (B49018) with an isobutyl halide. Pathway B utilizes the acetylide of 3-methyl-1-butyne (B31179) (isobutylethyne) and a propyl halide.[5]
Novel Synthesis Routes: Metal-Catalyzed Cross-Coupling Reactions
In recent decades, transition metal-catalyzed cross-coupling reactions have emerged as powerful alternatives for the synthesis of internal alkynes, often offering milder reaction conditions and broader functional group tolerance. Key examples applicable to the synthesis of this compound include the Sonogashira and Negishi couplings.
Sonogashira Coupling: This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[6][7][8] While less common for the coupling of alkyl halides, advancements in ligand design are expanding the scope of this reaction to include sp³-hybridized carbons.
Negishi Coupling: The Negishi coupling is a versatile method that employs a palladium or nickel catalyst to couple an organozinc reagent with an organic halide.[9][10] This reaction is well-suited for the formation of C(sp)-C(sp³) bonds, making it a viable novel route to this compound.
Performance Comparison
The choice of synthetic route will depend on a variety of factors, including the desired yield, purity, reaction time, and the cost and availability of starting materials and catalysts. Below is a comparative summary of the potential performance of each route.
| Parameter | Alkylation of Terminal Alkyne | Sonogashira Coupling | Negishi Coupling |
| Yield | Moderate to High | Potentially High | High |
| Purity | Good, but may require careful purification | Generally High | Generally High |
| Reaction Time | Several hours to overnight | Typically a few hours | Can be rapid |
| Temperature | -78 °C to room temperature | Room temperature to moderate heating | Room temperature |
| Pressure | Atmospheric | Atmospheric | Atmospheric |
| Reagent Cost | Low to Moderate | High (catalyst) | Moderate to High (catalyst) |
| Catalyst | None | Palladium and Copper | Palladium or Nickel |
Experimental Protocols
General Protocol for Alkylation of a Terminal Alkyne
-
Deprotonation: A solution of the terminal alkyne (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, diethyl ether) is cooled to -78 °C under an inert atmosphere (e.g., argon, nitrogen). A strong base (e.g., n-butyllithium, sodium amide, 1.0-1.2 eq.) is added dropwise, and the mixture is stirred for a specified time to ensure complete formation of the acetylide.
-
Alkylation: The alkyl halide (1.0-1.5 eq.) is added to the solution of the acetylide at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dried reaction vessel under an inert atmosphere, the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), copper(I) iodide, and a base (e.g., triethylamine, diisopropylamine) are added to an anhydrous solvent (e.g., THF, DMF).
-
Reagent Addition: The terminal alkyne (1.0-1.2 eq.) and the alkyl halide (1.0 eq.) are added to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature or heated to a specified temperature until the reaction is complete (monitored by TLC or GC).
-
Work-up and Purification: The reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.
General Protocol for Negishi Coupling
-
Preparation of Organozinc Reagent: The organozinc reagent is prepared in situ by the reaction of the corresponding alkyl halide with activated zinc metal in an anhydrous solvent (e.g., THF).
-
Coupling Reaction: To a separate reaction vessel under an inert atmosphere, the palladium or nickel catalyst and the alkynyl halide (1.0 eq.) are dissolved in an anhydrous solvent. The freshly prepared organozinc reagent (1.0-1.5 eq.) is then transferred to this solution.
-
Reaction: The reaction mixture is stirred at room temperature or heated until the starting material is consumed (monitored by TLC or GC).
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Conclusion
The traditional alkylation of terminal alkynes remains a reliable and cost-effective method for the synthesis of this compound, particularly when using primary alkyl halides to avoid competing elimination reactions.[1] However, novel metal-catalyzed cross-coupling reactions, such as the Sonogashira and Negishi couplings, offer milder reaction conditions and potentially higher yields and purity, making them attractive alternatives, especially for more complex substrates or when functional group tolerance is a concern. The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the research, including scale, cost, and available resources.
References
- 1. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Ch 9 : Alkylation of Terminal Alkynes [chem.ucalgary.ca]
- 5. This compound | CAS#:10306-94-2 | Chemsrc [chemsrc.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
- 10. Negishi Coupling [organic-chemistry.org]
Navigating the Labyrinth of Off-Target Effects: A Comparative Investigation of 2-Methyl-4-octyne's Cross-Reactivity
A deep dive into the cross-reactivity profile of 2-Methyl-4-octyne, a promising lead compound, reveals critical insights for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of its performance against structurally related alternatives, supported by hypothetical experimental data, and outlines detailed protocols for key investigational assays.
In the quest for novel therapeutics, the identification of potent "hit" compounds is a pivotal first step. However, the journey from hit to a viable drug candidate is fraught with challenges, chief among them being the potential for off-target interactions. These unintended molecular liaisons can lead to unforeseen side effects, toxicity, or a misleading interpretation of a compound's mechanism of action. This guide focuses on the hypothetical investigation of this compound, a small molecule with an internal alkyne moiety, which emerged as a potent inhibitor of Bruton's tyrosine kinase (BTK) in a high-throughput screen. While its on-target activity is promising, a thorough understanding of its cross-reactivity is paramount before committing to extensive lead optimization.
Here, we present a comparative analysis of this compound against two structural analogs: Compound A (2,5-Dimethylhex-3-yne) , a more sterically hindered internal alkyne, and Compound B (2-Methyloct-4-ene) , an alkene analog lacking the triple bond. This comparison aims to elucidate the role of the alkyne group and its steric accessibility in mediating off-target effects.
Quantitative Assessment of Cross-Reactivity
To quantify the cross-reactivity of this compound and its analogs, a panel of assays was employed. The hypothetical data summarized below illustrates a typical outcome of such an investigation, highlighting differences in selectivity and binding affinity.
Table 1: Kinase Selectivity Profile
| Kinase Target | This compound IC₅₀ (nM) | Compound A IC₅₀ (nM) | Compound B IC₅₀ (nM) |
| BTK (On-target) | 50 | 250 | >10,000 |
| TEC | 200 | 1500 | >10,000 |
| ITK | 800 | 5000 | >10,000 |
| EGFR | 1500 | >10,000 | >10,000 |
| SRC | 500 | 8000 | >10,000 |
| LCK | 1200 | >10,000 | >10,000 |
Table 2: Binding Affinity and Kinetics for BTK
| Compound | K_D (nM) | k_on (1/Ms) | k_off (1/s) |
| This compound | 85 | 2.5 x 10⁵ | 2.1 x 10⁻² |
| Compound A | 450 | 1.1 x 10⁵ | 4.9 x 10⁻² |
| Compound B | Not Determined | Not Determined | Not Determined |
Table 3: Cellular Thermal Shift Assay (CETSA) - BTK Target Engagement
| Compound (1 µM) | Thermal Shift (ΔTₘ) in °C |
| This compound | + 4.2 |
| Compound A | + 1.5 |
| Compound B | + 0.3 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Kinase Selectivity Profiling (Kinobeads Competition Binding Assay)
This method assesses the selectivity of a compound by measuring its ability to compete with a broad-spectrum kinase inhibitor immobilized on beads for binding to a large panel of endogenous kinases from a cell lysate.
-
Lysate Preparation: Human cancer cell lines (e.g., K562) are cultured and harvested. Cells are lysed in a non-denaturing buffer containing protease and phosphatase inhibitors. The total protein concentration is determined.
-
Compound Incubation: The cell lysate is incubated with varying concentrations of the test compound (this compound, Compound A, or Compound B) or DMSO as a vehicle control for 1 hour at 4°C.
-
Kinobeads Pulldown: A mixture of immobilized broad-spectrum kinase inhibitors (kinobeads) is added to the lysates and incubated for 1 hour at 4°C to capture kinases not bound to the test compound.
-
Washing and Elution: The beads are washed extensively to remove non-specifically bound proteins. Bound kinases are then eluted.
-
Sample Preparation for Mass Spectrometry: Eluted proteins are denatured, reduced, alkylated, and digested into peptides using trypsin.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: The abundance of each kinase in the compound-treated samples is compared to the vehicle control. IC₅₀ values are calculated by plotting the percentage of kinase displacement against the compound concentration.
Bio-Layer Interferometry (BLI) for Binding Kinetics
BLI is a label-free optical biosensing technique used to measure real-time biomolecular interactions.
-
Biosensor Preparation: Recombinant, purified BTK protein is biotinylated and immobilized on streptavidin-coated biosensors.
-
Baseline Establishment: The biosensors are equilibrated in a suitable assay buffer to establish a stable baseline.
-
Association: The biosensors are dipped into wells containing various concentrations of the test compounds (this compound and Compound A) to monitor the binding (association) phase in real-time.
-
Dissociation: The biosensors are then moved to wells containing only the assay buffer to monitor the release (dissociation) of the compound.
-
Data Analysis: The association (k_on) and dissociation (k_off) rate constants are determined by fitting the binding curves to a 1:1 binding model. The equilibrium dissociation constant (K_D) is calculated as k_off / k_on.
Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular context.
-
Cell Treatment: Intact cells are treated with the test compounds at a fixed concentration (e.g., 1 µM) or vehicle control for 1 hour.
-
Heat Treatment: The cell suspensions are divided into aliquots and heated at different temperatures for 3 minutes, followed by cooling.
-
Cell Lysis: Cells are lysed by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: The lysates are centrifuged to separate the soluble protein fraction from the precipitated aggregates.
-
Protein Quantification: The amount of soluble BTK protein in the supernatant is quantified by Western blotting or ELISA.
-
Data Analysis: Melting curves are generated by plotting the percentage of soluble BTK against the temperature. The thermal shift (ΔTₘ) is the difference in the melting temperature of BTK in the presence and absence of the compound.
Visualizing Workflows and Pathways
To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for cross-reactivity investigation.
Caption: Hypothetical BTK signaling pathway and off-target interaction.
Conclusion
The comprehensive investigation into the cross-reactivity of this compound highlights its potential as a lead compound while underscoring the importance of early and thorough off-target profiling. The hypothetical data suggests that while this compound is a potent BTK inhibitor, it exhibits some cross-reactivity with other TEC family kinases and SRC. In comparison, the more sterically hindered analog, Compound A, shows reduced potency and slightly improved selectivity, while the alkene analog, Compound B, is largely inactive, indicating the alkyne moiety is crucial for binding.
This guide serves as a template for the systematic evaluation of cross-reactivity, providing researchers with a framework of robust experimental protocols and clear data presentation. By adopting such a rigorous approach, the scientific community can make more informed decisions in the drug discovery process, ultimately leading to the development of safer and more effective medicines.
A Comparative Guide to the Enantioselective Synthesis and Analysis of 2-Methyl-4-octyne Derivatives
The enantioselective synthesis and analysis of chiral alkynes, such as derivatives of 2-methyl-4-octyne, are of significant interest in drug development and materials science. The precise control of stereochemistry is crucial as different enantiomers can exhibit vastly different biological activities and material properties. This guide provides an objective comparison of common methods for both the asymmetric synthesis and the enantiomeric analysis of these compounds, supported by experimental data and detailed protocols.
Part 1: Enantioselective Synthesis
The creation of enantioenriched propargylic alcohols and related structures is a foundational task in asymmetric synthesis.[1] These molecules serve as versatile building blocks for more complex chiral structures.[1] Two primary strategies for synthesizing chiral this compound derivatives are catalytic asymmetric alkynylation and the resolution of a racemic mixture.
Comparison of Synthetic Methods
Here, we compare the direct asymmetric alkynylation of a ketone with a kinetic resolution approach. Asymmetric alkynylation offers a more atom-economical route to the desired product, while kinetic resolution can be effective but is limited to a theoretical maximum yield of 50% for the resolved material.
| Method | Catalyst/Reagent | Typical Yield (%) | Enantiomeric Excess (ee, %) | Key Advantages | Key Limitations |
| Asymmetric Alkynylation | Salen-Nickel Complex[2] | Up to 99%[2] | Up to 97%[2] | High yield and enantioselectivity, atom economical. | Requires catalyst synthesis and optimization. |
| Kinetic Resolution | (dIpc)₂BH[3] | ~45-50% (for recovered material) | >95%[3] | High ee for resolved material, conceptually simple. | Maximum theoretical yield is 50%, generates waste enantiomer. |
Experimental Protocols
Method 1: Asymmetric Alkynylation of a Trifluoromethyl Ketone
This protocol is adapted from the enantioselective alkynylation of trifluoromethyl ketones catalyzed by cation-binding salen nickel complexes.[2]
-
Catalyst Preparation: A solution of the salen-nickel catalyst (0.01 mmol, 5 mol%) in a suitable solvent (e.g., THF, 1.0 mL) is prepared in a reaction vial.
-
Reaction Setup: To the catalyst solution, the trifluoromethyl ketone substrate (0.2 mmol) and the terminal alkyne (e.g., 1-propyne, 0.24 mmol) are added.
-
Initiation: A substoichiometric amount of a base, such as potassium tert-butoxide (KOt-Bu, 0.02 mmol, 10 mol%), is added to initiate the reaction. The reaction is performed open to the air.[2]
-
Reaction Monitoring: The mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the enantioenriched propargylic alcohol.
Method 2: Kinetic Resolution via Hydroboration
This protocol is based on the kinetic resolution of a racemic allenylboronate using diisopinocampheylborane (B13816774) ((dIpc)₂BH).[3]
-
Reagent Preparation: A solution of racemic starting material (e.g., a racemic allene (B1206475) precursor to the alkyne, 1.0 mmol) is prepared in an anhydrous solvent (e.g., THF) and cooled to -25 °C.
-
Resolution: A solution of (dIpc)₂BH (0.48 mmol, 0.48 equiv) in THF is added dropwise to the racemic mixture. The reaction is stirred at -25 °C for a specified time, allowing the reagent to react preferentially with one enantiomer.
-
Quenching and Separation: The reaction is quenched by the addition of an aldehyde. The unreacted, enantiomerically enriched starting material is then separated from the diastereomeric product mixture by column chromatography.
-
Conversion: The recovered enantiomerically enriched material can then be converted to the target this compound derivative through subsequent chemical steps.
Workflow for Asymmetric Synthesis
The following diagram illustrates a generalized workflow for the catalytic asymmetric addition of an alkyne to a prochiral ketone.
Part 2: Enantiomeric Analysis
Determining the enantiomeric excess (ee) of chiral alkynes presents a unique challenge, as the alkyne group itself is not a good UV chromophore for direct analysis by High-Performance Liquid Chromatography (HPLC).[4][5] Consequently, derivatization or specialized techniques are often required.
Comparison of Analytical Methods
The three most common methods for determining the ee of chiral alkynes are compared below: chiral HPLC after derivatization, chiral HPLC of an in-situ formed cobalt complex, and NMR spectroscopy using a chiral solvating agent.
| Method | Principle | Resolution (Typical Rs) | Analysis Time | Key Advantages | Key Limitations |
| Chiral HPLC (Derivatization) | Covalent bonding to a chiral, UV-active agent (e.g., Mosher's acid) to form diastereomers, separated on an achiral column.[6] | > 1.5 | Moderate-Long | Robust, widely applicable, good for compounds with reactive functional groups (e.g., alcohols). | Requires pure derivatizing agent, potential for kinetic resolution during derivatization, tedious workup.[4][5] |
| Chiral HPLC (Cobalt Complex) | In-situ formation of a stable alkyne-cobalt complex which is then resolved on a chiral stationary phase.[4][6] | > 1.5 | Fast-Moderate | General method for alkynes, no chromophore needed, simple one-pot sample prep.[4][6] | Requires handling of cobalt carbonyl, potential for decomplexation. |
| NMR Spectroscopy (CSA) | Non-covalent interaction with a Chiral Solvating Agent (CSA) to form transient diastereomeric complexes, leading to distinct NMR signals for each enantiomer.[7][8] | N/A (Signal Separation in ppm) | Fast | Non-destructive, requires no derivatization, provides direct spectroscopic evidence.[7] | Lower sensitivity than HPLC, requires a suitable CSA, potential for signal overlap.[9] |
Experimental Protocols
Method 1: Analysis via Chiral HPLC of a Cobalt Complex
This protocol is adapted from the general method for separating alkyne enantiomers using their cobalt complexes.[4][6]
-
Sample Preparation: Dissolve the chiral alkyne sample (~1 mg) in a small volume of dichloromethane (B109758) (CH₂Cl₂, ~0.5 mL).
-
Complexation: Add a solution of dicobalt octacarbonyl (Co₂(CO)₈) in CH₂Cl₂ to the alkyne solution. The reaction is typically rapid and can be performed in situ.
-
HPLC Analysis: Directly inject the resulting solution onto a chiral HPLC column (e.g., CHIRALPAK immobilized-polysaccharide type).
-
Method Parameters:
-
Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the cobalt complex absorbs (e.g., 254 nm).
-
-
Quantification: Calculate the enantiomeric excess by integrating the peak areas of the two separated enantiomers.
Method 2: Analysis via NMR Spectroscopy with a Chiral Solvating Agent (CSA)
This protocol describes the general procedure for determining ee using a CSA.[7]
-
Sample Preparation: Dissolve an accurately weighed sample of the analyte (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte to identify a well-resolved proton signal.
-
CSA Titration: Add a small, known amount of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Spectral Analysis: Acquire a new ¹H NMR spectrum. The signal of interest should resolve into two separate signals corresponding to the two diastereomeric complexes formed between the enantiomers and the CSA.
-
Quantification: Carefully integrate the two resolved peaks. The ratio of the integration values directly corresponds to the ratio of the enantiomers, from which the ee can be calculated.
Workflow for Enantiomeric Analysis
This diagram compares the analytical workflows for determining the enantiomeric excess of a chiral alkyne.
References
- 1. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Alkynylation of Trifluoromethyl Ketones Catalyzed by Cation-Binding Salen Nickel Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diastereo- and Enantioselective Synthesis of (E)-2-Methyl-1,2 -syn- and (E)-2-Methyl-1,2 -anti-3-pentenediols via Allenylboronate Kinetic Resolution with (dIpc)2BH and Aldehyde Allylboration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis o...: Ingenta Connect [ingentaconnect.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic comparison between 2-Methyl-4-octyne and its structural isomers
A comprehensive guide to the spectroscopic differentiation of C9H16 alkynes, providing researchers, scientists, and drug development professionals with key data for structural elucidation.
In the world of organic chemistry, the precise identification of molecular structure is paramount. For compounds with the same molecular formula, known as structural isomers, this task can be particularly challenging. This guide provides a detailed spectroscopic comparison of 2-Methyl-4-octyne and a selection of its structural isomers, all sharing the formula C9H16. By examining their distinct signatures in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we offer a clear framework for their differentiation.
Structural Isomers Under Investigation
The following C9H16 alkynes are compared in this guide:
-
This compound
-
1-Nonyne
-
2-Nonyne
-
3-Nonyne
-
2,2-Dimethyl-3-heptyne
The structural differences between these isomers, primarily the position of the alkyne functional group and the branching of the carbon chain, give rise to unique spectroscopic features.
Caption: Logical relationship of the compared C9H16 alkyne isomers.
Infrared (IR) Spectroscopy Comparison
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. For alkynes, the key absorptions are the C≡C triple bond stretch and, for terminal alkynes, the ≡C-H stretch.
| Compound | C≡C Stretch (cm⁻¹) | ≡C-H Stretch (cm⁻¹) | C-H Bending (cm⁻¹) |
| This compound | ~2230 (weak) | Absent | Not prominent |
| 1-Nonyne | ~2118 (medium) | ~3311 (strong, sharp) | ~630 (strong, broad) |
| 2-Nonyne | ~2229 (weak) | Absent | Not prominent |
| 3-Nonyne | ~2230 (weak) | Absent | Not prominent |
| 4-Nonyne | ~2230 (weak) | Absent | Not prominent |
| 2,2-Dimethyl-3-heptyne | ~2235 (weak) | Absent | Not prominent |
Key Differentiator: The most significant distinguishing feature in the IR spectra is the presence of a strong, sharp peak around 3300 cm⁻¹ for the terminal alkyne, 1-Nonyne, which is absent in all the internal alkynes. The C≡C stretch for internal alkynes is generally weak and can be difficult to observe, especially in more symmetrical molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Data
| Compound | Key Chemical Shifts (δ, ppm) |
| This compound | ~2.1 (m, protons adjacent to C≡C), ~1.1 (d, methyl group protons), ~0.9 (t, terminal methyl protons) |
| 1-Nonyne | ~1.9 (t, ≡C-H), ~2.2 (dt, -CH₂-C≡), ~1.3-1.5 (m, other CH₂), ~0.9 (t, terminal CH₃) |
| 2-Nonyne | ~2.1 (q, -CH₂-C≡), ~1.8 (t, ≡C-CH₃), ~1.3-1.5 (m, other CH₂), ~0.9 (t, terminal CH₃) |
| 3-Nonyne | ~2.1 (m, protons adjacent to C≡C), ~1.0 (t, terminal methyl protons) |
| 4-Nonyne | ~2.1 (m, protons adjacent to C≡C), ~0.9 (t, terminal methyl protons) |
| 2,2-Dimethyl-3-heptyne | ~2.1 (t, -CH₂-C≡), ~1.2 (s, tert-butyl protons), ~1.0 (t, terminal methyl protons) |
Key Differentiators:
-
1-Nonyne: The presence of a triplet at ~1.9 ppm is characteristic of the terminal alkyne proton.
-
2,2-Dimethyl-3-heptyne: A sharp singlet at ~1.2 ppm integrating to nine protons is a clear indicator of the tert-butyl group.
-
The splitting patterns and integrations of the signals for the protons adjacent to the triple bond can help distinguish between the other isomers.
¹³C NMR Data
| Compound | Key Chemical Shifts (δ, ppm) |
| This compound | ~80-85 (alkynyl carbons), ~30-40 (aliphatic carbons), ~20 (methyl carbons) |
| 1-Nonyne | ~84 (≡C-H), ~68 (R-C≡), ~31, 29, 28, 22, 18 (aliphatic carbons), ~14 (terminal CH₃) |
| 2-Nonyne | ~75, ~79 (alkynyl carbons), ~31, 29, 22, 18 (aliphatic carbons), ~14, 3 (methyl carbons) |
| 3-Nonyne | ~80, ~81 (alkynyl carbons), ~31, 22, 20, 14, 13 (aliphatic carbons) |
| 4-Nonyne | ~80 (alkynyl carbons), ~31, 22, 19, 14, 13 (aliphatic carbons) |
| 2,2-Dimethyl-3-heptyne | ~90, ~78 (alkynyl carbons), ~31 (tert-butyl quaternary carbon), ~30 (tert-butyl methyl carbons), ~22, 20, 14, 13 (aliphatic carbons) |
Key Differentiators: The chemical shifts of the sp-hybridized carbons of the alkyne are distinctive. Terminal alkynes show a greater difference in the chemical shifts of the two alkynyl carbons compared to internal alkynes. The number of unique carbon signals also reflects the symmetry of the molecule; for instance, the symmetrical 4-nonyne would have fewer signals than its less symmetrical isomers.
Mass Spectrometry (MS) Comparison
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which can be used to determine the molecular weight and deduce structural features. All C9H16 isomers will have a molecular ion peak (M⁺) at m/z = 124.
| Compound | Key Fragmentation Peaks (m/z) and Interpretation |
| This compound | Prominent peaks from cleavage alpha to the triple bond. Loss of a propyl group (m/z = 81) and loss of an isobutyl group (m/z = 67). |
| 1-Nonyne | A significant M-1 peak (m/z = 123) due to the loss of the terminal hydrogen. Fragmentation of the alkyl chain. |
| 2-Nonyne | Alpha-cleavage leading to the loss of a methyl group (m/z = 109) and a hexyl group (m/z = 39, propargyl cation). |
| 3-Nonyne | Alpha-cleavage resulting in the loss of an ethyl group (m/z = 95) and a pentyl group (m/z = 53). |
| 4-Nonyne | Alpha-cleavage leading to the loss of a propyl group (m/z = 81) and a butyl group (m/z = 67). |
| 2,2-Dimethyl-3-heptyne | Prominent peak due to the stable tert-butyl cation (m/z = 57). Loss of a tert-butyl group (m/z = 67). |
Key Differentiators: The fragmentation patterns are highly dependent on the structure. The presence of a stable carbocation, such as the tert-butyl cation in 2,2-Dimethyl-3-heptyne, will result in a very intense peak at m/z 57. The position of the triple bond influences which alkyl fragments are lost, leading to characteristic peaks for each of the linear nonyne isomers.
Experimental Protocols
Caption: A generalized workflow for the spectroscopic analysis of alkyne isomers.
Infrared (IR) Spectroscopy: A small drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The spectrum is then recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H).
Mass Spectrometry (MS): Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) and detected.
Conclusion
The spectroscopic techniques of IR, NMR, and MS provide a powerful and complementary toolkit for the unambiguous identification of this compound and its structural isomers. By carefully analyzing the key features in each spectrum—the presence or absence of the ≡C-H stretch in IR, the unique chemical shifts and splitting patterns in NMR, and the characteristic fragmentation patterns in MS—researchers can confidently distinguish between these closely related compounds. This guide serves as a practical reference for scientists engaged in synthetic chemistry, natural product analysis, and drug development, where precise structural determination is a critical component of their research.
Safety Operating Guide
Proper Disposal of 2-Methyl-4-octyne: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of 2-Methyl-4-octyne
This document provides comprehensive guidance on the safe handling and proper disposal of this compound, a flammable alkyne, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, regulatory compliance, and environmental protection.
Immediate Safety and Hazard Identification
Core Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a flame-resistant laboratory coat.[1]
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Ignition Sources: Keep this compound and its waste away from heat, sparks, open flames, and other potential ignition sources.[3] Use non-sparking tools when handling containers.[3][4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and heavy metal salts, as these can lead to vigorous or explosive reactions.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its disposal classification.
| Property | Value | Source/Comment |
| Chemical Formula | C₉H₁₆ | [5] |
| Molecular Weight | 124.22 g/mol | [5] |
| Predicted Flash Point | 30.6 ± 12.6 °C | This classifies it as a flammable liquid. |
| UN Number | 3295 | For transport, classified as "Hydrocarbons, liquid, n.o.s." |
| Hazard Class | 3 (Flammable Liquid) | [6][7] |
| Packing Group | II |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach from waste collection to final removal by a licensed service.
Waste Segregation and Collection
-
Dedicated Waste Container: Use a designated, clearly labeled, and chemically compatible container for liquid this compound waste. The container should be in good condition, with a secure, tight-fitting lid to prevent leaks and vapor escape.[3]
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams, especially incompatible materials like strong acids, bases, or oxidizers.
-
Solid Waste: Contaminated solid waste, such as gloves, pipette tips, and absorbent materials, should be collected in a separate, clearly labeled, leak-proof container.[8]
Waste Container Labeling
Proper labeling is crucial for safety and regulatory compliance. The hazardous waste label must include the following information:
-
The words "HAZARDOUS WASTE" [9]
-
Chemical Name: "Waste this compound"
-
Hazard Pictograms: Flammable liquid pictogram.
-
Generator Information: Name and contact details of the generating laboratory or facility.[9]
Storage of Hazardous Waste
-
Storage Location: Store waste containers in a designated, well-ventilated, and cool satellite accumulation area.[3]
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment to capture any potential leaks.
-
Container Fullness: Do not overfill waste containers. A general rule is to fill to no more than 80% capacity to allow for vapor expansion.
Final Disposal Logistics
-
Licensed Disposal Service: The final disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company.[8] It is illegal to dispose of flammable liquids down the drain or in regular trash.
-
Manifesting: Ensure that all required hazardous waste manifests are completed accurately for transportation and disposal, in accordance with local and national regulations.[9]
Experimental Protocols: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated to disperse flammable vapors.
-
Eliminate Ignition Sources: Turn off all potential ignition sources in the vicinity.
-
Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[8]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[8]
-
Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
Dispose: Label the spill cleanup waste container appropriately and arrange for its disposal through a licensed service.[8]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C9H16 | CID 548928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mlienvironmental.com [mlienvironmental.com]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. benchchem.com [benchchem.com]
- 9. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
Essential Safety and Operational Guide for Handling 2-Methyl-4-octyne
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Methyl-4-octyne. Adherence to these procedures is vital for ensuring laboratory safety.
Hazard Summary
This compound is presumed to be a flammable liquid and vapor. Based on analogous compounds, it may cause skin, eye, and respiratory irritation. Ingestion could lead to serious health risks, including the potential for aspiration into the lungs.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye Protection | Splash-resistant safety goggles with a face shield | To protect against splashes, mists, and potential chemical reactions. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Inspect gloves for integrity before each use to prevent skin contact. |
| Skin and Body Protection | Chemical-resistant lab coat or apron | To protect against incidental splashes and spills. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | A respirator with organic vapor cartridges may be necessary if ventilation is inadequate or for emergency situations. |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following operational protocol is paramount to ensure safety.
1. Preparation:
-
Ensure a well-ventilated work area, such as a certified chemical fume hood.
-
Confirm that an emergency eye wash station and safety shower are readily accessible.[1]
-
Remove all potential ignition sources from the handling area, including open flames, hot plates, and spark-producing equipment.[1][2]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[3]
-
Have appropriate fire extinguishing media readily available (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam).
2. Handling and Use:
-
Keep the container tightly closed when not in use to minimize vapors.[1]
-
Dispense the chemical carefully, avoiding splashes and the generation of aerosols.
-
After handling, wash hands and any exposed skin thoroughly.[4]
3. Spill Management:
-
In case of a spill, evacuate the immediate area and eliminate all ignition sources.[1]
-
Wear the appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable, labeled, and tightly sealed container for disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure safety.
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container for flammable liquid waste.[3]
-
Segregation: Do not mix with other waste streams, particularly with incompatible chemicals like oxidizing agents.[3][5]
-
Disposal Method: Dispose of the waste in accordance with all local, regional, national, and international regulations. Consult with your institution's environmental health and safety office for specific guidance.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
